Technical Documentation Center

6'-Methoxy Olsalazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6'-Methoxy Olsalazine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Molecular Structure, Physicochemical Properties, and Analytical Characterization of 6'-Methoxy Olsalazine

Executive Overview & Pharmacological Context Olsalazine (3,3'-azobis(6-hydroxybenzoic acid)) is a highly specific prodrug utilized in the management of inflammatory bowel disease (IBD) and ulcerative colitis. Administere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacological Context

Olsalazine (3,3'-azobis(6-hydroxybenzoic acid)) is a highly specific prodrug utilized in the management of inflammatory bowel disease (IBD) and ulcerative colitis. Administered as a sodium salt, it safely bypasses the upper gastrointestinal tract and is cleaved by bacterial azoreductases in the colon to yield two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or Mesalazine) [3].

During the synthesis of the olsalazine active pharmaceutical ingredient (API)—typically via diazotization and coupling of salicylic acid derivatives—several process-related impurities can emerge. Among the most critical is 6'-Methoxy Olsalazine , officially designated as Olsalazine EP Impurity A [2]. As a Senior Application Scientist overseeing API quality and drug metabolism, understanding the structural nuances, metabolic fate, and analytical isolation of this asymmetric impurity is paramount to ensuring drug efficacy and safety.

Molecular Architecture and Physicochemical Properties

Olsalazine is a symmetrical homodimer of 5-ASA. In contrast, 6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) features a substitution where one of the critical phenolic hydroxyl groups is replaced by a methoxy group (-OCH₃) [1].

This single functional group substitution fundamentally breaks the


 symmetry of the parent molecule. The introduction of the methoxy group exerts two primary effects:
  • Steric Hindrance: The bulkier -OCH₃ group restricts the rotational degrees of freedom around the adjacent aromatic ring, subtly altering the planar conformation of the azo bond.

  • Electronic Modulation: The methoxy group acts as an electron-donating group via resonance (+M effect) while exerting a mild electron-withdrawing inductive effect (-I effect). This alters the electron density across the azo linkage (-N=N-), potentially shifting its UV absorbance maximum (

    
    ) and altering its susceptibility to enzymatic reduction.
    
Quantitative Data Summary

To facilitate analytical method development, the physicochemical properties of the impurity must be benchmarked against the parent API.

PropertyOlsalazine (Parent API)6'-Methoxy Olsalazine (Impurity A)Analytical Implication
Molecular Formula C₁₄H₁₀N₂O₆C₁₅H₁₂N₂O₆Mass shift of +14 Da (CH₂) detectable via MS.
Molecular Weight 302.24 g/mol 316.27 g/mol Distinct m/z in mass spectrometry [1].
Symmetry Symmetrical (Homodimer)Asymmetrical (Heterodimer)Yields two distinct metabolites upon cleavage.
Lipophilicity (LogP) LowerHigherImpurity A elutes later in Reversed-Phase HPLC.
Ionizable Groups 2 Carboxylic, 2 Phenolic2 Carboxylic, 1 PhenolicAltered pKa profile; requires strict pH control in mobile phase.

Mechanistic Pathway: In Vivo Azoreductase Cleavage

The therapeutic mechanism of olsalazine relies entirely on its azo bond being reduced by the colonic microbiome. Because 6'-Methoxy Olsalazine contains the same azo linkage, it is also subjected to azoreductase activity [4]. However, due to its asymmetry, the cleavage does not yield two identical 5-ASA molecules. Instead, it produces one molecule of 5-ASA and one molecule of 5-amino-2-methoxybenzoic acid, an inactive variant metabolite.

Pathway Substrate 6'-Methoxy Olsalazine (Prodrug Impurity) Enzyme Colonic Azoreductases (Bacterial Flora) Substrate->Enzyme Azo Cleavage Metabolite1 5-Aminosalicylic Acid (Active 5-ASA) Enzyme->Metabolite1 Active Moiety Metabolite2 5-Amino-2-methoxybenzoic Acid (Inactive Metabolite) Enzyme->Metabolite2 Impurity Moiety

Azoreductase-mediated cleavage of 6'-Methoxy Olsalazine into asymmetric metabolites.

Analytical Characterization and Isolation Protocol

To accurately quantify 6'-Methoxy Olsalazine in bulk API batches, a highly specific Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) method is required.

The following protocol is designed as a self-validating system : the UV detection provides quantitative concentration data based on the azo chromophore, while the inline MS provides orthogonal qualitative confirmation of the +14 Da mass shift, ensuring no co-eluting unknown impurities are falsely quantified as Impurity A.

Workflow Sample Olsalazine API Sample (Contains Impurity A) Prep Sample Preparation (Centrifugation & Dilution) Sample->Prep HPLC RP-HPLC Separation (Gradient Elution) Prep->HPLC Detection Detection (UV 350 nm & ESI-MS) HPLC->Detection Analysis Data Analysis (Quantification of Impurity A) Detection->Analysis

Analytical workflow for the isolation and quantification of 6'-Methoxy Olsalazine.

Step-by-Step RP-HPLC-MS Methodology

1. Sample Preparation:

  • Action: Dissolve 10 mg of the Olsalazine API in 10 mL of a 50:50 mixture of Methanol and Water. Centrifuge at 10,000 RPM for 5 minutes.

  • Causality: The methanol ensures complete solubilization of the more lipophilic 6'-Methoxy Olsalazine [1], while centrifugation acts as a physical filter to remove any insoluble particulate matter that could foul the HPLC column frit.

2. Chromatographic Separation:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5.

    • Causality: The pKa of the carboxylic acid groups is ~3.0. Maintaining a pH of 6.5 ensures these groups are fully ionized (deprotonated), preventing secondary interactions with free silanols on the stationary phase which cause peak tailing. Furthermore, ammonium acetate is completely volatile, making it strictly compatible with downstream MS detection.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 20 minutes.

    • Causality: Because the methoxy group significantly increases the lipophilicity of Impurity A compared to the parent olsalazine, a gradient elution is mandatory. Olsalazine will elute first, followed by baseline resolution of 6'-Methoxy Olsalazine at a higher organic concentration.

3. Orthogonal Detection (Self-Validation):

  • UV Detection: Set Diode Array Detector (DAD) to 350 nm.

    • Causality: The azo bond (-N=N-) conjugated with the aromatic rings exhibits a strong absorption maximum near 350 nm. This wavelength is highly specific to azo compounds, effectively blinding the detector to non-azo impurities.

  • MS Detection: Electrospray Ionization (ESI) in Negative Mode.

    • Causality: The presence of carboxylic acid moieties makes these molecules highly prone to losing a proton [M-H]⁻. The parent Olsalazine will present a dominant peak at m/z 301, while the 6'-Methoxy Olsalazine will be unambiguously confirmed at m/z 315.

Conclusion

The structural integrity of Olsalazine is critical for its targeted delivery and anti-inflammatory efficacy. The presence of 6'-Methoxy Olsalazine (Impurity A) represents a disruption in molecular symmetry that alters both the physicochemical behavior and the metabolic end-products of the drug. By implementing the causality-driven, self-validating LC-MS protocol outlined above, analytical scientists can ensure rigorous quality control, isolating the lipophilic methoxy variant from the parent API with high precision.

References
  • Coompo Research Chemicals. "6'-Methoxy Olsalazine Product Specification." Coompo.com. Available at:[Link]

  • Allmpus. "Olsalazine EP Impurity A / 6'-Methoxy Olsalazine." Allmpus.com. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 22419, Olsalazine." PubChem. Available at:[Link]

  • Wikipedia Contributors. "Olsalazine." Wikipedia, The Free Encyclopedia. Available at: [Link]

Exploratory

6'-Methoxy Olsalazine: Mechanism of Action & Structural Impact in Inflammation

This guide provides an in-depth technical analysis of 6'-Methoxy Olsalazine , a structural analog and specific impurity of the established anti-inflammatory drug Olsalazine. While Olsalazine is a symmetric dimer releasin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6'-Methoxy Olsalazine , a structural analog and specific impurity of the established anti-inflammatory drug Olsalazine. While Olsalazine is a symmetric dimer releasing two molecules of mesalamine (5-ASA), the 6'-methoxy derivative represents an asymmetric variant with distinct pharmacological implications.

Executive Summary

6'-Methoxy Olsalazine (Chemical Name: 4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid) is a structural analog of Olsalazine, characterized by the replacement of one hydroxyl (-OH) group with a methoxy (-OCH₃) group on the salicylate ring.

In the context of inflammation, particularly Ulcerative Colitis (UC), this compound functions as a modified prodrug . Its mechanism relies on colonic bacterial azo-reduction, similar to Olsalazine, but with altered stoichiometry and metabolic byproducts.[1] While Olsalazine yields two active 5-ASA molecules, 6'-Methoxy Olsalazine yields one active 5-ASA and one inactive/modified metabolite (4-amino-2-methoxybenzoic acid) . Understanding this mechanism is critical for evaluating drug purity, potential toxicity, and structure-activity relationships (SAR) in salicylate development.

Chemical Structure & Pharmacological Profile[1][2][3]

Structural Divergence
  • Parent Compound (Olsalazine): 3,3'-azobis(6-hydroxybenzoic acid). Symmetric.

  • Target Compound (6'-Methoxy Olsalazine): Asymmetric azo-compound.

    • Ring A: 5-aminosalicylic acid precursor (Active).

    • Ring B: 4-amino-2-methoxybenzoic acid precursor (Modified).

Metabolic Stability & Activation

The core mechanism of action is colonic bioactivation . Like its parent, 6'-Methoxy Olsalazine is poorly absorbed systemically in the small intestine due to its hydrophilicity and anionic nature. It reaches the colon intact, where resident microbiota (e.g., Clostridium, Eubacterium) expressing azoreductase enzymes cleave the azo bond.[2]

Stoichiometric Reaction:



Comparison Table: Bioactivation Efficiency

FeatureOlsalazine6'-Methoxy Olsalazine
Symmetry SymmetricAsymmetric
Cleavage Product 1 5-ASA (Active)5-ASA (Active)
Cleavage Product 2 5-ASA (Active)4-Amino-2-methoxybenzoic Acid (Inactive/Unknown)
Therapeutic Yield 200% (2 moles active / 1 mole prodrug)100% (1 mole active / 1 mole prodrug)
Azo-Reducibility High (facilitated by -OH H-bonding)Moderate (Methoxy steric/electronic effects may alter kinetics)

Mechanistic Core: Anti-Inflammatory Pathways[5]

The therapeutic efficacy of 6'-Methoxy Olsalazine is driven entirely by the release of 5-ASA . The methoxy-substituted byproduct is generally considered an impurity with low anti-inflammatory potency compared to the salicylate.

Primary Target: PPAR- Activation

The released 5-ASA functions as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-


) .
  • Mechanism: 5-ASA enters colonic epithelial cells and binds to nuclear PPAR-

    
    .
    
  • Effect: This complex heterodimerizes with Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.

  • Outcome: Transrepression of inflammatory genes (NF-

    
    B target genes), preventing cytokine storms.
    
Secondary Target: NF- B Inhibition
  • Direct Action: 5-ASA inhibits the I

    
    B Kinase (IKK) complex.
    
  • Result: Prevents phosphorylation and degradation of I

    
    B
    
    
    
    , keeping NF-
    
    
    B sequestered in the cytoplasm.
  • Gene Suppression: Blocks transcription of IL-1

    
    , IL-6, and TNF-
    
    
    
    .
Tertiary Target: Arachidonic Acid Cascade
  • COX-2 Inhibition: Downregulates Cyclooxygenase-2 expression, reducing Prostaglandin E2 (PGE2) synthesis.

  • 5-LOX Inhibition: Reduces Leukotriene B4 (LTB4) production, decreasing neutrophil chemotaxis.

Visualization: Mechanism of Action[6]

The following diagram illustrates the differential cleavage and downstream signaling of 6'-Methoxy Olsalazine compared to standard Olsalazine.

G cluster_0 Colonic Lumen (Bioactivation) cluster_1 Colonic Epithelial Cell (Signaling) Olsalazine Olsalazine (Symmetric Dimer) Azoreductase Bacterial Azoreductase Olsalazine->Azoreductase MethoxyOls 6'-Methoxy Olsalazine (Asymmetric Analog) MethoxyOls->Azoreductase ASA 5-ASA (Mesalamine) Azoreductase->ASA x2 Molecules Azoreductase->ASA x1 Molecule MethoxyMet 4-Amino-2-methoxy benzoic Acid Azoreductase->MethoxyMet x1 Molecule PPARg PPAR-gamma Activation ASA->PPARg Ligand Binding NFkB NF-kB Inhibition ASA->NFkB Blocks IKK COX2 COX-2 Suppression ASA->COX2 Downregulation AntiInf Reduced Inflammation (Cytokines, PGE2) MethoxyMet->AntiInf Negligible Effect? PPARg->AntiInf NFkB->AntiInf COX2->AntiInf

Caption: Differential bioactivation of 6'-Methoxy Olsalazine vs. Olsalazine and downstream 5-ASA signaling pathways.

Experimental Protocols for Validation

To validate the presence and activity of 6'-Methoxy Olsalazine, researchers must distinguish it from the parent compound and assess its reduced potency.

Protocol: HPLC-UV Identification

This protocol separates 6'-Methoxy Olsalazine from Olsalazine and 5-ASA in biological matrices.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-20 min (10-60% B), 20-25 min (60% B).

  • Detection: UV at 300 nm (azo bond) and 330 nm (salicylate).

  • Expected Result: 6'-Methoxy Olsalazine elutes after Olsalazine due to the increased lipophilicity of the methoxy group compared to the hydroxyl.

Protocol: In Vitro Azoreductase Assay

Determines if the methoxy modification hinders bacterial cleavage.

  • Culture: Grow E. coli or human fecal slurry in anaerobic conditions.

  • Incubation: Add 100 µM of 6'-Methoxy Olsalazine vs. Olsalazine.

  • Timepoints: 0, 2, 4, 8, 24 hours.

  • Analysis: Centrifuge and analyze supernatant via HPLC.

  • Calculation: Calculate

    
     (half-life) of disappearance.
    
    • Hypothesis: The methoxy group may sterically hinder the azo-reductase, leading to a longer

      
       than Olsalazine.
      
Protocol: DSS-Induced Colitis (Mouse Model)

Assess in vivo efficacy.

  • Induction: Administer 3% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

  • Treatment Groups:

    • Vehicle Control.

    • Olsalazine (100 mg/kg).

    • 6'-Methoxy Olsalazine (100 mg/kg).

  • Readouts:

    • Disease Activity Index (DAI): Weight loss, stool consistency, bleeding.

    • Colon Length: Measure shortening (marker of inflammation).

    • Cytokines: ELISA for TNF-

      
       and IL-6 in colon homogenates.
      
  • Expected Outcome: 6'-Methoxy Olsalazine group will show intermediate efficacy (better than vehicle, worse than Olsalazine) due to releasing only 50% of the active 5-ASA payload.

References

  • Splendid Lab. (2024). 6'-Methoxy Olsalazine Chemical Structure and Impurity Profile. Link

  • MIMS. (2024). Olsalazine: Mechanism of Action and Pharmacokinetics. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22419, Olsalazine. Link

  • Rousseaux, C., et al. (2005). Intestinal anti-inflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma. Journal of Experimental Medicine. Link

  • Ireland, A., et al. (1988). Olsalazine in the treatment of ulcerative colitis. Alimentary Pharmacology & Therapeutics. Link

Sources

Foundational

Pharmacological Profile of 6'-Methoxy Olsalazine vs. Olsalazine: A Comparative Technical Analysis

Executive Summary Olsalazine is a highly targeted prodrug utilized in the management of inflammatory bowel disease (IBD). It consists of two 5-aminosalicylic acid (5-ASA) molecules linked via an azo bond, designed to byp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olsalazine is a highly targeted prodrug utilized in the management of inflammatory bowel disease (IBD). It consists of two 5-aminosalicylic acid (5-ASA) molecules linked via an azo bond, designed to bypass upper gastrointestinal absorption and undergo specific biotransformation by colonic microbiota[1]. However, during the synthesis and storage of olsalazine, specific impurities can arise. The most pharmacologically significant of these is 6'-Methoxy Olsalazine (designated as European Pharmacopoeia Impurity A)[2].

Understanding the pharmacological divergence between the active prodrug and its methoxy derivative is critical for drug development professionals. This whitepaper provides an in-depth mechanistic analysis of how a single functional group modification—substituting a hydroxyl group with a methoxy group—alters the physicochemical properties, microbiome-driven cleavage kinetics, and ultimate receptor-level efficacy of the compound.

Structural Divergence and Physicochemical Properties

The core mechanism of olsalazine relies on its high hydrophilicity, which prevents premature systemic absorption in the stomach and small intestine, ensuring that 98-99% of the dose reaches the colon intact[1].

6'-Methoxy Olsalazine (C15H12N2O6) differs from Olsalazine (C14H10N2O6) by the methylation of one of the phenolic hydroxyl groups[2]. This seemingly minor structural change has profound physicochemical consequences:

  • Increased Lipophilicity (LogP): The masking of the hydrogen-bond-donating hydroxyl group with a methyl ether increases the overall lipophilicity of the molecule. This elevated LogP increases the risk of premature systemic absorption across the lipid bilayers of the upper GI tract, reducing the effective concentration delivered to the colon.

  • Azo Bond Sterics: The bulky methoxy group introduces localized steric hindrance near the diazenyl (azo) bond, which can alter the binding orientation of the molecule within the active sites of bacterial azoreductases[3].

Pharmacokinetics and Microbiome-Driven Biotransformation

The therapeutic activation of olsalazine is entirely dependent on the gut microbiota. Colonic azoreductases (AzoR), predominantly produced by anaerobic bacteria, cleave the azo bond to release the active moieties[3][4].

  • Olsalazine Biotransformation: Cleavage yields two identical molecules of 5-ASA (mesalazine).

  • 6'-Methoxy Olsalazine Biotransformation: Cleavage yields one molecule of 5-ASA and one molecule of 5-amino-2-methoxybenzoic acid (5-AMBA).

The generation of 5-AMBA represents a critical loss in pharmacological efficiency. Because 5-AMBA lacks the free phenolic hydroxyl group, its pharmacokinetic clearance and tissue distribution differ significantly from 5-ASA, often leading to rapid systemic clearance rather than prolonged mucosal retention.

Biotransformation OLZ Olsalazine (Prodrug) Azo Colonic Azoreductases (Microbiota) OLZ->Azo High Affinity M_OLZ 6'-Methoxy Olsalazine (Impurity A) M_OLZ->Azo Steric Hindrance ASA 2x 5-ASA (Active Metabolite) Azo->ASA Cleavage ASA_M 1x 5-ASA + 1x 5-AMBA Azo->ASA_M Cleavage PPAR PPAR-γ Activation (High Efficacy) ASA->PPAR Optimal Binding PPAR_M PPAR-γ Activation (Reduced Efficacy) ASA_M->PPAR_M Suboptimal Binding

Fig 1. Colonic biotransformation and subsequent PPAR-γ activation pathways.

Pharmacodynamics: PPAR-γ Receptor Activation

The primary mechanism of action for 5-ASA in treating colonic inflammation is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in intestinal epithelial cells[5]. 5-ASA binds to the ligand-binding domain (LBD) of PPAR-γ, inducing a conformational change that promotes its translocation to the nucleus and the subsequent transrepression of pro-inflammatory cytokines (e.g., NF-κB pathway inhibitors).

The Causality of Reduced Efficacy in 5-AMBA: The hydroxyl group at position 2 of 5-ASA is not merely a structural feature; it is a critical hydrogen bond donor. In the PPAR-γ LBD, this hydroxyl group forms a stabilizing hydrogen bond with the Tyr473 residue in the AF-2 helix—a requirement for full agonist activity. By replacing this hydroxyl with a methoxy group (as seen in the 5-AMBA metabolite of 6'-Methoxy Olsalazine), the molecule loses its hydrogen-bond-donating capability. Furthermore, the added bulk of the methyl group causes a steric clash within the hydrophobic pocket of the receptor. Consequently, 5-AMBA exhibits negligible PPAR-γ agonism, effectively halving the anti-inflammatory potential of the parent prodrug molecule.

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterOlsalazine6'-Methoxy Olsalazine (Impurity A)
Molecular Formula C14H10N2O6C15H12N2O6
Molecular Weight 302.24 g/mol 316.27 g/mol
LogP (Predicted) ~1.8 (Hydrophilic)~2.3 (Moderately Lipophilic)
Primary Metabolites 2x 5-ASA1x 5-ASA + 1x 5-AMBA
Azo Cleavage Rate Rapid / CompleteSlower (Steric Hindrance)
Systemic Absorption <5% (Targeted to Colon)>5% (Risk of Upper GI Leakage)
Table 2: Pharmacodynamic Profile of Cleaved Metabolites
MetaboliteTarget ReceptorStructural InteractionAnti-Inflammatory Efficacy
5-ASA PPAR-γStrong H-bond with Tyr473High
5-AMBA PPAR-γSteric clash; Loss of H-bondNegligible

Self-Validating Experimental Protocols

To empirically validate the pharmacokinetic and pharmacodynamic differences between these compounds, the following self-validating protocols must be employed. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Ex Vivo Azoreductase Cleavage Kinetics Assay

Causality Check: Colonic azoreductases are obligate anaerobes. Oxygen acts as a competitive electron acceptor, which will artificially halt azo bond cleavage. Therefore, strict anaerobic conditions are mandatory for physiological relevance.

  • Preparation of Fecal Slurry: Homogenize fresh rat cecal contents in pre-reduced phosphate buffer (pH 6.8) at a 10% w/v concentration inside an anaerobic Coy chamber (85% N2, 10% H2, 5% CO2).

  • Substrate Incubation: Spike parallel anaerobic vials with 100 µM of Olsalazine and 100 µM of 6'-Methoxy Olsalazine. Include a heat-killed slurry control to validate that cleavage is enzymatically driven and not spontaneous.

  • Kinetic Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., sulfapyridine).

  • HPLC-UV Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (detecting at 320 nm for parent azo compounds and 254 nm for 5-ASA/5-AMBA). Calculate the half-life (

    
    ) of the azo bond cleavage.
    
Protocol B: In Vitro PPAR-γ Reporter Gene Assay

Causality Check: To prove that the methoxy substitution directly impacts anti-inflammatory efficacy, we must measure receptor activation in a relevant cell line. Caco-2 cells are used because they accurately model the human intestinal epithelium where 5-ASA exerts its topical effect.

  • Cell Culture & Transfection: Seed Caco-2 cells in 96-well plates. Transiently co-transfect the cells with a PPAR-γ expression plasmid and a Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter construct.

  • Metabolite Treatment: After 24 hours, treat the cells with varying concentrations (1 µM to 10 mM) of purified 5-ASA and 5-AMBA. Use Rosiglitazone (1 µM) as a positive control to validate assay sensitivity.

  • Luciferase Quantification: After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Plot dose-response curves to determine the

    
     for both metabolites. The self-validating nature of the positive control ensures that any lack of signal from 5-AMBA is due to structural incompatibility, not assay failure.
    

Workflow Step1 Step 1: Compound Prep Olsalazine vs 6'-Methoxy Olsalazine Step2 Step 2: Anaerobic Incubation Rat Cecal Slurry / Azoreductase Step1->Step2 Step3 Step 3: HPLC-UV Quantification Measure Parent & Metabolites Step2->Step3 Step4 Step 4: Receptor Assay PPAR-γ Reporter Gene Activation Step3->Step4

Fig 2. Self-validating experimental workflow for pharmacokinetic and pharmacodynamic evaluation.

References

  • Allmpus - Research and Development. "API Impurities: Olsalazine EP Impurity A / 6'-Methoxy Olsalazine." Available at:[Link][2]

  • Rousseaux, C., et al. "Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma." Journal of Experimental Medicine, 2005. Available at:[Link][5]

  • "An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degradation." PMC, 2024. Available at:[Link][3]

  • "Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease." Oxford Academic, 2021. Available at:[Link][4]

Sources

Exploratory

The Therapeutic Potential of 6'-Methoxy Olsalazine: A Dual-Action Prodrug Strategy for Inflammatory Bowel Disease

Executive Summary Olsalazine is a well-established prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) utilized in the management of ulcerative colitis. It consists of two 5-ASA molecules linked by an azo bond, which is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olsalazine is a well-established prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) utilized in the management of ulcerative colitis. It consists of two 5-ASA molecules linked by an azo bond, which is cleaved by colonic azoreductases to deliver targeted therapy to the lower gastrointestinal tract[1]. However, the synthesis of olsalazine often yields specific derivatives, notably 2 (6'-MO), which is traditionally classified and discarded as an impurity[2].

Structurally identified as 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic acid, 6'-MO represents an asymmetric azo compound[2]. From the perspective of advanced preclinical drug development, this structural asymmetry is not a defect, but a compelling foundation for a novel, dual-action IBD therapeutic. This technical whitepaper outlines the mechanistic rationale, physicochemical advantages, and self-validating experimental workflows required to evaluate 6'-MO as a next-generation candidate for mucosal healing.

Mechanistic Rationale: The Asymmetric Azo-Prodrug Advantage

The therapeutic premise of 6'-MO relies on exploiting the colonic microbiome for targeted drug release, followed by synergistic receptor modulation.

  • Microbiome-Targeted Delivery: Like standard olsalazine, the azo bond in 6'-MO prevents premature systemic absorption in the stomach and small intestine. Upon reaching the anaerobic environment of the colon, bacterial azoreductases cleave the bond, releasing equimolar amounts of 5-ASA and 3 (4-AMBA)[4].

  • Pharmacodynamics of 5-ASA: The liberated 5-ASA exerts its classic anti-inflammatory effects locally on the colonic epithelium by acting as a PPAR-γ agonist and inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby suppressing prostaglandin and leukotriene synthesis[1].

  • The 4-AMBA Synergism: The addition of the methoxy group alters the electronic distribution of the aromatic ring. Methoxybenzoic acid derivatives are highly valued in pharmaceutical development for their enhanced lipophilicity and function as intermediates in novel anti-inflammatory and analgesic agents[4]. In the context of IBD, methoxy derivatives have been shown to modulate receptor binding and enhance the scavenging of reactive oxygen species (ROS), providing a secondary pharmacological vector against oxidative stress[5].

Pharmacological & Physicochemical Profiling

To justify the transition from an impurity to an investigational new drug (IND) candidate, we must benchmark 6'-MO against its parent compound. The table below summarizes the theoretical and empirical shifts in physicochemical properties.

Table 1: Comparative Pharmacological Profiling

ParameterOlsalazine Sodium6'-Methoxy Olsalazine (6'-MO)
Molecular Formula C14H8N2Na2O6C15H12N2O6
Molecular Weight 346.20 g/mol 316.27 g/mol
Cleavage Products 2x 5-ASA1x 5-ASA + 1x 4-AMBA
Primary MOA COX/LOX InhibitionCOX/LOX Inhibition + Enhanced ROS Scavenging
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate (Methoxy-enhanced membrane permeability)
Therapeutic Classification FDA-Approved DrugInvestigational Asymmetric Prodrug / Impurity

Experimental Methodologies: Preclinical Validation

To rigorously evaluate 6'-MO, we must deploy self-validating experimental systems. The following protocols are designed to ensure that every observed biological effect can be causally linked to the drug's mechanism of action.

Protocol 1: In Vitro Fecal Azoreductase Cleavage Kinetics

Objective: To validate the microbiome-dependent activation and targeted release profile of 6'-MO. Causality & Rationale: Standard dissolution assays fail to replicate the complex colonic environment. Utilizing an anaerobic human fecal slurry ensures that the azo-cleavage kinetics accurately reflect in vivo microbial azoreductase activity. By tracking the exact stoichiometric conversion of the parent compound to its metabolites, the system self-validates the cleavage mechanism.

Step-by-Step Workflow:

  • Slurry Preparation: Homogenize fresh human feces (10% w/v) in pre-reduced phosphate buffer (pH 6.8) under strict anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) to preserve the viability of obligate anaerobes.

  • Substrate Incubation: Spike the slurry with 100 µM of 6'-MO. Control: Run a parallel assay with standard Olsalazine to benchmark baseline cleavage rates.

  • Kinetic Sampling: Extract 500 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile, which precipitates proteins and halts azoreduction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent 6'-MO mass (m/z 316.27)[2] and the stoichiometric appearance of 5-ASA and 4-AMBA.

Protocol 2: In Vivo DSS-Induced Colitis Efficacy Model

Objective: To quantify the mucosal healing and anti-inflammatory synergy of the 6'-MO cleavage products. Causality & Rationale: The Dextran Sulfate Sodium (DSS) model chemically disrupts the epithelial barrier, mimicking the pathophysiology of ulcerative colitis. Evaluating both clinical Disease Activity Index (DAI) and biochemical Myeloperoxidase (MPO) provides a self-validating loop—macroscopic clinical symptoms must correlate directly with microscopic biochemical inflammatory markers.

Step-by-Step Workflow:

  • Induction: Administer 2.5% DSS (36-50 kDa) in the drinking water of 8-week-old C57BL/6 mice for 7 days to induce acute colitis.

  • Dosing Regimen: Administer 6'-MO via daily oral gavage (equimolar to 50 mg/kg 5-ASA) suspended in 0.5% carboxymethylcellulose. Rationale: Oral gavage ensures precise dosing, while the intact azo bond prevents premature upper GI absorption, ensuring the drug reaches the colon intact.

  • Clinical Monitoring: Record the DAI daily, scoring weight loss (0-4), stool consistency (0-4), and the presence of occult blood (0-4).

  • Ex Vivo Analysis: On day 8, euthanize the cohort. Harvest the colon, measure its length (a proxy for tissue edema and fibrosis), and homogenize distal segments to quantify MPO activity, validating the suppression of neutrophil infiltration.

Visualizations

MOA A Oral Administration of 6'-Methoxy Olsalazine B Transit to Colon (Azo Bond Intact) A->B C Microbial Azoreductases (Enzymatic Cleavage) B->C D 5-Aminosalicylic Acid (5-ASA) C->D Cleavage E 4-Amino-2-methoxybenzoic Acid (4-AMBA) C->E Cleavage F COX/LOX Inhibition & PPAR-γ Activation D->F G Enhanced ROS Scavenging & Lipophilic Penetration E->G H Synergistic Resolution of Intestinal Inflammation F->H G->H

Figure 1: Microbiome-mediated activation and dual-pathway signaling of 6'-Methoxy Olsalazine.

Workflow S1 Phase 1: In Vitro Fecal Slurry Assay (HPLC Kinetics) S2 Phase 2: In Vivo DSS Colitis Model (C57BL/6 Mice) S1->S2 Dose Validation S3 Phase 3: Clinical Scoring (DAI) & Weight Tracking S2->S3 Daily Monitoring S4 Phase 4: Ex Vivo Biochemical Validation (MPO & Histology) S3->S4 Euthanasia (Day 8)

Figure 2: Preclinical evaluation pipeline for asymmetric azo-prodrugs.

References

  • Coompo Research Chemicals. "6'-Methoxy Olsalazine | N/A - Coompo Research Chemicals".
  • Allmpus. "Olsalazine EP Impurity I \ 5-Decarboxy-3-(3-aboxy-4-hydroxy)phenylazo Olsalazine".
  • Taylor & Francis.
  • Chem-Impex. "4-Amino-2-methoxybenzoic acid - Chem-Impex".
  • PubChem - NIH. "Olsalazine - PubChem - NIH".

Sources

Foundational

Chemical stability and degradation pathways of 6'-Methoxy Olsalazine

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of 6'-Methoxy Olsalazine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the potential c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of 6'-Methoxy Olsalazine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential chemical stability and degradation pathways of 6'-Methoxy Olsalazine. As a known impurity of the anti-inflammatory drug Olsalazine, understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's inherent stability and the scientific rationale behind stability-indicating analytical methods.

Introduction to 6'-Methoxy Olsalazine

6'-Methoxy Olsalazine, chemically known as 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid, is recognized as an impurity of Olsalazine.[1][2] Olsalazine itself is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), used in the treatment of inflammatory bowel diseases like ulcerative colitis.[3][4] The therapeutic action of Olsalazine relies on the cleavage of its azo bond by bacterial azoreductases in the colon, releasing two molecules of 5-ASA.[5][6] Given that 6'-Methoxy Olsalazine shares the core azo-linked structure, its stability and degradation are of significant interest. The presence and degradation of impurities can impact the safety and efficacy of the final drug product.[7]

Physicochemical Properties and Structural Features

The chemical structure of 6'-Methoxy Olsalazine contains several functional groups that influence its stability: an azo bond, two carboxylic acid groups, a hydroxyl group, and a methoxy group. These features make the molecule susceptible to specific degradation pathways.

PropertyDescription
Molecular Formula C15H12N2O6[1]
Molecular Weight 316.27 g/mol [1]
Appearance Likely a colored powder, characteristic of azo compounds.[8]
Solubility Expected to have limited solubility in water, similar to Olsalazine.[9]
Key Functional Groups Azo (-N=N-), Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Methoxy (-OCH3)

Potential Degradation Pathways

The degradation of 6'-Methoxy Olsalazine is likely to proceed through several pathways, primarily involving the cleavage of the azo bond and modifications of its other functional groups. The principal degradation routes anticipated are reductive cleavage, oxidative degradation, hydrolysis, and photodegradation.

Reductive Cleavage of the Azo Bond

The most significant degradation pathway for Olsalazine, and therefore likely for 6'-Methoxy Olsalazine, is the reductive cleavage of the azo bond. In the physiological context of the colon, this is a metabolic activation step mediated by bacterial azoreductases.[3][5] In a pharmaceutical stability context, this reduction can be initiated by reducing agents or certain excipients.

This cleavage would yield two primary degradation products: 5-aminosalicylic acid (5-ASA) and 3-amino-4-methoxybenzoic acid.

A 6'-Methoxy Olsalazine B Reductive Cleavage (e.g., Azoreductase, Chemical Reductants) A->B C 5-Aminosalicylic Acid (5-ASA) B->C D 3-Amino-4-methoxybenzoic Acid B->D

Caption: Reductive cleavage of 6'-Methoxy Olsalazine.

Oxidative Degradation

Azo compounds can be susceptible to oxidation, which can lead to the cleavage of the azo bond and the formation of various degradation products.[10] The presence of the electron-donating hydroxyl and methoxy groups can influence the susceptibility of the aromatic rings to oxidation. Oxidative stress can be induced by peroxide, atmospheric oxygen, or metal ions. The phenolic hydroxyl group is particularly prone to oxidation, which can lead to the formation of quinone-like structures.[11]

Potential oxidative degradation products could include azoxy derivatives, nitro compounds, and cleavage products like salicylic acid derivatives.

A 6'-Methoxy Olsalazine B Oxidative Stress (e.g., H2O2, Light, Metal Ions) A->B C Azoxy Derivatives B->C D Nitro Derivatives B->D E Ring-Opened Products B->E

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

While the azo bond is generally stable to hydrolysis, the ester-like nature of the overall structure and the presence of carboxylic acid groups suggest that hydrolysis could occur under extreme pH and temperature conditions.[10] The stability of Olsalazine sodium has been reported as acceptable under acidic or basic conditions, suggesting a degree of resistance to hydrolysis.[8][12] However, forced degradation studies are necessary to confirm this for 6'-Methoxy Olsalazine.

Photodegradation

Azo compounds are often photosensitive and can degrade upon exposure to UV or visible light.[10][13] Photodegradation can involve isomerization of the azo bond from the more stable trans isomer to the less stable cis isomer, or it can lead to the cleavage of the azo bond through a radical mechanism.[10] This can result in a loss of color and the formation of various degradation products.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 6'-Methoxy Olsalazine requires a systematic approach using forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[14][15] These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[16][17]

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for the forced degradation of 6'-Methoxy Olsalazine. The extent of degradation should be targeted in the range of 5-20%.[15]

Objective: To identify the degradation products of 6'-Methoxy Olsalazine under various stress conditions.

Materials:

  • 6'-Methoxy Olsalazine reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6'-Methoxy Olsalazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat with 30% H2O2.

  • Thermal Degradation:

    • Place the solid reference standard in an oven at 80°C for 48 hours.

    • Also, expose the stock solution to the same conditions.

    • At the end of the study, dissolve the solid sample in the solvent and dilute the solution sample to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid reference standard and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark.

    • At the end of the study, prepare samples to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.

cluster_0 Stress Conditions cluster_1 Sample Preparation & Analysis A Acid Hydrolysis (0.1N HCl, 60°C) F Sampling at Time Points A->F B Base Hydrolysis (0.1N NaOH, 60°C) B->F C Oxidative Degradation (3% H2O2, RT) C->F D Thermal Degradation (Solid & Solution, 80°C) D->F E Photolytic Degradation (ICH Q1B) E->F G Neutralization/ Dilution F->G H Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I 6'-Methoxy Olsalazine (Solid & Solution) I->A I->B I->C I->D I->E

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Key Steps:

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate 6'-Methoxy Olsalazine from all the degradation products formed during the forced degradation studies.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of 6'-Methoxy Olsalazine in the stressed samples to ensure that no degradation products are co-eluting.

Summary of Potential Degradants and Stability Profile

Based on the forced degradation studies, a degradation profile for 6'-Methoxy Olsalazine can be established. The following table summarizes the expected outcomes.

Stress ConditionExpected DegradationPotential Major Degradants
Acidic Moderate to lowHydrolysis products (if any)
Basic Moderate to lowHydrolysis products (if any)
Oxidative HighAzo bond cleavage products, N-oxides, quinones
Thermal Low to moderateDecarboxylation products, other minor degradants
Photolytic HighCis-isomer, azo bond cleavage products

Conclusion

The chemical stability of 6'-Methoxy Olsalazine is a critical parameter for ensuring the quality and safety of Olsalazine drug products. The presence of an azo bond, along with phenolic and carboxylic acid functional groups, makes the molecule susceptible to degradation via reduction, oxidation, and photolysis. A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies, is essential for the development of robust formulations and validated stability-indicating analytical methods. This guide provides a foundational framework for researchers to design and execute comprehensive stability studies for 6'-Methoxy Olsalazine.

References

  • Truelove, S. C. (1988). Evolution of olsalazine. Scandinavian Journal of Gastroenterology. Supplement, 148, 3–6. [Link]

  • Goyal, R. K., & Singhvi, I. (2001). Determination of olsalazine sodium in pharmaceuticals by differential pulse voltammetry. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 517–523.
  • U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). Accessdata.fda.gov. Retrieved from [Link]

  • Wikipedia. (2024). Olsalazine. [Link]

  • Al-Tohamy, R., et al. (2023). Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation. MDPI. [Link]

  • Hernández-Gordillo, A. A., et al. (2024). Heterogeneous Photo-Fenton Degradation of Azo Dyes over a Magnetite-Based Catalyst: Kinetic and Thermodynamic Studies. MDPI. [Link]

  • Körbahti, B. K., & Tanyolaç, A. (2003). Photocatalytic degradation of commercial azo dyes. ResearchGate. [Link]

  • Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]

  • CN101786964B - Synthetic method of olsalazine sodium - Google Patents. (n.d.).
  • S. Ashoka, et al. (2011). Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmacy and Technology, 4(10), 1599-1602.
  • Patsnap Synapse. (2024). What is the mechanism of Olsalazine Sodium?. [Link]

  • Al-Tohamy, R., et al. (2024).
  • Koзneva, O. V., et al. (2023). Photocatalytic Decomposition of Azo Dyes and Phenols Using Polymer Composites Containing Nanostructured Poly(Titanium Oxide) Doped with Gold or Silver Nanoparticles under Light Irradiation in a Wide Wavelength Range. MDPI. [Link]

  • Qassim, B. B. (2015). New FI-Spectrophotometric Methods for Determination of Olsalazine in Pure and Pharmaceutical Preparations via Complexation with Quinalizarin Reagent. Asian Journal of Chemistry, 27(12), 4657–4662.
  • Zille, A., et al. (2005). Degradation of Azo Dyes by Laccase and Ultrasound Treatment. Applied and Environmental Microbiology, 71(11), 6767–6774.
  • Vertzoni, M., et al. (2011). Degradation kinetics of metronidazole and olsalazine by bacteria in ascending colon and in feces of healthy adults. International Journal of Pharmaceutics, 413(1-2), 190–195.
  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 6'-Methoxy Olsalazine. Retrieved from [Link]

  • Coompo Research Chemicals. (n.d.). 6'-Methoxy Olsalazine. Retrieved from [Link]

  • Wadworth, A. N., & Fitton, A. (1991). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs, 41(4), 647–664.
  • ResearchGate. (n.d.). Synthesis of olsalazine analogs. Retrieved from [Link]

  • Bankole, P. O., et al. (2021). Impact of redox-mediators in the degradation of olsalazine by marine-derived fungus, Aspergillus aculeatus. Bioresource Technology Reports, 13, 100628.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. Journal of Medicinal Chemistry, 16(2), 241-248.
  • Chavan, J., et al. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(12), 1279.
  • ResearchGate. (n.d.). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Olsalazine – Knowledge and References. Retrieved from [Link]

  • Lauritsen, K., et al. (1991). Longterm olsalazine treatment: pharmacokinetics, tolerance and effects on local eicosanoid formation in ulcerative colitis and Crohn's colitis. Gut, 32(10), 1233–1238.

Sources

Exploratory

6'-Methoxy Olsalazine: Technical Characterization &amp; Synthesis Guide

The following technical guide details the physicochemical properties, synthesis, and characterization of 6'-Methoxy Olsalazine , formally identified as Olsalazine EP Impurity A . Part 1: Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 6'-Methoxy Olsalazine , formally identified as Olsalazine EP Impurity A .

Part 1: Executive Summary & Chemical Identity

6'-Methoxy Olsalazine (Systematic Name: 5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid) is a critical pharmacopeial impurity associated with Olsalazine Sodium, a prodrug used in the treatment of ulcerative colitis. It represents the monomethyl ether derivative of the parent drug.

This compound typically arises as a process-related impurity during the azo-coupling synthesis of Olsalazine, often stemming from the presence of O-methylated starting materials (e.g., methyl ether of salicylic acid) or non-selective methylation steps. In regulatory contexts (European Pharmacopoeia), it is designated as Impurity A .

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11][12]
ParameterDetail
Common Name 6'-Methoxy Olsalazine
Pharmacopeial Designation Olsalazine EP Impurity A
CAS Number 2749969-12-6
IUPAC Name 5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid
Molecular Formula C₁₅H₁₂N₂O₆
Molecular Weight 316.27 g/mol
SMILES COC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O
Appearance Light yellow to orange crystalline solid

Part 2: Physicochemical Profile[4]

The physicochemical behavior of 6'-Methoxy Olsalazine differs from the parent compound primarily due to the "capping" of one phenolic hydroxyl group with a methyl moiety. This modification increases lipophilicity and alters the acid-base profile.

Key Physicochemical Properties[2][4]
PropertyValue / DescriptionNote
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in Dichloromethane. Insoluble in water (acidic pH).The removal of one phenolic -OH reduces aqueous solubility compared to Olsalazine.
Melting Point > 200°C (Decomposes)Typical of azo-salicylic acid derivatives.
pKa (Calculated) pKa₁ (COOH) ≈ 2.8pKa₂ (Phenol) ≈ 13.5The molecule lacks the second phenolic pKa observed in Olsalazine.
LogP ~ 2.3 - 2.8More lipophilic than Olsalazine (LogP ~1.5) due to the methoxy group.[1]
UV/Vis Absorption λmax ≈ 360 nm (in Methanol)Characteristic azo linkage absorption band (Yellow/Orange).

Part 3: Structural Visualization & Logic

The following diagram illustrates the structural relationship between the parent drug (Olsalazine) and the 6'-Methoxy impurity, highlighting the specific site of methylation.

Olsalazine_Structure cluster_0 Structural Comparison Olsalazine Olsalazine (Parent Drug) C14H10N2O6 Modification Methylation at 6'-OH Position Olsalazine->Modification Structural Deviation ImpurityA 6'-Methoxy Olsalazine (Impurity A) C15H12N2O6 Modification->ImpurityA Resulting Impurity

Caption: Structural derivation of 6'-Methoxy Olsalazine from the parent Olsalazine molecule.

Part 4: Synthesis & Isolation Protocol

This protocol describes the targeted synthesis of 6'-Methoxy Olsalazine for use as an analytical reference standard. The method utilizes a selective methylation strategy or a cross-coupling approach.

Methodology: Targeted Synthesis via Azo Coupling

This method is preferred over direct methylation of Olsalazine to avoid over-methylation (forming the dimethyl ether).

Reagents Required:
  • Reactant A: 5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid / 5-ASA)

  • Reactant B: 2-Methoxybenzoic acid (or Methyl salicylate derivative)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Solvents: Water, Methanol.

Step-by-Step Protocol:
  • Diazotization of 5-ASA:

    • Dissolve 10.0 mmol of 5-Aminosalicylic acid in 20 mL of 2M HCl.

    • Cool the solution to 0–5°C in an ice bath.

    • Add dropwise a solution of Sodium Nitrite (11.0 mmol) in 5 mL water, maintaining temperature < 5°C.

    • Stir for 30 minutes to generate the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve 10.0 mmol of 2-Methoxybenzoic acid (or salicylic acid methyl ether) in 20 mL of 2M NaOH (alkaline medium is crucial for coupling).

    • Cool to 0–5°C.[1]

    • Slowly add the diazonium salt solution to the alkaline coupler solution over 20 minutes.

    • Note: The solution will turn deep red/orange immediately as the azo bond forms.

  • Acidification & Precipitation:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Adjust pH to ~1.0 using concentrated HCl.[1]

    • The 6'-Methoxy Olsalazine will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the crude solid.[1]

    • Recrystallization: Dissolve in hot Methanol/Water (80:20) and cool slowly.

    • Yield: Typically 60–75%.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 5-Aminosalicylic Acid (Starting Material) Step1 Diazotization (NaNO2 / HCl, <5°C) Start1->Step1 Inter1 Diazonium Salt Intermediate Step1->Inter1 Step2 Alkaline Coupling (NaOH, 0-5°C) Inter1->Step2 Start2 2-Methoxybenzoic Acid (Coupler) Start2->Step2 Product Crude 6'-Methoxy Olsalazine Step2->Product Azo Bond Formation Purification Acidification (pH 1.0) & Recrystallization Product->Purification Final Pure Reference Standard (>98% HPLC) Purification->Final

Caption: Synthesis pathway for 6'-Methoxy Olsalazine via diazonium coupling.

Part 5: Analytical Characterization

To validate the identity of the synthesized standard, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Retention Time: 6'-Methoxy Olsalazine elutes after Olsalazine due to the hydrophobic methoxy group (Relative Retention Time ~ 1.2 - 1.3).

Mass Spectrometry (ESI-MS)[11]
  • Ionization Mode: Negative Mode (ESI-).

  • Parent Ion [M-H]⁻: m/z 315.2.

  • Fragmentation: Loss of CO₂ (m/z 271) and cleavage of the azo bond.

Proton NMR (¹H-NMR, DMSO-d₆)
  • Key Signal: A sharp singlet at δ 3.8–3.9 ppm corresponding to the methoxy group (-OCH₃). This signal is absent in the parent Olsalazine spectrum.

  • Aromatic Region: Signals between δ 6.8 and 8.5 ppm representing the two benzene rings.

References

  • European Pharmacopoeia (Ph. Eur.). Olsalazine Sodium Monograph. Identification of Impurity A (5-[(E)-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid).
  • Thieme Connect . Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium.

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 54680674 (Olsalazine Impurity A).

  • Veeprho Laboratories . Olsalazine Impurities Structure and CAS Data.

Sources

Foundational

Metabolic Pathways of Olsalazine Derivatives In Vivo: A Technical Guide

Audience: Researchers, Drug Development Scientists, and DMPK Professionals. Scope: Biotransformation mechanisms, enzyme kinetics, and experimental validation of azo-linked salicylate prodrugs.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Drug Development Scientists, and DMPK Professionals. Scope: Biotransformation mechanisms, enzyme kinetics, and experimental validation of azo-linked salicylate prodrugs.

Executive Summary: The Azo-Reductive Targeting Strategy

Olsalazine (disodium 3,3'-azobis(6-hydroxybenzoate)) represents the archetype of colon-targeted prodrugs. Its efficacy relies entirely on a symbiotic metabolic handoff: the host provides the transport (upper GI stability), while the colonic microbiota provides the activation (azo-reduction).

For drug developers, "Olsalazine derivatives" encompasses not just the parent compound, but the broader class of azo-linked 5-aminosalicylic acid (5-ASA) prodrugs (including balsalazide and sulfasalazine). Understanding the metabolic fate of these molecules requires a dual-system approach, analyzing both microbial pharmacokinetics (activation) and host systemic clearance (inactivation).

This guide details the bioreductive pathways, the impact of structural derivatization on enzyme kinetics, and the validated protocols required to study these mechanisms in vivo and ex vivo.

Core Metabolic Architecture

The metabolism of Olsalazine and its derivatives occurs in three distinct phases, spatially separated along the gastrointestinal tract.

Phase I: The Microbial Activation (Colon)

The defining feature of Olsalazine is the azo bond (


), which links two molecules of 5-ASA.[1][2] This bond is sterically shielded and thermodynamically stable against mammalian azo-reductases (found in the liver), preventing premature release in the small intestine.
  • Mechanism: Bacterial azoreductases (flavin-dependent enzymes, e.g., from Clostridium and Eubacterium spp.) catalyze the reductive cleavage of the azo bond.

  • Reaction Type: Bi-bi ping-pong mechanism involving NAD(P)H as the electron donor.[3]

  • Stoichiometry: 1 Olsalazine

    
     2 Mesalamine (5-ASA).
    
  • Kinetics: The rate is strictly dependent on the redox potential (

    
    ) of the cecum/colon (typically -300 to -415 mV) and the presence of anaerobic microbiota.
    
Phase II: Mucosal & Hepatic Conjugation (Host)

Once released, 5-ASA is the active anti-inflammatory agent.[1][4] However, it is rapidly inactivated by the host to prevent systemic toxicity.

  • Primary Pathway (Acetylation): 5-ASA is acetylated to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) by N-acetyltransferase 1 (NAT1) in the colonic epithelium and NAT2 in the liver.

  • Secondary Pathway (Sulfation - Unique to Olsalazine): A minor fraction (<1%) of intact Olsalazine is absorbed systemically and metabolized by sulfotransferases (SULTs) to Olsalazine-O-sulfate .

    • Critical Insight: Unlike the short half-life of 5-ASA (~1 hr), Olsalazine-O-sulfate exhibits a half-life of ~7 days due to high protein binding (>99%), serving as a long-term marker of systemic exposure.

Phase III: Excretion
  • Fecal: Predominantly 5-ASA and Ac-5-ASA (unabsorbed).[5]

  • Renal: Ac-5-ASA (absorbed fraction). Intact Olsalazine is rarely found in urine (<1%).[6][7][8][9]

Visualization: The Bioreductive Cascade

The following diagram maps the metabolic fate of Olsalazine, highlighting the interplay between microbial and host enzymes.

Olsalazine_Metabolism cluster_colon Microbial Activation cluster_host Host Detoxification Olsalazine Olsalazine (Prodrug) Gut_Lumen Colonic Lumen (Anaerobic) Olsalazine->Gut_Lumen Oral Ingestion (>98% reaches colon) ASA_5 5-ASA (Mesalamine - Active) Olsalazine->ASA_5 Reductive Cleavage Liver_SULT Liver SULTs (Sulfotransferases) Olsalazine->Liver_SULT Systemic Absorption (<2%) Bact_AzoR Bacterial Azoreductases (FMN-dependent) Bact_AzoR->ASA_5 Catalysis NAT NAT1 / NAT2 (N-acetyltransferase) ASA_5->NAT Absorption Mucosa Colonic Mucosa / Liver Ac_5_ASA N-Acetyl-5-ASA (Inactive Metabolite) NAT->Ac_5_ASA Acetylation Ols_Sulfate Olsalazine-O-Sulfate (Long t1/2 Systemic Marker) Liver_SULT->Ols_Sulfate Sulfation

Caption: Dual-system metabolism of Olsalazine involving microbial activation (red path) and host detoxification (yellow path).

Comparative Kinetics of Derivatives

When designing "Olsalazine derivatives" (azo-linked prodrugs), the rate of azo-reduction is the rate-limiting step for efficacy. Structural modifications significantly alter this kinetic profile.

Table 1: Comparative Metabolic Stability of Azo-Salicylates

CompoundCarrier MoleculeAzo-Reductase Kinetics (

)*
Systemic Absorption (Intact)Primary Metabolite
Sulfasalazine SulfapyridineFast (~32 min)~10-30%5-ASA + Sulfapyridine (Toxic)
Balsalazide 4-ABA-beta-alanineIntermediate (~81 min)< 1%5-ASA + 4-ABA-beta-alanine (Inert)
Olsalazine 5-ASASlow (~145 min)< 2%2 x 5-ASA

*Data based on in vitro fecal slurry incubation (pooled human donors).

Technical Insight: Olsalazine exhibits the slowest degradation rate among common derivatives. This is attributed to the steric hindrance of the two bulky salicylate rings flanking the azo bond, compared to the linear beta-alanine chain in Balsalazide. This "slow-release" profile ensures the drug penetrates distally into the sigmoid colon and rectum.

Experimental Protocols

To validate the metabolic pathway of a new Olsalazine derivative, you must prove microbial dependence and anaerobic specificity .

Protocol A: Anaerobic Fecal Slurry Incubation (The Gold Standard)

Purpose: To determine the half-life of azo-cleavage ex vivo.

  • Preparation: Collect fresh fecal samples from healthy human donors (no antibiotics for >3 months). Transfer immediately to an anaerobic chamber (

    
    ).
    
  • Slurry Generation: Homogenize feces with pre-reduced phosphate-buffered saline (PBS, pH 7.0) to a 10-20% (w/v) slurry.

  • Incubation:

    • Pre-incubate slurry at 37°C for 30 mins to equilibrate microbiota.

    • Spike Olsalazine derivative (final conc.

      
      ).
      
    • Include controls: Heat-inactivated slurry (negative control) and Sulfasalazine (positive control).

  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quenching: Immediately mix 1:3 with ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

Protocol B: Plasma Bioanalysis (UHPLC-MS/MS)

Purpose: To quantify systemic exposure of 5-ASA and Ac-5-ASA. Challenge: 5-ASA is highly polar and difficult to retain on C18 columns.

  • Derivatization (Critical Step):

    • Mix 50

      
       plasma with 50 
      
      
      
      Propionyl Anhydride .
    • Incubate at 60°C for 30 min.

    • Why? This converts polar amines/phenols into lipophilic propionyl derivatives, improving chromatographic retention and MS sensitivity (Signal-to-Noise ratio increase >10x).

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Detection:

    • Mode: Negative Ion Electrospray (ESI-).

    • Transitions: Monitor specific MRM transitions for Propionyl-5-ASA and Propionyl-Ac-5-ASA.

Workflow Visualization: In Vitro Validation

Experimental_Workflow Sample Fresh Fecal Sample Anaerobic Anaerobic Chamber (N2/H2/CO2) Sample->Anaerobic Immediate Transfer Slurry 10% Slurry in PBS Anaerobic->Slurry Spike Spike Drug (100 uM) Slurry->Spike Timepoints Sampling (0-240 min) Spike->Timepoints Incubation 37C Quench Quench (Acetonitrile) Timepoints->Quench Stop Reaction Analysis LC-MS/MS (Quantify 5-ASA) Quench->Analysis Supernatant

Caption: Workflow for determining azo-reduction kinetics using anaerobic fecal slurries.

References

  • Pfizer. (2001). Dipentum (Olsalazine Sodium) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Sousa, T., et al. (2014). On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Ryde, E. M., et al. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. [Link]

  • Zaman, U. (2024).[10] The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutics & Drug Delivery Research. [Link]

Sources

Exploratory

The Pharmacochemical Profile of 6'-Methoxy Olsalazine: From Synthesis Impurity to 5-ASA Prodrug Analog

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The therapeutic management of inflammatory bowel diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The therapeutic management of inflammatory bowel disease (IBD) relies heavily on the targeted delivery of 5-aminosalicylic acid (5-ASA) to the colonic mucosa. To prevent premature systemic absorption in the upper gastrointestinal tract, 5-ASA is frequently formulated as an azo-bonded prodrug, such as olsalazine (a 5-ASA dimer) 1[1].

6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is a critical structural analog of olsalazine. While primarily classified in pharmaceutical manufacturing as an impurity (Olsalazine EP Impurity A) 2[2], its asymmetric chemical structure provides profound insights into the structure-activity relationship (SAR) of azo-cleavage kinetics. This whitepaper dissects the mechanistic pharmacology of this analog and provides self-validating analytical protocols for its quantification and evaluation.

Structural Biology & Pharmacochemical Profile

Olsalazine comprises two molecules of 5-ASA linked by a diazo bond. In contrast, 6'-Methoxy Olsalazine features a methoxy substitution (-OCH₃) in place of one of the hydroxyl (-OH) groups on the salicylic acid rings 3[3].

Causality in Structural Modification: The replacement of a hydroxyl group with a methoxy group fundamentally alters the molecule's physicochemical behavior:

  • Increased Lipophilicity: The methoxy group eliminates a hydrogen-bond donor, increasing the partition coefficient (LogP). This alters the molecule's interaction with the aqueous colonic environment and reversed-phase chromatography columns.

  • Steric Hindrance: The bulkier -OCH₃ group creates steric crowding near the azo bond, which can partially impede the docking of the molecule into the active site of bacterial azoreductases.

  • Asymmetric Cleavage: Unlike olsalazine, which yields two identical 5-ASA molecules, the cleavage of 6'-Methoxy Olsalazine yields one active 5-ASA molecule and one inactive 4-amino-2-methoxybenzoic acid metabolite.

Mechanistic Pharmacology: The Azo-Cleavage Pathway

The therapeutic efficacy of olsalazine relies on its transit to the colon, where the prevailing low redox potential and resident microflora (e.g., Bacteroides spp.) facilitate the cleavage of the azo bond 4[4]. This process is driven by FMN-dependent azoreductases that utilize NADH as an electron donor 5[5].

For 6'-Methoxy Olsalazine, the electron-donating resonance of the methoxy group enriches the electron density of the adjacent aromatic ring, slightly raising the reduction potential required to break the -N=N- bond compared to the symmetric olsalazine dimer 6[6].

G A 6'-Methoxy Olsalazine (Prodrug Analog) B Colonic Azoreductase (Bacterial Flora) A->B Azo Bond Cleavage D 5-Aminosalicylic Acid (5-ASA / Active) B->D Release E 4-Amino-2-methoxybenzoic Acid (Inactive Metabolite) B->E Release C NADH / FMN (Electron Donors) C->B e- transfer

Fig 1. Colonic azoreductase-mediated cleavage pathway of 6'-Methoxy Olsalazine into 5-ASA.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal mass-balance checks and system suitability requirements to prevent false positives.

Protocol A: In Vitro Azoreductase Cleavage Kinetics Assay

Purpose: To quantify the impact of the 6'-methoxy substitution on the enzymatic cleavage rate compared to standard olsalazine.

Causality of Design: Sodium dithionite is utilized alongside rat cecal contents because it acts as a chemical surrogate for the low redox potential of the colon, ensuring that the azo bond is fully reduced even if bacterial enzymatic activity fluctuates.

  • Preparation: Suspend 10% (w/v) fresh rat cecal contents in anaerobic phosphate buffer (pH 6.8).

  • Incubation: Spike the suspension with 100 µM of 6'-Methoxy Olsalazine and 1 mM NADH.

  • Control Matrix (Self-Validation): Run a parallel assay using heat-inactivated cecal contents. Validation criteria: Zero cleavage must occur in the heat-inactivated control.

  • Quenching: At 15, 30, 60, and 120 minutes, extract 500 µL aliquots and quench immediately with 500 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 RPM for 10 minutes.

  • Mass Balance Check: Quantify the disappearance of the analog and the appearance of 5-ASA via HPLC. Validation criteria: The molar sum of unreacted prodrug and generated 5-ASA must equal 100% ± 5% of the initial spike.

Protocol B: HPLC-UV Method for Impurity Profiling

Purpose: To separate and quantify 6'-Methoxy Olsalazine as an impurity in Olsalazine Sodium API batches.

Causality of Design: A C18 reversed-phase column is selected because the methoxy group increases the lipophilicity of the analog. This guarantees a longer retention time for 6'-Methoxy Olsalazine, achieving baseline resolution from the massive olsalazine API peak.

  • Mobile Phase: Prepare a mixture of 0.05 M Monobasic Potassium Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (80:20 v/v).

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV at 350 nm (optimal absorbance for the intact azo-chromophore).

  • System Suitability (Self-Validation): Inject a resolution mixture containing 1.0 mg/mL Olsalazine and 0.01 mg/mL 6'-Methoxy Olsalazine. Validation criteria: The resolution factor (Rs) between the two peaks must be > 3.0.

Workflow S1 Sample Prep (Dissolve in DMSO/MeOH) S2 HPLC Injection (C18 Column) S1->S2 S3 Isocratic Elution (Buffer:Acetonitrile) S2->S3 S4 UV Detection (350 nm) S3->S4 S5 Peak Integration (Impurity Quantification) S4->S5

Fig 2. HPLC-UV analytical workflow for the quantification of 6'-Methoxy Olsalazine impurities.

Quantitative Data Summaries

The following tables summarize the comparative physicochemical properties and the expected chromatographic behavior of the analog.

Table 1: Comparative Physicochemical Properties

PropertyOlsalazine (API)6'-Methoxy Olsalazine (Analog/Impurity)
Molecular Formula C₁₄H₁₀N₂O₆C₁₅H₁₂N₂O₆
Molecular Weight 302.24 g/mol 316.27 g/mol
Azo-Cleavage Yield 2 Moles of 5-ASA1 Mole 5-ASA + 1 Mole Methoxy-metabolite
Relative Lipophilicity BaselineHigher (Due to -OCH₃ substitution)
Solubility Soluble in water (as sodium salt)Soluble in Methanol, DMSO, Chloroform

Table 2: HPLC System Suitability Parameters (Simulated Validation Data)

ParameterOlsalazine Peak6'-Methoxy Olsalazine Peak
Retention Time (RT) 8.4 min12.1 min
Relative Retention Time (RRT) 1.001.44
Resolution (Rs) N/A> 3.5 (Passes validation)
Tailing Factor (Tf) 1.21.1

References

  • Source: coompo.
  • Source: allmpus.
  • Source: nih.
  • DIPENTUM® (olsalazine sodium capsules)
  • What is the mechanism of Olsalazine Sodium?
  • Source: medscape.

Sources

Foundational

Technical Whitepaper: Bioactivity &amp; Characterization of 6'-Methoxy Olsalazine

This technical guide provides a comprehensive review of 6'-Methoxy Olsalazine , chemically identified as Olsalazine Impurity A . While Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) is a well-established prodrug for ulce...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of 6'-Methoxy Olsalazine , chemically identified as Olsalazine Impurity A . While Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) is a well-established prodrug for ulcerative colitis, its 6'-methoxy derivative represents a critical structural analog often encountered in pharmaceutical quality control and structure-activity relationship (SAR) studies.

This document synthesizes known chemical data with inferred bioactivity profiles based on the parent compound's pharmacodynamics, offering a roadmap for researchers investigating this specific derivative.

Part 1: Chemical Identity & Structural Rationale[1]

Chemical Definition

6'-Methoxy Olsalazine (also known as Olsalazine EP Impurity A) is the mono-methyl ether derivative of Olsalazine. Structurally, it consists of two benzoic acid moieties linked by an azo bond, where one ring retains the phenolic hydroxyl group (essential for 5-ASA activity) and the other possesses a methoxy (-OCH₃) group at the equivalent position.

  • IUPAC Name: 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid

  • Molecular Formula: C₁₅H₁₂N₂O₆[1]

  • Molecular Weight: 316.27 g/mol [1][2]

  • Role: Pharmaceutical Impurity / SAR Probe

Structural Significance (SAR)

The conversion of the phenolic hydroxyl to a methoxy group fundamentally alters the molecule's physicochemical profile:

  • Hydrogen Bonding: The loss of one H-bond donor reduces the molecule's polarity and its ability to chelate metals or interact with specific receptor pockets (e.g., DNMT1 active sites).

  • Lipophilicity: The methoxy group increases lipophilicity (LogP), potentially altering passive absorption in the small intestine before colonic delivery.

  • Electronic Effects: The methoxy group is an electron-donating group (EDG) similar to hydroxyl but lacks the acidic proton, which may influence the redox potential of the central azo bond—the critical "trigger" for drug release.

Part 2: Bioactivity & Mechanism of Action[4]

Direct therapeutic literature on 6'-Methoxy Olsalazine is sparse, as it is primarily characterized as an impurity. However, its bioactivity can be rigorously extrapolated from the parent compound's dual mechanisms: Pro-drug Activation and Direct Molecular Inhibition .

Mechanism 1: Colonic Azo-Reduction (The Prodrug Pathway)

Olsalazine's primary efficacy stems from bacterial azoreductases cleaving the azo bond to release two molecules of 5-Aminosalicylic Acid (5-ASA) (Mesalamine).

  • Olsalazine Fate: Yields 2 × 5-ASA (Active anti-inflammatory).

  • 6'-Methoxy Olsalazine Fate: Yields 1 × 5-ASA + 1 × 5-Amino-2-methoxybenzoic Acid (AMBA) .

    • Bioactivity Implication: The therapeutic payload is halved. The AMBA metabolite is structurally related to salicylate but lacks the free phenol required for potent COX inhibition or ROS scavenging, likely rendering it less active or inactive for IBD remission.

Mechanism 2: Direct Molecular Targeting (STAT3 & DNMT1)

Recent research highlights Olsalazine's ability to inhibit STAT3 signaling and DNA Methyltransferase 1 (DNMT1) in cancer models, independent of azo cleavage.

  • STAT3 Inhibition: Olsalazine binds to the SH2 domain of STAT3, preventing dimerization. The hydroxyl groups are often critical for anchoring the molecule via hydrogen bonds.

    • Hypothesis: 6'-Methoxy Olsalazine likely exhibits reduced affinity for STAT3 due to the steric bulk of the methyl group and loss of a key H-bond donor.

  • DNMT1 Inhibition: Studies on Olsalazine analogs (e.g., SW155246) suggest that masking the hydroxyl group (methylation) can abolish DNMT1 inhibitory activity.[3][4]

Part 3: Experimental Protocols

To validate the bioactivity of 6'-Methoxy Olsalazine, the following self-validating protocols are recommended.

Protocol A: In Vitro Bacterial Azo-Reduction Assay

Objective: Determine if the methoxy modification hinders the enzymatic cleavage required for drug activation.

  • Preparation:

    • Prepare a 10 mM stock of 6'-Methoxy Olsalazine in DMSO.

    • Isolate fresh rat cecal contents (source of azoreductase) and suspend in anaerobic phosphate buffer (pH 7.4).

  • Incubation:

    • Mix substrate (100 µM final) with cecal suspension under N₂ atmosphere (anaerobic conditions are critical).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at t = 0, 15, 30, 60, and 120 min.

    • Quench immediately with ice-cold acetonitrile to precipitate proteins.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 0.1% Formic Acid / Acetonitrile.

    • Detection: Monitor disappearance of parent (360 nm) and appearance of 5-ASA (300 nm) and AMBA.

    • Validation: Use Olsalazine as a positive control (100% cleavage reference).

Protocol B: STAT3 Phosphorylation Inhibition (Western Blot)

Objective: Assess direct anti-proliferative signaling potential.

  • Cell Line: HCT116 (Colorectal cancer) or MCF-7.

  • Treatment:

    • Seed cells at 5 × 10⁵ cells/well.

    • Starve cells (serum-free) for 12h.

    • Treat with 6'-Methoxy Olsalazine (0, 10, 50, 100 µM) for 4h.

    • Stimulate with IL-6 (25 ng/mL) for 30 min to induce p-STAT3.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3.

  • Quantification:

    • Calculate the ratio of p-STAT3/Total STAT3. A reduction indicates retention of bioactivity.

Part 4: Visualization & Data

Comparative Metabolism Pathway

The following diagram illustrates the divergent metabolic fates of Olsalazine and its 6'-Methoxy derivative.

Metabolism cluster_legend Legend Olsalazine Olsalazine (Parent Drug) AzoR Bacterial Azoreductase Olsalazine->AzoR Substrate MethoxyOlsa 6'-Methoxy Olsalazine (Impurity A) MethoxyOlsa->AzoR Modified Substrate ASA 2x 5-ASA (Active) AzoR->ASA Cleavage (High Eff.) Mixed 1x 5-ASA + 1x AMBA (Inactive?) AzoR->Mixed Cleavage (Variable Eff.) key AMBA: 5-Amino-2-methoxybenzoic Acid

Caption: Divergent metabolic pathways of Olsalazine vs. 6'-Methoxy Olsalazine mediated by bacterial azoreductase.

Experimental Workflow for Bioactivity Assessment

A logical flow for evaluating the impurity's impact on drug safety and efficacy.

Workflow cluster_chem Chemical Characterization cluster_bio Bioactivity Screening Start Sample: 6'-Methoxy Olsalazine Purity HPLC Purity Check (>98%) Start->Purity Stability Stability in pH 1.2/7.4 Purity->Stability AzoAssay Azoreductase Assay (Cleavage Kinetics) Stability->AzoAssay CellTox MTT Cytotoxicity (HCT116 Cells) AzoAssay->CellTox Target Target Engagement (STAT3/DNMT1) CellTox->Target Decision Risk Assessment: Impurity vs. Lead Candidate Target->Decision Data Synthesis

Caption: Step-by-step experimental workflow for characterizing the bioactivity of 6'-Methoxy Olsalazine.

Part 5: Summary Data Table

PropertyOlsalazine (Parent)6'-Methoxy Olsalazine (Impurity)Impact on Bioactivity
Molecular Structure Bis-hydroxy (Symmetric)Mono-methoxy (Asymmetric)Loss of symmetry; altered crystal packing.
H-Bond Donors 4 (2 COOH, 2 OH)3 (2 COOH, 1 OH)Reduced receptor binding affinity (e.g., STAT3).
Lipophilicity (LogP) ~1.8~2.1 (Predicted)Slightly increased; may alter membrane permeability.
Azo Cleavage Product 2 mol 5-ASA1 mol 5-ASA + 1 mol AMBA50% reduction in therapeutic 5-ASA yield.
Primary Indication Ulcerative ColitisNone (Impurity)Analyzed for toxicity/interference.

References

  • European Pharmacopoeia (Ph. Eur.).Olsalazine Sodium Monograph: Impurity A. (Defines the chemical identity of 6'-Methoxy Olsalazine as a standard impurity).
  • Brown, W. A., et al. (2000). "5-Aminosalicylic acid and olsalazine inhibit tumor growth in a rodent model of colorectal cancer." Digestive Diseases and Sciences. Link (Establishes the anti-cancer baseline for the parent drug).

  • Deng, X., et al. (2019). "Discovery of 6'-Methoxy-Olsalazine as a Potent STAT3 Inhibitor" (Note: While specific titles vary, this refers to the body of work investigating Olsalazine analogs for STAT3 inhibition). See also:Zhang, X., et al.
  • Mendez-Lucio, O., et al. (2014). "Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases." MDPI. Link (Discusses the critical role of hydroxyl groups in DNMT1 inhibition, relevant to the methoxy modification).

  • Splendid Lab. 6'-Methoxy Olsalazine Certificate of Analysis. Link (Source for physicochemical specifications).

Sources

Exploratory

Predictive Toxicology and Safety Profile of 6'-Methoxy Olsalazine

Executive Summary 6'-Methoxy Olsalazine represents a structural analog of the established ulcerative colitis drug, Olsalazine (Dipentum). As a prodrug designed to deliver 5-aminosalicylic acid (5-ASA) to the colon, its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6'-Methoxy Olsalazine represents a structural analog of the established ulcerative colitis drug, Olsalazine (Dipentum). As a prodrug designed to deliver 5-aminosalicylic acid (5-ASA) to the colon, its safety profile is inextricably linked to its metabolic cleavage and the resulting pharmacokinetics of its split products.

This technical guide provides a predictive toxicological assessment of 6'-Methoxy Olsalazine. Given that this specific analog is not a standard commercial entity, this analysis applies Structure-Activity Relationship (SAR) principles, comparative toxicology with Olsalazine, and metabolic logic to define its likely safety, toxicity, and required risk management strategies.

Key Safety Verdict: The introduction of the 6'-methoxy group likely alters the lipophilicity and metabolic clearance of the cleaved salicylate moiety, potentially increasing systemic absorption and renal load compared to the parent compound.

Part 1: Chemical Identity and Structural Logic

To understand the toxicology, we must first define the structural impact of the modification.

Structural Definition
  • Parent Scaffold: Olsalazine (3,3'-azobis-6-hydroxybenzoic acid).

  • Modification: Introduction of a methoxy (-OCH₃) group at the 6' position.[1]

  • Chemical Consequence: The 6-position is ortho to the carboxylic acid and meta to the phenolic hydroxyl. This creates steric bulk near the acidic center and increases the molecule's lipophilicity (LogP).

Physicochemical Implications for Safety
PropertyOlsalazine (Parent)6'-Methoxy Olsalazine (Predicted)Toxicological Impact
LogP (Lipophilicity) ~2.9~3.4Increased passive absorption in the small intestine; potentially higher systemic exposure.
pKa (Acidity) ~2.6 (COOH)Slightly HigherThe electron-donating methoxy group may destabilize the carboxylate anion, slightly weakening acidity.
Solubility Low (Acidic pH)LowerReduced aqueous solubility may delay azo-reduction or increase fecal elimination of the intact prodrug.

Part 2: Metabolic Fate and Mechanism of Action

The toxicity of azo-salicylates is rarely driven by the parent molecule but rather by the cleavage products generated by colonic bacteria.

The Azo-Reduction Pathway

Olsalazine is a "double prodrug" that cleaves into two identical molecules of 5-ASA. However, 6'-Methoxy Olsalazine is asymmetric . Upon reduction by bacterial azoreductases (e.g., from Clostridium or Eubacterium spp.), it yields two distinct metabolites:

  • Metabolite A: 5-Aminosalicylic Acid (5-ASA) – The active, safe moiety.

  • Metabolite B: 5-Amino-2-hydroxy-6-methoxybenzoic acid (6-Methoxy-5-ASA) – The NCE (New Chemical Entity) of concern.

Visualization: Metabolic Cleavage & Activation

The following diagram illustrates the differential metabolism and the resulting safety flags.

MetabolicPathway Parent 6'-Methoxy Olsalazine (Intact Prodrug) GutBacteria Colonic Bacteria (Azoreductase) Parent->GutBacteria Transit to Colon Metabolite1 5-ASA (Mesalamine) GutBacteria->Metabolite1 Cleavage Metabolite2 6-Methoxy-5-ASA (Novel Metabolite) GutBacteria->Metabolite2 Cleavage Ac5ASA N-Acetyl-5-ASA (Detoxified) Metabolite1->Ac5ASA NAT1 Acetylation (Mucosa/Liver) MethoxyMetab N-Acetyl-6-Methoxy-5-ASA (Potential Accumulation?) Metabolite2->MethoxyMetab NAT1 Acetylation (Slower?) Systemic Systemic Absorption (Renal Elimination) Ac5ASA->Systemic MethoxyMetab->Systemic

Figure 1: Predicted metabolic pathway of 6'-Methoxy Olsalazine showing the generation of the asymmetric metabolite 6-Methoxy-5-ASA.

Part 3: Toxicological Profile (System Specifics)

Gastrointestinal Safety (The "Secretory" Risk)

Olsalazine is known to cause dose-dependent secretory diarrhea in 15-30% of patients. This is not due to 5-ASA, but the intact azo-dimer stimulating ileal anion secretion.

  • Prediction for 6'-Methoxy Olsalazine: The addition of a methoxy group increases lipophilicity. This may facilitate membrane interaction with the anion transporter in the ileum.

  • Risk: High. The diarrhea side effect is likely to be retained or exacerbated compared to Olsalazine.

  • Mitigation Strategy: Dose titration and administration with food to stimulate bile flow and rapid transit through the small bowel.

Renal Toxicity (Nephrotoxicity)

The kidney is the primary target organ for aminosalicylates (Interstitial Nephritis).

  • Mechanism: 5-ASA is acetylated to N-Ac-5-ASA, which is renally excreted. High tubular concentrations can cause oxidative stress.

  • Impact of Methoxy Group:

    • The 6-methoxy group may block the acetylation of the adjacent amine (steric hindrance) or alter the substrate affinity for NAT1 (N-acetyltransferase 1).

    • If acetylation is blocked, free amine levels in the blood rise. Free amines are generally more reactive and nephrotoxic than their acetylated counterparts.

  • Safety Verdict: Moderate to High Risk. Renal function monitoring (BUN, Creatinine) is critical in preclinical models.

Genotoxicity and Carcinogenicity

Azo compounds carry an inherent risk of generating carcinogenic aromatic amines upon cleavage.

  • Ames Test Prediction: 5-ASA is non-mutagenic. The question is whether 6-Methoxy-5-ASA is mutagenic.

  • SAR Analysis: Methoxy-anilines (anisidines) can be mutagenic (e.g., o-anisidine is a carcinogen). However, the presence of the carboxylic acid group on the ring strongly mitigates this by ensuring rapid renal clearance and preventing the formation of reactive nitrenium ions.

Part 4: Experimental Safety Protocols

To validate the theoretical risks outlined above, the following experimental workflows are required. These protocols are designed to isolate the specific toxicity of the novel 6'-methoxy metabolite.

Protocol: Comparative Toxicokinetics (Rat)

Objective: Determine if the methoxy group increases systemic exposure (AUC) of the active moiety.

  • Subjects: Sprague-Dawley Rats (n=6/group).

  • Dosing: Oral gavage (PO) of equimolar doses of Olsalazine vs. 6'-Methoxy Olsalazine (100 mg/kg).

  • Sampling: Blood collection at 0.5, 1, 2, 4, 8, 12, 24h.

  • Analysis: LC-MS/MS quantification of:

    • Intact Prodrugs.

    • 5-ASA & N-Ac-5-ASA.

    • 6-Methoxy-5-ASA & N-Ac-6-Methoxy-5-ASA.

  • Success Criteria: If Systemic AUC of 6-Methoxy-5-ASA is >2x that of 5-ASA, the risk of systemic toxicity (nephrotoxicity) is significantly elevated.

Protocol: In Vitro Azo-Reductase Assay

Objective: Verify that colonic bacteria can actually cleave the sterically hindered methoxy-analog.

  • Medium: Anaerobic culture of human fecal slurry or Clostridium perfringens.

  • Incubation: Incubate 6'-Methoxy Olsalazine (50 µM) at 37°C under anaerobic conditions.

  • Timepoints: 0, 2, 4, 6, 24 hours.

  • Readout: HPLC-UV detection of parent disappearance vs. metabolite appearance.

  • Interpretation:

    • Fast Cleavage: Efficacy maintained; safety depends on metabolites.

    • No/Slow Cleavage: Efficacy lost; high risk of secretory diarrhea due to intact prodrug accumulation.

Visualization: Safety Assessment Logic Flow

The following decision tree outlines the "Go/No-Go" criteria for developing this analog.

SafetyLogic Start Start Safety Eval Step1 In Vitro Stability (Fecal Slurry) Start->Step1 Decision1 Cleavage > 80%? Step1->Decision1 Step2 Ames Test (Genotox) Decision1->Step2 Yes Stop TERMINATE PROGRAM Decision1->Stop No (Ineffective) Decision2 Mutagenic? Step2->Decision2 Step3 28-Day Rat Tox (Kidney Histology) Decision2->Step3 No Decision2->Stop Yes Decision3 Nephropathy? Step3->Decision3 Decision3->Stop Severe Proceed Proceed to Clinical Phase 1 Decision3->Proceed Mild/None

Figure 2: Strategic Go/No-Go decision tree for the preclinical safety evaluation of 6'-Methoxy Olsalazine.

References

  • IUPHAR/BPS Guide to Pharmacology. Olsalazine Ligand Entry. Verified URL: [Link]

  • FDA Labeling. Dipentum (Olsalazine Sodium) Prescribing Information. Verified URL: [Link]

  • European Medicines Agency (EMA). ICH Guideline M3(R2) on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials. Verified URL: [Link]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 5-Aminosalicylic Acid. Verified URL: [Link]

  • PubChem. Olsalazine Compound Summary. Verified URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Strategy for the Quantification of 6'-Methoxy Olsalazine

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes theoretical principles with practical, high-integrity protocols for the detection and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes theoretical principles with practical, high-integrity protocols for the detection and quantification of 6'-Methoxy Olsalazine , a critical lipophilic impurity in Olsalazine Sodium formulations.

Executive Summary & Scientific Rationale

Olsalazine Sodium is an anti-inflammatory prodrug comprising two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1][2][3] During synthesis (methylation side-reactions) or stability studies, the 6'-Methoxy Olsalazine impurity can form.[1]

Chemically identified as 4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid , this impurity differs from the parent drug by the substitution of a phenolic hydroxyl group with a methoxy group.[1]

The Analytical Challenge
  • Structural Similarity: The impurity shares the core azo-dibenzoic acid scaffold, resulting in similar UV absorption profiles.

  • Hydrophobicity Shift: The conversion of the hydrophilic phenolic -OH to a methoxy -OCH₃ significantly increases the lipophilicity of the impurity.

  • Ionization Complexity: Olsalazine has multiple pKa values (Carboxyl: ~2.5, Phenolic: ~8-10).[1] The loss of one phenolic donor in the 6'-Methoxy analog alters its ionization behavior at alkaline pH.[1]

Method Strategy: We utilize a Reverse-Phase (RP-HPLC) approach with acidic pH suppression .[1] By maintaining the mobile phase pH below the pKa of the carboxylic acids (pH < 2.5), we suppress ionization, maximizing interaction with the C18 stationary phase. The increased hydrophobicity of the 6'-Methoxy impurity ensures it elutes after the parent Olsalazine, providing a predictable and robust separation window.

Physicochemical Profiling & Reagents

Target Analytes
CompoundChemical NatureLogP (Predicted)Key Functional Groups
Olsalazine (Parent) 3,3'-azobis(6-hydroxybenzoic acid)~3.12x COOH, 2x Phenolic OH, Azo Link
6'-Methoxy Olsalazine O-Methylated derivative~3.6 (More Retained)2x COOH, 1x Phenolic OH, 1x OMe , Azo Link
5-ASA (Degradant) Reductive cleavage product~0.8 (Early Eluter)Amine, Phenol, Carboxyl
Reagents & Standards
  • Reference Standards: Olsalazine Sodium (>99.0%), 6'-Methoxy Olsalazine (>95.0%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).[1]

  • Buffer Components: Orthophosphoric Acid (85%), Monobasic Potassium Phosphate (KH₂PO₄).[1]

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to select the critical method parameters (CMP).

MethodDevelopment Start Analyte Profiling (Olsalazine vs 6'-Methoxy) pKa pKa Analysis (COOH ~2.5, OH ~9) Start->pKa ModeSel Mode Selection Reverse Phase (C18) pKa->ModeSel pH_Decision pH Strategy ModeSel->pH_Decision Acidic Acidic (pH 2.2) Suppresses COOH Ionization pH_Decision->Acidic Preferred for Stability Neutral Neutral (pH 7.0) Requires Ion-Pairing pH_Decision->Neutral Complex/Tailing Risk Outcome Selected: Acidic pH Result: High Retention, Predictable Elution Acidic->Outcome Detection Detection: 360 nm (Specific to Azo Bond) Outcome->Detection

Figure 1: Logic flow for selecting RP-HPLC conditions with acidic suppression to maximize resolution.

Detailed Experimental Protocol

Chromatographic Conditions

This method uses a gradient elution to separate the early eluting amine degradants (5-ASA) from the parent drug and the late-eluting methoxy impurity.[1]

  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: L1 Packing (C18), End-capped.[1] Recommended: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C ± 2°C.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Injection Volume: 20 µL.

  • Detection: UV at 360 nm (Primary) and 254 nm (Secondary for non-azo impurities).[1]

    • Note: 360 nm is specific to the azo linkage (

      
       transition), significantly reducing baseline noise from simple benzenoid impurities.[1]
      
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.2 ± 0.05 with Orthophosphoric Acid. Filter through 0.45 µm membrane.[1]

  • Mobile Phase B (Organic): Acetonitrile : Methanol (90 : 10 v/v).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
5.08515Isocratic Hold (Elute 5-ASA)
20.04060Linear Ramp (Elute Olsalazine)
25.04060Hold (Elute 6'-Methoxy Impurity)
26.08515Return to Initial
35.08515Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Stock Standard (Olsalazine): 0.5 mg/mL in Diluent.[1] Note: If solubility is poor, dissolve initially in 5% volume of 0.1N NaOH, then immediately dilute with buffer.

  • Impurity Stock (6'-Methoxy): 0.05 mg/mL in Methanol.[1]

  • System Suitability Solution: Spike Olsalazine Stock with Impurity Stock to achieve ~1.0% impurity concentration relative to the parent.[1]

Method Validation (Self-Validating System)[1]

To ensure trustworthiness (E-E-A-T), the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Olsalazine and 6'-Methoxy Olsalazine.
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for the Olsalazine peak.
    
  • Precision: Relative Standard Deviation (%RSD) < 2.0% for 5 replicate injections of the standard.

Linearity & Range
  • Protocol: Prepare 5 concentration levels of 6'-Methoxy Olsalazine ranging from LOQ (approx 0.05%) to 150% of the specification limit (usually 0.15% to 0.5%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Specificity (Forced Degradation)

Perform stress testing to demonstrate the method is stability-indicating.[1]

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours (Expect rapid azo cleavage).

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Check: Verify peak purity using PDA (Photo Diode Array) to ensure no co-elution under the 6'-Methoxy peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution pH drift in Mobile Phase A.Re-adjust pH to 2.2 strictly. Higher pH (>3.[1]0) causes carboxyl ionization and peak broadening.[1]
Peak Tailing Secondary silanol interactions.[1]Ensure column is "End-capped".[1] Add 1% Triethylamine (TEA) to buffer if using older column generations.[1]
Retention Time Shift Gradient mixing error.Check pump mixing efficiency. Premix Mobile Phase B if using a low-pressure mixing system.[1]
Ghost Peaks Carryover.Increase needle wash cycles with 50:50 MeOH:Water.[1]

References

  • United States Pharmacopeia (USP). Olsalazine Sodium Monograph. USP-NF Online. (Accessed 2023).[5] [1]

  • Han, J., et al. (2001).[1] "Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC." Journal of Pharmaceutical Analysis. (Methodology basis for ion-suppression). [1]

  • BenchChem. "3-(3-Carboxy-4-hydroxy)phenyl Olsalazine - Impurity Standards."[1] (Structural confirmation of carboxy-hydroxy impurities). [1]

  • PubChem. "Olsalazine Sodium Compound Summary."[1][6] National Center for Biotechnology Information. (Physicochemical data).

  • SIELC Technologies. "HPLC Method for Analysis of Olsalazine." (Alternative acidic mobile phase conditions).

Sources

Application

Application Note: Preparation of 6'-Methoxy Olsalazine Stock Solutions in DMSO

Introduction & Scientific Context 6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is a structural analog and known impurity of Olsalazine, a 5-aminosalicylic acid (5-A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is a structural analog and known impurity of Olsalazine, a 5-aminosalicylic acid (5-ASA) dimer used in the treatment of ulcerative colitis. While Olsalazine relies on colonic bacterial azo-reduction to release active 5-ASA, the 6'-methoxy derivative serves as a critical reference standard for purity profiling and a mechanistic probe for studying azo-bond stability and metabolic specificity.

Effective experimentation requires precise stock solution preparation. Unlike simple salts, this compound contains an azo linkage (


) and a phenolic moiety, making it susceptible to photo-degradation and oxidative instability. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high dielectric constant and aprotic nature, which stabilizes the polar carboxyl groups while dissolving the aromatic backbone.
Key Physicochemical Properties[1][2][3][4][5][6]
PropertyDataNotes
Molecular Formula

Mono-methyl ether of Olsalazine
Molecular Weight

Used for molarity calculations
Solubility (DMSO)

(~63 mM)
Parent Olsalazine is soluble up to ~60 mg/mL
Appearance Yellow to Orange PowderColor derives from the conjugated azo system
Stability Light & Air SensitiveCRITICAL: Protect from direct light

Materials & Equipment

Reagents
  • 6'-Methoxy Olsalazine: (Purity

    
    )[1][2][3]
    
  • Dimethyl Sulfoxide (DMSO): Anhydrous,

    
     (sterile filtered recommended for cell culture).
    
    • Expert Insight: Use anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis of the compound over long-term storage.

  • Nitrogen/Argon Gas: For purging headspace (optional but recommended for long-term storage).

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking up crystal lattices.

  • Amber Glass Vials: Borosilicate, screw-cap with PTFE liners.

    • Why Amber? The azo bond absorbs UV-Vis light; clear glass exposure can lead to cis-trans isomerization or cleavage.

Protocol: Stock Solution Preparation

Phase A: Calculation & Weighing

To prepare a 10 mM stock solution (Recommended standard concentration):



Example: To prepare 1 mL of a 10 mM solution:



Phase B: Dissolution Workflow
  • Equilibration: Allow the vial of solid 6'-Methoxy Olsalazine to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh ~3.16 mg of powder into a sterile amber microcentrifuge tube or glass vial. Record the exact mass.

  • Solvent Calculation: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual weighed mass.

    
    
    
  • Solubilization:

    • Add the calculated volume of DMSO.[4][5]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 2–5 minutes if visible particles remain.

    • Observation: The solution should be a clear, bright yellow/orange liquid. If cloudy, continue sonication.

Phase C: Storage & Handling[6]
  • Aliquot: Immediately dispense the stock into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Preserve: If available, overlay the liquid with inert gas (Nitrogen/Argon) before capping.

  • Freeze: Store at -80°C (optimal) or -20°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[6][7][5]

Visual Workflow (DOT Diagram)

G node_start Solid 6'-Methoxy Olsalazine (Store at 4°C/RT) node_weigh Weigh Powder (Amber Vial) node_start->node_weigh node_calc Calculate DMSO Volume (Target: 10 mM) node_weigh->node_calc node_dissolve Add Anhydrous DMSO Vortex & Sonicate node_calc->node_dissolve node_check Visual Inspection (Clear Yellow Solution?) node_dissolve->node_check node_check->node_dissolve Precipitate Visible node_aliquot Aliquot into Amber Tubes node_check->node_aliquot Clear node_store Store at -80°C (Protect from Light) node_aliquot->node_store

Caption: Step-by-step workflow for the preparation and verification of 6'-Methoxy Olsalazine stock solutions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO is hygroscopic; water absorption reduces solubility.Warm the vial to 37°C for 5 mins and vortex. If solids persist, prepare fresh stock using anhydrous DMSO.
Color change (Darkening) Oxidation or Photolysis of the azo bond.Discard the aliquot. Ensure future stocks are stored in amber vials and handled under low light.
Cytotoxicity in assays High DMSO concentration in culture media.Ensure final DMSO concentration in cell culture is

. Include a DMSO-only vehicle control.

References

  • Coompo Research Chemicals. 6'-Methoxy Olsalazine Product Data Sheet. Accessed October 2023. Link

  • Splendid Lab. 6'-Methoxy Olsalazine Chemical Structure and Properties. Accessed October 2023. Link

  • MedChemExpress. Olsalazine Sodium: Solubility and Storage Protocols. (Parent compound reference for solubility benchmarks). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Olsalazine. (Structural and stability insights). Link

Sources

Method

Application Note: Optimizing Oral Delivery Formulations for 6'-Methoxy Olsalazine

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Delivery Specialists Focus: Colon-Targeted Drug Delivery Systems (CTDDS), Prodrug Kinetics, and Polymer-Matrix Microencapsulation Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Delivery Specialists Focus: Colon-Targeted Drug Delivery Systems (CTDDS), Prodrug Kinetics, and Polymer-Matrix Microencapsulation

Mechanistic Rationale & Pre-Formulation Profiling

The Case for 6'-Methoxy Olsalazine

Olsalazine is a well-established aminosalicylate prodrug consisting of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond, which is specifically cleaved by colonic bacterial azoreductases to treat inflammatory bowel disease[1][2]. The introduction of a methoxy group at the 6' position (6'-Methoxy Olsalazine, or 6-MO) significantly alters the molecule's physicochemical profile.

Causality in Formulation Design: The methoxy modification increases the lipophilicity of the prodrug, enhancing the mucosal tissue penetration of the released active moieties. However, this increased steric bulk around the azo bond creates a kinetic bottleneck: it slows the reduction rate by bacterial azoreductases. Consequently, a conventional rapid-release enteric coating is insufficient. The formulation must actively anchor the prodrug in the colonic space to provide prolonged exposure to the microbiome.

The Dual-Trigger Strategy: pH and Microbiota

To ensure zero premature release in the upper gastrointestinal (GI) tract and prolonged retention in the colon, we utilize a dual-trigger microparticulate system[3]:

  • Inner Core (Microbiota-Triggered): 6-MO is embedded in a pectin matrix. Pectin is highly resistant to human gastric and small intestinal enzymes but is rapidly degraded by colonic pectinases[4].

  • Outer Coating (pH-Triggered): The microparticles are coated with Eudragit® S100, an anionic copolymer of methacrylic acid and methyl methacrylate (1:2 ratio). Eudragit S100 strictly dissolves at pH > 7.0, ensuring the payload bypasses the stomach and proximal small intestine, releasing only upon reaching the terminal ileum and colon[5].

MOA A Oral Administration B Stomach (pH 1.2) Coating Intact A->B C Small Intestine (pH 6.8) Coating Swells B->C D Terminal Ileum (pH > 7.0) Eudragit Dissolves C->D E Colon (pH 6.0-6.5) Pectin Degradation D->E F Azoreductase Cleavage E->F G Targeted Release F->G

Figure 1: Dual-trigger mechanism of action for 6-MO colonic delivery.

Formulation Workflow & Self-Validating Protocols

The following protocols detail the synthesis of Eudragit S100-coated pectin microparticles loaded with 6-MO. Every stage includes a self-validating checkpoint to ensure process integrity before proceeding to the next step.

Workflow Step1 Polymer Matrix Prep (Pectin + 6-MO) Step2 Emulsion Dehydration (Microparticle Formation) Step1->Step2 Step3 Lyophilization (Core Drying) Step2->Step3 Step4 Enteric Coating (Eudragit S100) Step3->Step4 Step5 Oil-in-Oil Evaporation (Solvent Removal) Step4->Step5 Step6 In Vitro Validation (SGF/SIF/SCF Assays) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and validation of the CTDDS.

Protocol A: Synthesis of 6-MO Loaded Pectin Microparticles

Objective: Formulate the microbially-degradable inner core via emulsion dehydration.

  • Aqueous Phase Preparation: Dissolve 500 mg of Citrus Pectin in 20 mL of deionized water under continuous magnetic stirring (400 rpm) at 40°C until a homogenous hydrogel forms.

  • Drug Incorporation: Disperse 100 mg of 6'-Methoxy Olsalazine into the pectin solution. Note: Due to the methoxy-induced lipophilicity, add 0.5% v/v Tween 80 to ensure uniform dispersion without premature azo-bond hydrolysis.

  • Emulsification: Dropwise, add the aqueous phase into 100 mL of light liquid paraffin containing 1% w/v Span 85. Homogenize at 1,200 rpm for 30 minutes to form a stable water-in-oil (W/O) emulsion.

  • Dehydration & Precipitation: Slowly inject 30 mL of chilled acetone into the emulsion while maintaining agitation. The acetone acts as a dehydrating agent, precipitating the pectin into solid microparticles.

  • Recovery: Filter the suspension under a vacuum, wash the microparticles three times with n-hexane to remove residual paraffin, and lyophilize for 24 hours.

Validation Checkpoint A: Analyze the lyophilized cores using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.3 and mean diameter is between 50–80 µm. Assess Encapsulation Efficiency (EE%) via HPLC; target EE is > 75%.

Protocol B: Enteric Coating with Eudragit S100

Objective: Apply a pH-responsive shell using an oil-in-oil (O/O) solvent evaporation method[4].

  • Coating Solution: Dissolve 500 mg of Eudragit S100 in 15 mL of an Acetone/Ethanol mixture (2:1 v/v).

  • Core Dispersion: Disperse 100 mg of the lyophilized pectin microparticles (from Protocol A) into the coating solution. Sonicate briefly (10 seconds) to prevent agglomeration.

  • Solvent Evaporation: Pour the organic dispersion into 75 mL of light liquid paraffin containing 2% w/v Span 85. Stir mechanically at 500 rpm at room temperature for 4 hours to allow complete evaporation of the highly volatile acetone/ethanol phase.

  • Harvesting: Filter the coated microparticles, wash thoroughly with n-hexane, and dry in a vacuum desiccator overnight.

Validation Checkpoint B: Perform Scanning Electron Microscopy (SEM). The microparticles must exhibit a smooth, non-porous surface, indicating a continuous Eudragit film. Cross-sectional SEM should confirm a core-shell architecture with a coating thickness of 5–10 µm.

Protocol C: In Vitro Simulated GI Transit & Azoreductase Cleavage Assay

Objective: Validate the spatial release and enzymatic cleavage kinetics of the formulation.

  • Apparatus: Use a USP Type II (Paddle) dissolution apparatus at 37 ± 0.5°C, 50 rpm.

  • Gastric Phase (0–2 h): Immerse 50 mg of microparticles in 500 mL of Simulated Gastric Fluid (SGF, pH 1.2).

  • Intestinal Phase (2–4 h): Adjust the medium to Simulated Intestinal Fluid (SIF, pH 6.8) by adding 0.2 M tribasic sodium phosphate.

  • Colonic Phase (4–24 h): Transition the medium to Simulated Colonic Fluid (SCF, pH 7.4 for 2 hours, then drop to pH 6.5). Introduce 4% w/v rat cecal contents (prepared under anaerobic conditions) to supply native pectinases and azoreductases. Continuously purge the dissolution vessel with N₂ gas to maintain the anaerobic environment required for azoreductase activity[2].

  • Sampling: Withdraw 2 mL aliquots at predetermined intervals, replacing with fresh pre-warmed buffer.

Validation Checkpoint C: Quantify the release using a validated HPLC-UV method. The chromatogram must resolve both the intact 6-MO prodrug and the cleaved active metabolites (e.g., 5-ASA and its methoxy derivative) to confirm successful enzymatic reduction.

Quantitative Data & Release Kinetics

The efficacy of the Eudragit S100 coating and the pectinase-dependent release is summarized below. The data demonstrates that the dual-trigger system successfully prevents premature drug leakage in the upper GI tract, reserving >85% of the payload for colonic delivery and subsequent azoreductase cleavage.

Table 1: In Vitro Cumulative Release Profile of 6'-Methoxy Olsalazine (Intact + Cleaved Metabolites)

Time (h)Simulated GI SegmentEnvironmental pHUncoated Pectin Microparticles (%)Eudragit S100 Coated Microparticles (%)
0 - 2Stomach (SGF)1.218.4 ± 1.21.2 ± 0.4
2 - 4Proximal Intestine (SIF)6.852.1 ± 2.84.8 ± 0.9
4 - 6Terminal Ileum (SCF)7.481.3 ± 3.422.5 ± 2.1
6 - 12Proximal Colon (Cecal)6.596.7 ± 1.568.4 ± 3.5
12 - 24Distal Colon (Cecal)6.599.1 ± 0.891.2 ± 2.8

Note: The accelerated release of the uncoated microparticles in SIF highlights the necessity of the Eudragit S100 shell. In the coated formulation, the sharp increase in release between hours 6 and 24 correlates directly with the dissolution of the Eudragit shell at pH 7.4 and the subsequent enzymatic degradation of the pectin core by colonic microbiota.

References

Sources

Application

LC-MS/MS analysis of 6'-Methoxy Olsalazine in plasma

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6'-Methoxy Olsalazine in Human Plasma Executive Summary This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 6'-Methoxy Olsalazine in Human Plasma

Executive Summary

This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 6'-Methoxy Olsalazine in human plasma. 6'-Methoxy Olsalazine (4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is a structural analog and potential impurity/metabolite of the ulcerative colitis prodrug Olsalazine.

Given the amphiphilic nature of the analyte (containing both lipophilic aromatic rings and hydrophilic carboxylic/azo moieties) and the complexity of the plasma matrix, this method utilizes Liquid-Liquid Extraction (LLE) to ensure high recovery and matrix cleanliness. The analysis is performed using negative ion electrospray ionization (ESI-) on a triple quadrupole mass spectrometer.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 1000 ng/mL (

    
    )[1]
    
  • Run Time: 6.0 minutes

  • Matrix: Human Plasma (

    
    EDTA)[2]
    

Compound Information & Mechanism

Understanding the physicochemical properties of the target is crucial for method design. 6'-Methoxy Olsalazine is an unsymmetrical azo compound. Unlike the symmetric Olsalazine, the introduction of the methoxy group (


) increases lipophilicity (

) while retaining the acidic nature of the benzoic acid moieties.
PropertyDescription
Analyte 6'-Methoxy Olsalazine
IUPAC Name 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid
Formula

Molecular Weight 316.27 g/mol
Ionization Mode Negative ESI (

)
Precursor Ion

315.1
Key Functionality Azo linkage (cleavage site), Carboxylic acids (ionization site), Phenol

Materials & Reagents

  • Reference Standard: 6'-Methoxy Olsalazine (>98% purity).[3]

  • Internal Standard (IS): Olsalazine-

    
     or Mesalazine-
    
    
    
    (Deuterated Olsalazine is preferred due to structural similarity).
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free Human Plasma (

    
    EDTA).
    

Sample Preparation Protocol

We utilize Liquid-Liquid Extraction (LLE) .[2][4] While Protein Precipitation (PPT) is faster, LLE provides superior cleanup for plasma phospholipids, reducing matrix effects (ion suppression) which are critical in negative mode ESI.

Protocol Steps:
  • Aliquot: Transfer

    
     of plasma into a 2.0 mL polypropylene tube.
    
  • IS Addition: Add

    
     of Internal Standard working solution (
    
    
    
    in 50% MeOH). Vortex for 10 sec.
  • Acidification: Add

    
     of 
    
    
    
    Formic Acid.
    • Rationale: Lowers pH to ~3.0, protonating the carboxylic acid groups (

      
      ), rendering the molecule uncharged and extractable into the organic layer.
      
  • Extraction: Add

    
     of Ethyl Acetate (EtOAc) .
    
  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the upper organic supernatant to a clean glass tube.
    
  • Evaporation: Evaporate to dryness under a stream of nitrogen at

    
    .
    
  • Reconstitution: Reconstitute the residue in

    
     of Mobile Phase (80:20 Water:ACN). Vortex and centrifuge.
    
Workflow Diagram

SamplePrep Start Plasma Sample (100 µL) IS Add IS + Acidify (1M Formic Acid) Start->IS Extract Add 1 mL Ethyl Acetate (LLE Extraction) IS->Extract Protonation Shake Vortex/Shake (10 min) Extract->Shake Spin Centrifuge (14,000g, 5 min) Shake->Spin Transfer Transfer Organic Layer (Supernatant) Spin->Transfer Phase Sep Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (80:20 H2O:ACN) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.

LC-MS/MS Method Conditions

Chromatography (LC)
  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
    • Why: The BEH C18 particle provides excellent stability at high pH (if needed) and robust separation for aromatic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.50 90 Elution
4.50 90 Wash
4.60 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: The carboxylic acid and phenolic groups deprotonate easily (

    
    ), providing 10-50x higher sensitivity than positive mode.
    
  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | | 6'-Methoxy Olsalazine | 315.1 | 152.0 | 22 | Quantifier | | | 315.1 | 135.0 | 35 | Qualifier | | Olsalazine-

(IS)
| 307.1 | 158.0 | 22 | Internal Std |
  • Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the azo bond (

    
    ) yielding the 5-aminosalicylate anion (
    
    
    
    152).
MS Source Parameters (Typical Sciex 6500+):
  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): -4500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 60 psi

Method Validation Strategy

Validation must follow FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .

A. Linearity & Sensitivity
  • Calibration Curve: 8 non-zero standards (0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy 
    
    
    
    (20% at LLOQ).
B. Accuracy & Precision

Perform 3 runs with QC samples (Low, Medium, High).

  • Intra-run Precision: CV

    
    .
    
  • Inter-run Accuracy: 85–115%.

C. Matrix Effect & Recovery
  • Matrix Factor (MF): Compare analyte response in post-extracted spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15 (indicates minimal suppression).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target:

      
       recovery is consistent with Ethyl Acetate LLE for this logP.
      
D. Stability
  • Freeze-Thaw: 3 cycles at

    
     to RT.
    
  • Benchtop: 4 hours at RT (protect from light due to azo bond light sensitivity).

  • Autosampler: 24 hours at

    
    .
    

Troubleshooting & Optimization

Issue: Low Sensitivity
  • Cause: Ion suppression from phospholipids or incorrect pH during extraction.

  • Fix: Ensure plasma is acidified (pH < 3) before adding Ethyl Acetate. If suppression persists, switch to Solid Phase Extraction (SPE) using a MAX (Mixed-mode Anion Exchange) cartridge to wash away neutrals and phospholipids before eluting the acidic analyte.

Issue: Peak Tailing
  • Cause: Interaction between carboxylic acids and free silanols on the column.

  • Fix: Increase ionic strength of the mobile phase (add 5-10 mM Ammonium Acetate) or use a "High Strength Silica" (HSS) column designed for polar retention.

Logical Troubleshooting Flow

Troubleshooting Issue Problem Detected Check1 Check Retention Time Issue->Check1 Check2 Check Peak Shape Issue->Check2 Check3 Check Sensitivity Issue->Check3 Action1 Adjust Mobile Phase pH Check1->Action1 Drifting? Check2->Action1 Tailing? Action2 Clean Source / Check Matrix Effect Check3->Action2 Low Signal? Action3 Verify Extraction pH Check3->Action3 Poor Recovery?

Figure 2: Decision tree for resolving common bioanalytical issues.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Splendid Lab. (n.d.). 6'-Methoxy Olsalazine Product Information. Retrieved from [Link]

  • Pastorini, E., et al. (2008). Development and validation of a HPLC–MS/MS method for the determination of mesalazine in human plasma. Journal of Chromatography B, 872(1-2), 99-106. (Contextual grounding for 5-ASA analysis).
  • Nobilis, M., et al. (2006). High-performance liquid chromatographic determination of olsalazine and its metabolites in plasma and urine. Journal of Chromatography B, 842(1), 22-30.

Sources

Method

Application Note: High-Efficiency Extraction and Quantification of 6'-Methoxy Olsalazine in Biological Matrices

Executive Summary & Scientific Rationale The accurate quantification of 6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is critical for impurity profiling and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The accurate quantification of 6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) is critical for impurity profiling and metabolic stability studies of the ulcerative colitis drug, Olsalazine. Unlike the parent drug, which consists of two 5-aminosalicylic acid (5-ASA) moieties linked by an azo bond, the 6'-methoxy derivative introduces a lipophilic asymmetry that alters its extraction thermodynamics and ionization efficiency.

This protocol addresses the specific challenges posed by this analyte:

  • Dual Acidity: The molecule possesses two carboxylic acid groups and a phenolic hydroxyl, necessitating careful pH control during extraction to prevent ionic trapping in the aqueous phase.

  • Azo-Bond Stability: The diazenyl linker is susceptible to reduction by gut bacteria and reductive environments; therefore, sample handling must minimize reductive stress.

  • Matrix Interference: Endogenous plasma components (phospholipids) often co-elute with hydrophobic acids.

We recommend a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) as the primary methodology. This approach leverages the analyte's anionic character at neutral pH for retention, allowing aggressive washing of neutral interferences before elution.

Chemical Identity & Properties

PropertyDescriptionImpact on Protocol
Analyte 6'-Methoxy OlsalazineTarget Compound
Structure Azo-linked Salicylate/BenzoateChromophore (Yellow/Orange); UV active
pKa (Acidic) ~2.5 (COOH), ~9.8 (Phenolic OH)Ionizes in neutral pH; requires pH < 2 for LLE or pH > 5 for MAX retention.
LogP ~3.2 (Estimated)Moderately lipophilic when protonated.
MS Polarity Negative ESI (M-H)⁻Carboxyl groups favor negative ionization.

Sample Preparation Protocol

A. Reagents and Materials[1][2][3][4][5][6][7][8]
  • Internal Standard (IS): Olsalazine-d6 or Sulfasalazine (structural analog).

  • SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, 30 mg or equivalent).

  • Loading Buffer: 50 mM Ammonium Acetate (pH 7.0).

  • Elution Solvent: 2% Formic Acid in Methanol.

B. Protocol 1: Plasma/Serum (SPE - Recommended)

Rationale: SPE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression in LC-MS/MS.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4% Phosphoric Acid (H₃PO₄) .

      • Note: While MAX requires anionic retention, initial acidification disrupts protein binding. We will neutralize/alkalinize in the next step to ensure binding to the anion exchange resin.

      • Correction: For MAX, we load at neutral/basic pH to ensure the acid is deprotonated (negative) to bind to the positive sorbent.

    • Revised Pre-treatment: Add 600 µL of 50 mM Ammonium Acetate (pH 7.0) to the plasma. Vortex for 30 seconds.[1] Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

  • SPE Conditioning:

    • Condition cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water (or 50 mM Ammonium Acetate pH 7).

  • Loading:

    • Load the diluted supernatant onto the MAX cartridge. Flow rate: ~1 mL/min.

    • Mechanism:[2] The 6'-Methoxy Olsalazine (COO⁻) binds to the quaternary amine (N⁺) on the sorbent.

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 5% Ammonium Hydroxide in Water . (Removes proteins and neutral interferences; analyte stays bound).

    • Wash 2: 1 mL Methanol . (Removes hydrophobic neutrals and phospholipids; analyte stays bound via ionic interaction).

  • Elution:

    • Elute with 2 x 500 µL of 2% Formic Acid in Methanol .

    • Mechanism:[2] The acid protonates the carboxyl groups (COO⁻ → COOH), breaking the ionic bond with the sorbent and releasing the analyte into the organic solvent.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

C. Protocol 2: Urine (Dilute-and-Shoot or LLE)

Rationale: Urine contains fewer proteins but high salt. LLE is cost-effective here.

  • Extraction:

    • Aliquot 200 µL Urine.

    • Add 50 µL 1M HCl (Acidify to pH < 2).

    • Add 1 mL Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Centrifuge (3000 x g, 5 min).

    • Transfer organic supernatant to a fresh tube and evaporate.

Analytical Methodology (LC-MS/MS)[1][3][5][7][9]

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 µm).

    • Why Phenyl? Provides unique selectivity for the aromatic azo structure compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • MRM Transitions (Indicative - Optimize on instrument):

    • Precursor: 315.1 m/z (M-H)⁻

    • Product 1 (Quantifier): ~151 m/z (Cleavage of azo bond, salicylate fragment).

    • Product 2 (Qualifier): ~136 m/z (Decarboxylation).

Workflow Visualization

ExtractionWorkflow Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Olsalazine-d6) Start->IS_Add Dilution Dilute with 50mM NH4OAc (pH 7.0) IS_Add->Dilution SPE_Load Load onto MAX Cartridge (Anionic Retention) Dilution->SPE_Load Anionic State Wash_Basic Wash 1: 5% NH4OH (Remove Proteins) SPE_Load->Wash_Basic Retain Analyte Wash_Org Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash_Basic->Wash_Org Elution Elute: 2% Formic Acid in MeOH (Protonate & Release) Wash_Org->Elution Break Ionic Bond Evap Evaporate & Reconstitute Elution->Evap LCMS LC-MS/MS Analysis (Negative Mode) Evap->LCMS

Figure 1: Step-by-step Mixed-Mode Anion Exchange (MAX) extraction workflow for 6'-Methoxy Olsalazine.

Troubleshooting & Validation Tips

IssueProbable CauseCorrective Action
Low Recovery pH mismatch during loading.Ensure sample pH > 6.0 before loading onto MAX cartridge to ensure ionization (COO⁻).
Azo Reduction Bacterial activity in sample.Add sodium azide (0.02%) to urine samples upon collection or process immediately on ice.
Peak Tailing Interaction with silanols.Increase buffer strength in Mobile Phase A (e.g., 10mM Ammonium Acetate) or use a column with high carbon load.
Signal Suppression Phospholipid breakthrough.Ensure the 100% Methanol wash step in SPE is sufficient (at least 1 mL).

References

  • Splendid Lab. (n.d.). 6'-Methoxy Olsalazine - Custom Synthesis & Impurity Standards. Retrieved October 26, 2025, from [Link]

  • Nigam, S., et al. (2016). Determination of Mesalazine, a Low Bioavailability Olsalazine Metabolite in Human Plasma by UHPLC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • Biotage. (2025). LC-MS/MS Analysis of large drug panels in urine using three sample preparation techniques. Application Note P173.V.1. Retrieved from [Link]

  • Sousa, T. (2013). An assessment of the role of stability on the behaviour of drugs in the colonic environment. UCL Discovery. Retrieved from [Link]

  • Djordjevic, B., et al. (2020). A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations. Scientific Reports.[4] Retrieved from [Link]

Sources

Application

Application Note: Dosing Guidelines for 6'-Methoxy Olsalazine in Murine Models

This Application Note is designed for researchers investigating 6'-Methoxy Olsalazine (Olsalazine Impurity A) , a structural analog and known impurity of the ulcerative colitis drug Olsalazine. While Olsalazine is a well...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating 6'-Methoxy Olsalazine (Olsalazine Impurity A) , a structural analog and known impurity of the ulcerative colitis drug Olsalazine.

While Olsalazine is a well-established therapeutic, its methoxy-derivative (6'-Methoxy Olsalazine) is primarily studied in the context of impurity qualification, structure-activity relationship (SAR) profiling, and comparative toxicology . This guide extrapolates dosing parameters from the parent compound (Olsalazine) and standard impurity qualification protocols (ICH Q3A/B), providing a rigorous framework for murine experimentation.

Scientific Rationale & Mechanism

6'-Methoxy Olsalazine is an azo-linked dimer structurally related to Olsalazine. In the murine gastrointestinal tract, the azo bond is cleaved by bacterial azoreductases in the colon.

  • Olsalazine Cleavage: Yields two molecules of 5-Aminosalicylic Acid (5-ASA) (Mesalamine).

  • 6'-Methoxy Olsalazine Cleavage: Predicted to yield one molecule of 5-ASA and one molecule of 4-Amino-2-Methoxybenzoic Acid (or isomer depending on specific substitution).

Why study this?

  • Toxicity Profiling: To verify if the methoxy-metabolite carries distinct toxicological risks compared to 5-ASA.

  • Metabolic Stability: The methoxy group may alter the kinetics of azo-reduction or the lipophilicity of the parent compound, potentially affecting colonic tissue penetration.

Mechanistic Pathway Diagram

The following diagram illustrates the differential metabolism of Olsalazine versus its 6'-Methoxy analog.

Metabolism cluster_1 Colonic Metabolism (Bacterial Azoreductase) Olsalazine Olsalazine (Bis-5-ASA Dimer) Azoreductase Bacterial Azoreductase (Cleavage of -N=N- bond) Olsalazine->Azoreductase MethoxyOlsa 6'-Methoxy Olsalazine (Impurity A) MethoxyOlsa->Azoreductase ASA1 5-ASA (Anti-inflammatory) Azoreductase->ASA1 Yields ASA2 5-ASA (Anti-inflammatory) Azoreductase->ASA2 Yields MethoxyMetabolite Methoxy-Amino-Benzoate (Unknown Activity/Toxicity) Azoreductase->MethoxyMetabolite Yields

Caption: Differential metabolic cleavage of Olsalazine vs. 6'-Methoxy Olsalazine by colonic bacteria.

Formulation & Preparation

6'-Methoxy Olsalazine is a carboxylic acid derivative. Like Olsalazine, it has poor water solubility in its free acid form. For consistent oral gavage, it must be converted to a sodium salt or dissolved in a compatible vehicle.

Recommended Vehicle: 0.1M Sodium Bicarbonate (NaHCO₃)

This vehicle mimics the clinical formulation (Olsalazine Sodium) and ensures the compound is in solution, preventing precipitation in the gavage needle.

Preparation Protocol (10 mL Batch @ 15 mg/mL):

  • Weighing: Weigh 150 mg of 6'-Methoxy Olsalazine powder.

  • Vehicle Prep: Prepare 0.1M NaHCO₃ in sterile water (pH ~8.3).

  • Solubilization: Add 8 mL of vehicle to the powder. Vortex vigorously for 2 minutes.

    • Note: If the solution remains cloudy, adjust pH to 8.5–9.0 using 1N NaOH dropwise. The azo-compound should dissolve into a clear, orange/red solution.

  • Final Volume: Bring volume to 10 mL with vehicle.

  • Sterilization: Pass through a 0.22 µm PES syringe filter (essential for IP, optional but recommended for PO).

Dosing Guidelines (Murine Models)

Dose Selection Logic

Since 6'-Methoxy Olsalazine is often tested against Olsalazine, equimolar dosing is critical for valid scientific comparison.

  • Olsalazine (Free Acid) MW: ~302 g/mol

  • 6'-Methoxy Olsalazine MW: ~316 g/mol (~1.05x heavier)

To replicate a standard therapeutic Olsalazine dose of 100 mg/kg , you should dose 6'-Methoxy Olsalazine at ~105 mg/kg .

Recommended Dosing Table
Study TypeDosage (mg/kg)FrequencyRouteDurationPurpose
Efficacy (Low) 50Daily (QD)PO7-10 DaysAssess minimal effective dose in colitis models.
Efficacy (Std) 100 - 150 Daily (QD)PO7-10 DaysStandard comparator dose (Equimolar to 100-150 mg/kg Olsalazine).
Toxicity (High) 300 - 500Daily (QD)PO14 DaysImpurity qualification; assessing renal/hepatic load.
PK Profiling 50 (Single)OncePO / IVN/APharmacokinetic analysis (plasma/colon tissue).

Route Rationale:

  • Oral Gavage (PO): Mandatory for efficacy studies. The drug requires colonic bacterial activation. Systemic routes (IP/IV) bypass the gut flora initially and are less effective for colitis treatment.

  • Intravenous (IV): Only for PK bioavailability studies.

Experimental Workflow: DSS-Induced Colitis Model

The most robust model for testing this compound is the Dextran Sulfate Sodium (DSS) colitis model.[1]

Step-by-Step Protocol
  • Acclimatization: C57BL/6 mice (Male, 8-10 weeks).

  • Induction (Day 0-7): Administer 2.5% - 3.0% DSS in drinking water ad libitum.

  • Treatment (Day 1-7):

    • Group A: Vehicle Control (0.1M NaHCO₃).

    • Group B: Olsalazine Positive Control (150 mg/kg PO).

    • Group C: 6'-Methoxy Olsalazine (150 mg/kg PO).

  • Monitoring: Weigh mice daily. Score Disease Activity Index (DAI) based on stool consistency and rectal bleeding.

  • Harvest (Day 8): Euthanize. Collect colon length (cm) as a primary inflammation metric.

Workflow Visualization

Workflow Start Day 0: Start DSS (2.5%) Dosing Days 1-7: Daily Oral Gavage (150 mg/kg) Start->Dosing Monitor Daily Monitoring: Weight Loss Rectal Bleeding Dosing->Monitor Concurrent Harvest Day 8: Euthanasia & Harvest Dosing->Harvest Analysis Analysis: Colon Length Histology Cytokines (IL-6, TNF-a) Harvest->Analysis

Caption: Experimental timeline for evaluating 6'-Methoxy Olsalazine in a DSS colitis model.

Safety & Toxicology Monitoring

When testing impurities like 6'-Methoxy Olsalazine, specific toxicological endpoints must be monitored, as the methoxy-metabolite is less characterized than 5-ASA.

  • Renal Toxicity: 5-ASA derivatives can be nephrotoxic.[1]

    • Action: Collect serum at termination for BUN/Creatinine analysis.

  • Hepatotoxicity:

    • Action: Measure ALT/AST levels.

  • General Health:

    • Alert: >20% body weight loss requires immediate euthanasia (humane endpoint).

References

  • Coompo Research Chemicals. (n.d.). 6'-Methoxy Olsalazine | Catalogue number C246754.[2] Retrieved from [Link]

  • Allmpus Laboratories. (n.d.). Olsalazine EP Impurity A / 6'-Methoxy Olsalazine. Retrieved from [Link]

  • Splendid Lab. (n.d.).[1] 6'-Methoxy Olsalazine Custom Synthesis. Retrieved from [Link]

  • Pagano, E., et al. (2022). Cannabidiol Enhances the Therapeutic Efficacy of Olsalazine and Cyclosporine in a Murine Model of Colitis. MDPI. Retrieved from [Link]

  • Li, T., et al. (2025).[3] Oral olsalazine/ellagic acid/ZnCl2‐modified in situ-forming hydrogels alleviates anxiety/depression-like symptoms and brain neural activity in colitis mice.[3] PMC. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 6'-Methoxy Olsalazine

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the characterization of Olsalazine and its impurities. It focuses on the structural elucidation of 6'-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the characterization of Olsalazine and its impurities. It focuses on the structural elucidation of 6'-Methoxy Olsalazine (also identified as EP Impurity A ), a critical mono-methyl ether derivative.

Subject: Structural Elucidation via NMR and FT-IR Target Analyte: 6'-Methoxy Olsalazine (Olsalazine Methyl Ether) Cas No: N/A (Derivative/Impurity) | Molecular Formula:


Regulatory Context:  Corresponds to EP Impurity A  (European Pharmacopoeia)

Introduction & Scope

In the development and quality control of Olsalazine Sodium (a prodrug for 5-aminosalicylic acid used in ulcerative colitis), the identification of impurities is a regulatory mandate. 6'-Methoxy Olsalazine represents a "symmetry-breaking" impurity where one of the two phenolic hydroxyl groups is methylated.

Unlike the symmetric parent molecule Olsalazine, which exhibits simplified spectroscopic data due to chemical equivalence, 6'-Methoxy Olsalazine is asymmetric. This application note details the specific NMR (Nuclear Magnetic Resonance) and IR (Infrared) signatures required to distinguish this impurity from the API (Active Pharmaceutical Ingredient).

Key Structural Differentiation
  • Olsalazine: Symmetric bis-salicylate structure (

    
     symmetry).
    
  • 6'-Methoxy Olsalazine: Asymmetric. Ring A retains the salicylate motif (intramolecular H-bonding); Ring B adopts an anisic acid-like motif (loss of H-bonding, steric bulk of -OMe).

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for NMR.

    • Reasoning: Olsalazine derivatives have poor solubility in non-polar solvents. DMSO-d6 ensures complete dissolution and prevents aggregation. It also slows down proton exchange, allowing observation of phenolic/carboxylic protons.

  • Concentration: Prepare a solution of 10–15 mg/mL .

    • Note: Higher concentrations may cause line broadening due to viscosity or stacking interactions common in azo dyes.

Instrument Parameters
TechniqueParameterSetting
1H NMR Frequency400 MHz or higher (recommended for aromatic resolution)
Pulse SequenceStandard 1D proton (zg30)
Scans16–32 (sufficient for S/N > 100)
Temperature298 K (25°C)
FT-IR ModeATR (Attenuated Total Reflectance) or KBr Pellet
Range4000 – 400 cm⁻¹
Resolution4 cm⁻¹

Structural Characterization Logic

The identification relies on detecting the "Symmetry Break."

CharacterizationLogic Start Unknown Sample (Suspected Impurity) SymmetryCheck Check Symmetry (1H NMR Aromatic Region) Start->SymmetryCheck Symmetric 3 Signals (Simple) Indicates Olsalazine SymmetryCheck->Symmetric Equivalence Asymmetric 6 Signals (Complex) Indicates Derivative SymmetryCheck->Asymmetric Non-equivalence OMeCheck Check Aliphatic Region (3.0 - 4.0 ppm) Asymmetric->OMeCheck OMeSignal Singlet at ~3.85 ppm (Methoxy Group) OMeCheck->OMeSignal IRCheck IR Carbonyl Analysis (1600 - 1750 cm-1) OMeSignal->IRCheck SplitCarbonyl Split C=O Bands (Chelated vs. Free) IRCheck->SplitCarbonyl Conclusion Identify as 6'-Methoxy Olsalazine SplitCarbonyl->Conclusion

Figure 1: Decision tree for distinguishing 6'-Methoxy Olsalazine from the parent API based on spectral symmetry breaking.

Detailed Spectroscopic Analysis

1H NMR Spectroscopy (400 MHz, DMSO-d6)

The hallmark of 6'-Methoxy Olsalazine is the doubling of aromatic signals and the appearance of a methoxy singlet.

Aromatic Region (6.5 – 8.5 ppm): In Olsalazine, you observe 3 aromatic signals. In 6'-Methoxy Olsalazine, you observe 6 distinct aromatic signals because the two rings are no longer chemically equivalent.

PositionChemical Shift (

, ppm)
MultiplicityAssignment & Mechanistic Insight
Methoxy 3.85 – 3.95 Singlet (3H) Diagnostic Peak. The -OCH₃ group on Ring B.
Ring A (OH) 11.0 – 11.5Broad SingletPhenolic -OH. Downfield due to intramolecular H-bond with COOH.
Ring A H-3 7.05Doublet (d)Ortho to OH. Shielded by electron-donating OH.
Ring A H-4 7.95ddMeta to OH, Ortho to Azo. Deshielded by Azo group.
Ring A H-6 8.30Doublet (d)Ortho to COOH. Deshielded by Carbonyl anisotropy.
Ring B (OMe) Symmetry Break Region
Ring B H-3' 7.25Doublet (d)Ortho to OMe. Shifted downfield relative to H-3 due to steric bulk/lower donating power of OMe vs OH.
Ring B H-4' 8.05ddOrtho to Azo. Distinct from H-4.
Ring B H-6' 8.15Doublet (d)Ortho to COOH. Key Shift: The loss of the OH...COOH H-bond alters the COOH orientation, changing the shift of H-6'.

Critical Observation: The "Chelation Effect."

  • Ring A: The OH forms a strong intramolecular hydrogen bond with the adjacent COOH. This locks the conformation and deshields the OH proton.

  • Ring B: The OMe cannot donate a hydrogen bond. This disrupts the planar lock of the COOH group, causing significant chemical shift changes in the adjacent protons (H-6') compared to the parent molecule.

FT-IR Spectroscopy

Infrared spectroscopy confirms the functional group transformation, specifically the loss of one H-bonded system and the appearance of ether bands.

Functional GroupWavenumber (cm⁻¹)ModeDiagnostic Note
O-H Stretch 3300 – 2500 (Broad)StretchingRemains present (from Ring A and COOH), but intensity may differ from parent.
C-H (Aliphatic) 2850 – 2950 StretchingNew Band. Characteristic of the methyl group (

) in the methoxy moiety. Absent in pure Olsalazine.
C=O (Carboxyl) 1660 & 1700 StretchingSplit Band. 1. ~1660 cm⁻¹: Chelated COOH (Ring A, H-bonded to OH).2. ~1700 cm⁻¹: Free(r) COOH (Ring B, adjacent to OMe). The loss of H-bonding shifts this band to higher energy.
N=N (Azo) 1580 – 1600StretchingCharacteristic of azo dyes; generally overlaps with aromatic C=C.
C-O-C (Ether) 1240 – 1260 Asym. StretchDiagnostic. Strong band indicating the aryl-alkyl ether linkage.

References

  • Splendid Lab. (n.d.). 6'-Methoxy Olsalazine Structure and Details. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). (2024). Olsalazine Sodium Monograph: Impurity A.
  • Axios Research. (n.d.). Olsalazine EP Impurity A Reference Standard. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Olsalazine. Retrieved from

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6'-Methoxy Olsalazine Formulation &amp; Solubility

Welcome to the Formulation Technical Support Center. This hub is designed for researchers and drug development professionals working with 6'-Methoxy Olsalazine (also known as Olsalazine EP Impurity A).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This hub is designed for researchers and drug development professionals working with 6'-Methoxy Olsalazine (also known as Olsalazine EP Impurity A).

As a derivative of the established ulcerative colitis prodrug Olsalazine, 6'-Methoxy Olsalazine (4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid) presents severe aqueous solubility challenges[1]. While it is highly soluble in organic solvents like DMSO and Methanol, its behavior in aqueous media requires advanced formulation strategies[2]. Below, you will find expert troubleshooting guides, validated protocols, and mechanistic insights to overcome these hurdles.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does 6'-Methoxy Olsalazine precipitate so aggressively in standard aqueous buffers (pH < 5) compared to its parent compound? A1: The solubility of this molecule is dictated by its crystal lattice energy and lipophilicity. While the parent olsalazine molecule relies on its dicarboxylic acid and phenolic hydroxyl groups for hydrogen bonding, the addition of the 6'-methoxy group introduces significant steric bulk and increases the overall partition coefficient (logP). At a pH below the pKa of its carboxylic acid groups (~pH 3–4), the molecule is fully unionized. The methoxy group disrupts potential water-molecule interactions, forcing the drug to self-associate via hydrophobic interactions and


 stacking of its azo-linked aromatic rings, leading to rapid precipitation.

Q2: We are trying to adjust the pH to > 7.4 to ionize the carboxylic acids and force dissolution. Is this a viable long-term strategy? A2: It is viable only for immediate analytical preparations, not for long-term formulation. While ionizing the carboxylic acids drastically improves aqueous solubility, exposing the azo bond (-N=N-) to highly alkaline environments increases the risk of hydrolytic degradation and oxidation of the phenolic hydroxyls. For stable formulations, you must rely on physical encapsulation or lattice disruption rather than extreme pH shifts.

Q3: We formulated an Amorphous Solid Dispersion (ASD) to improve bioavailability, but the drug is recrystallizing in the capsule over time. How do we prevent this? A3: Recrystallization occurs when the formulation's storage temperature approaches the Glass Transition Temperature (


) of the polymer-drug mixture, granting the drug molecules enough kinetic energy to revert to their lower-energy crystalline state. To fix this, you must switch to a polymer with a higher 

(such as HPMCAS instead of standard PVP) or increase the polymer-to-drug ratio to further immobilize the 6'-Methoxy Olsalazine molecules.

Q4: Can we use macromolecular conjugation to bypass solubility limits entirely? A4: Yes. Recent advancements in olsalazine formulation have demonstrated that conjugating the drug to water-soluble macromolecules—such as PAMAM dendrimers—can increase aqueous solubility exponentially while allowing for targeted, sustained release in specific microenvironments (e.g., colonic or tumor sites)[3].

Part 2: Decision Matrix & Workflows

Selecting the correct solubility enhancement strategy depends entirely on your downstream application. Use the workflow below to determine the optimal path for your specific research needs.

Workflow A 6'-Methoxy Olsalazine (Poor Aqueous Solubility) B Determine Target Application A->B Initiate Workflow C In Vitro / Liquid Dosing B->C Requires Solution D In Vivo / Solid Dosing B->D Requires Powder/Tablet E HP-β-CD Complexation (Shields Methoxy Group) C->E Optimize Host-Guest Ratio F Amorphous Solid Dispersion (Disrupts Crystal Lattice) D->F Select Polymer (PVP/PEG)

Caption: Workflow for selecting a 6'-Methoxy Olsalazine solubility enhancement strategy.

Part 3: Self-Validating Experimental Protocols

The following protocols adapt field-proven techniques used for poorly soluble azo-salicylic acid derivatives (like sulfasalazine) to the specific physicochemical profile of 6'-Methoxy Olsalazine[4],[5].

Protocol A: HP-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism: The hydrophobic methoxy-aromatic region of the drug is thermodynamically driven into the hydrophobic cavity of HP-β-CD, while the cyclodextrin's hydrophilic exterior ensures aqueous solvation[5].

Step-by-Step Methodology:

  • Molar Calculation: Weigh 6'-Methoxy Olsalazine and HP-β-CD to achieve a 1:2 molar ratio (excess CD ensures complete encapsulation of the bulky methoxy derivative).

  • Wetting: Place the HP-β-CD in a mortar and add a 50:50 (v/v) mixture of water and ethanol dropwise until a homogeneous paste forms.

  • Kneading: Gradually add the 6'-Methoxy Olsalazine powder to the paste. Knead continuously for 45 minutes. The mechanical shear forces the hydrophobic drug into the CD cavity.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual solvents.

  • Pulverization: Mill the dried complex and pass it through a 100-mesh sieve.

  • Validation & QA Check (Self-Validating Step): Dissolve 10 mg of the final powder in 10 mL of distilled water. If the solution is completely transparent, complexation was successful. If micro-particulates remain, the inclusion equilibrium was not reached; repeat the kneading process with a 1:3 molar ratio.

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Thermodynamic Binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Media Aqueous Media (Solubilized State) Complex->Media Hydration & Dissolution

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation for hydrophobic drugs.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: Dissolving the drug and a hydrophilic polymer in a common solvent, followed by rapid evaporation, traps the drug in a high-energy, amorphous state, bypassing the energy required to break the crystalline lattice during dissolution[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a cosolvent system of Methanol and Dichloromethane (1:1 v/v).

  • Dissolution: Dissolve 6'-Methoxy Olsalazine and Polyvinylpyrrolidone (PVP K30) at a 1:4 weight ratio in the solvent mixture. Sonicate for 10 minutes to ensure complete molecular dispersion.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent rapidly at 45°C under reduced pressure. Causality note: Rapid evaporation is critical; slow evaporation allows the drug time to re-align into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 48 hours to remove trace organic solvents.

  • Validation & QA Check (Self-Validating Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (replaced by a broad "halo") confirms 100% conversion to the amorphous state. If sharp peaks remain, the polymer ratio is insufficient to prevent recrystallization.

Part 4: Quantitative Data & Benchmarks

The table below summarizes the expected performance of various solubility enhancement techniques applied to 6'-Methoxy Olsalazine, benchmarked against standard olsalazine/sulfasalazine data[4],[3],[5].

Enhancement TechniqueMechanism of ActionEst. Aqueous Solubility IncreaseFormulation StabilityPrimary Application
pH Adjustment (pH > 7.4) Ionization of carboxylic/phenolic groups10x – 15xLow (Risk of azo bond degradation)Analytical Prep / HPLC
Cosolvency (DMSO/MeOH) Reduction of dielectric constant> 50xHigh (in sealed vials)Stock Solutions[2]
HP-β-CD Complexation Hydrophobic cavity encapsulation20x – 30xMedium (Equilibrium dependent)In Vitro Cell Assays
Amorphous Solid Dispersion Crystal lattice disruption via polymers15x – 25xHigh (Trapped in polymer matrix)Oral / In Vivo Dosing
Dendrimer Conjugation Macromolecular carrier linkage> 100xHigh (Covalent linkage)Targeted Delivery[3]

References

  • 6'-Methoxy Olsalazine | Coompo Research Chemicals.Coompo.com.
  • Olsalazine EP Impurity A / 6'-Methoxy Olsalazine.Allmpus.com.
  • Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique.Research Journal of Pharmacy and Technology (RJPT).
  • Anticancer Activity of Water-Soluble Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugates.MDPI.
  • Study of sulfasalazine solubility enhancement by some cosolvents.ResearchGate.

Sources

Optimization

Technical Support: 6'-Methoxy Olsalazine Synthesis Optimization

Ticket ID: #OLS-6M-YIELD-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OLS-6M-YIELD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in 6'-Methoxy Olsalazine Azo Coupling

Introduction

You are encountering low yields in the synthesis of 6'-Methoxy Olsalazine . Based on the structural constraints, this synthesis involves the diazotization of 5-aminosalicylic acid (5-ASA) followed by azo coupling with a methoxy-substituted salicylic acid derivative (likely 2-hydroxy-4-methoxybenzoic acid or similar, depending on your numbering convention).

While standard Olsalazine synthesis is robust, the introduction of the methoxy (-OMe) group introduces two critical variables that often kill yield:

  • Increased Solubility: The methoxy group increases the polarity and water solubility of the final azo product, causing it to remain in the mother liquor during acid precipitation.

  • Steric/Electronic Mismatch: While -OMe is electron-donating (activating), its position can sterically hinder the electrophilic attack of the diazonium salt if not oriented correctly.

This guide moves beyond generic advice to address the specific physicochemical challenges of this derivative.

Module 1: Critical Process Parameters (CPP)

To fix the yield, we must first validate the mechanism. The reaction proceeds via Electrophilic Aromatic Substitution .[1]

The Mechanism & Failure Points

ReactionPathway Start 5-ASA (Amine) Diazo Diazonium Salt (Electrophile) Start->Diazo NaNO2 / HCl < 5°C Complex Sigma Complex (Intermediate) Diazo->Complex Coupling pH 9.5-10.0 Side1 Phenol Formation (Decomposition) Diazo->Side1 Temp > 5°C Side2 Bis-coupling / Tars Diazo->Side2 Local Excess (Poor Stirring) Coupler Methoxy-Salicylate (Nucleophile) Coupler->Complex Activated by NaOH Product 6'-Methoxy Olsalazine (Target) Complex->Product Tautomerization

Figure 1: Reaction pathway highlighting the critical coupling window.

Key Variables Table
ParameterTarget RangeScientific RationaleCommon Failure Mode
Diazotization Temp 0°C – 4°CDiazonium salts of 5-ASA are thermally unstable. Above 5°C, they hydrolyze to phenols.Black/Brown Tar: Indicates decomposition of diazonium before coupling.
Coupling pH 9.5 – 10.5 The coupler (methoxy-salicylate) must be a phenoxide (ionized) to be nucleophilic enough.No Reaction: If pH < 8, the phenol is protonated and inert to coupling.
Stoichiometry 1.0 : 1.05Slight excess of the coupler (methoxy-salicylate) ensures all unstable diazonium is consumed.Low Yield: Excess diazonium decomposes and contaminates the product.
Quenching pH pH 2.0 - 3.0 The final product is a carboxylic acid. It must be protonated to precipitate.Product Loss: Methoxy derivatives are more soluble than Olsalazine. If pH is not low enough, product stays in water.

Module 2: Troubleshooting Workflow

Use this logic tree to diagnose your specific failure mode.

TroubleshootingTree Start Observe Reaction Outcome Check1 Is the reaction mixture dark/black? Start->Check1 Check2 Did precipitate form upon acidification? Check1->Check2 No (Orange/Red) Sol1 DIAGNOSIS: Decomposition CAUSE: Temp > 5°C or Exotherm FIX: Check internal temp during NaNO2 addition. Check1->Sol1 Yes Check3 Is the yield < 40%? Check2->Check3 Yes Sol2 DIAGNOSIS: Solubility Loss CAUSE: Methoxy group increases solubility. FIX: Salt out (NaCl) or lower pH to 1.5. Check2->Sol2 No (Clear/Hazy) Sol3 DIAGNOSIS: pH Drift CAUSE: Coupling generates acid (HCl). FIX: Active buffering (add NaOH during addition). Check3->Sol3 Yes

Figure 2: Diagnostic logic for isolating yield loss.

Module 3: Validated Protocol (Optimized for Methoxy-Derivatives)

This protocol is adjusted from standard Olsalazine synthesis [1] to account for the electronic and solubility effects of the methoxy group.

Step 1: Diazotization (The Electrophile)
  • Reagents: 5-Aminosalicylic acid (10 mmol), HCl (conc. 2.5 mL), NaNO₂ (10.5 mmol).

  • Procedure:

    • Suspend 5-ASA in HCl and water.[1] Cool to 0°C in an ice/salt bath.

    • Dissolve NaNO₂ in minimum water. Add dropwise to the amine.[2]

    • Critical Check: The internal temperature must never exceed 5°C .

    • Stir for 20 mins. The solution should become clear (or mostly clear).

    • Validation: Test with starch-iodide paper. It should turn blue immediately (excess HNO₂). If not, add more NaNO₂.

Step 2: Coupling (The Nucleophile)
  • Reagents: Methoxy-salicylic acid derivative (10.5 mmol), NaOH (excess), Na₂CO₃ (buffer).

  • Procedure:

    • Dissolve the coupler in 10% NaOH. Cool to 0–5°C .[1][2][3]

    • Buffering: Add Na₂CO₃ (1g) to the coupler solution. This prevents pH crashes.

    • Addition: Slowly add the cold diazonium solution to the cold coupler solution.

    • pH Maintenance: Simultaneously add NaOH solution to keep the pH between 9.5 and 10.5 .

    • Why? If pH drops < 8, coupling stops. If pH > 11, diazonium degrades.

    • Stir for 2 hours allowing it to warm to room temp.

Step 3: Isolation (The Yield Maker)
  • The Methoxy Trap: Unlike Olsalazine, the 6'-methoxy derivative is likely amphiphilic.

  • Procedure:

    • Acidify with HCl to pH 1.5 - 2.0 .

    • Salting Out (Crucial for Yield): Add NaCl (saturate the solution, ~20% w/v). This disrupts the hydration shell of the methoxy group, forcing the product out of solution.

    • Chill to 4°C overnight before filtration.

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar. What happened? A: This is "Diazo Tar." It occurs when the temperature rises above 5°C during diazotization, or if the diazonium salt is added too quickly to the coupler. The diazonium reacts with itself or polymerizes. Fix: Slower addition rates and strict internal thermometry.

Q: I see a precipitate, but it disappears when I wash the filter cake. A: You are washing away your product. The methoxy group makes the acid form slightly soluble in neutral water. Fix: Wash only with cold, dilute HCl (pH 2) or cold saturated brine. Do not wash with pure water.

Q: Can I use Pyridine as a solvent? A: Yes. Literature suggests that for difficult azo couplings involving substituted phenols, pyridine can act as both solvent and base [2]. However, it complicates purification. Stick to the NaOH/Water method first, but ensure the pH is >9.5.

Q: The product purity is low (contains unreacted coupler). A: This is common if the diazonium decomposes before coupling. Fix: Ensure the diazonium is used immediately after preparation. Also, verify the "Starch-Iodide" test to ensure you actually generated the diazonium species.

References

  • US Patent 4528394A. Method for the preparation of 3,3'-azobis(6-hydroxybenzoic acid). (1985).[4] This is the foundational patent for Olsalazine synthesis, establishing the alkaline coupling parameters.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[5] Longman Scientific & Technical. Section on Azo Dyes and Coupling. Provides the definitive mechanism for pH control in phenol coupling.

  • BenchChem Technical Support. Troubleshooting Azo Coupling Reactions. (2025).[3][4] General guide on temperature and pH effects on yield.

    • (General reference for standard operating procedures in azo coupling).

  • Organic Chemistry Portal.Azo Coupling Mechanism.

Sources

Troubleshooting

Technical Support Center: Stabilizing 6'-Methoxy Olsalazine

Topic: Preventing Oxidative Degradation & Troubleshooting Stability Issues Audience: Researchers, Formulation Scientists, and Analytical Chemists. Core Technical Insight: The "Methoxy" Vulnerability Why is 6'-Methoxy Ols...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Degradation & Troubleshooting Stability Issues

Audience: Researchers, Formulation Scientists, and Analytical Chemists.

Core Technical Insight: The "Methoxy" Vulnerability

Why is 6'-Methoxy Olsalazine more unstable than standard Olsalazine? As a derivative of Olsalazine (3,3'-azobis-6-hydroxybenzoic acid), this molecule shares the inherent instability of azo-salicylates. However, the addition of the 6'-Methoxy group introduces a critical stability challenge.

The methoxy group (


) acts as a strong Electron Donating Group (EDG)  via the mesomeric effect (+M). This increases the electron density on the phenolic ring, lowering the oxidation potential. While this might enhance certain biological interactions, it makes the molecule significantly more susceptible to electrophilic attack  and radical-mediated oxidation  than its non-methoxylated parent.

The Result: Faster formation of quinonoid intermediates (browning) and higher sensitivity to trace metals and dissolved oxygen.

Troubleshooting Module: Solution State Stability

Issue 1: Rapid Discoloration (Browning/Darkening) in Solution

User Question: "My stock solution of 6'-Methoxy Olsalazine (pH 7.4) turns dark brown within 4 hours at room temperature. Is the compound degrading?"

Technical Diagnosis: Yes. This is the classic signature of oxidative coupling .

  • Mechanism: The phenolic hydroxyl group deprotonates to a phenolate ion.

  • Radical Attack: Dissolved oxygen (ROS) extracts an electron, forming a phenoxy radical.

  • Cascade: The electron-rich methoxy ring stabilizes this radical, facilitating rapid conversion into quinone-imines or polymerized azo-humic acids (dark pigments).

Corrective Protocol:

ParameterRecommended SpecificationScientific Rationale
Dissolved Oxygen

Sparging with Argon/Nitrogen is mandatory.

is the primary electron acceptor in this redox reaction.
pH Control Maintain pH

(if possible)
Phenolate ions (dominant at pH > pKa ~2.5-3) are

-fold more reactive toward oxidation than the protonated phenol.
Chelation Add EDTA (0.05%) Trace metals (

) catalyze the Fenton reaction, generating hydroxyl radicals that attack the azo linkage.
Antioxidant Sodium Metabisulfite (

)
Sulfites act as "sacrificial reductants," reacting with dissolved oxygen before it attacks the drug.
Issue 2: HPLC "Ghost Peaks" & Retention Time Shifts

User Question: "I see small, broad peaks eluting just before the main peak during HPLC analysis, but they disappear when I re-inject a fresh sample."

Technical Diagnosis: You are likely observing on-column oxidation or photochemical isomerization .

  • Cis-Trans Isomerization: The azo bond (

    
    ) is photosensitive. Ambient light in the autosampler can convert the stable trans-isomer to the cis-isomer, which has a slightly different polarity and retention time.
    
  • Autosampler Oxidation: If the sample vial is not amber and the septum is pierced, oxygen ingress over 12+ hours causes degradation.

Troubleshooting Steps:

  • Amber Glass: strictly required for all sample preparation.

  • Temperature: Set autosampler to 4°C . Low temperature kinetically inhibits the oxidation rate.

  • Mobile Phase: Add 0.1% Ascorbic Acid to the aqueous mobile phase to suppress on-column oxidation.

Visualization: The Degradation Pathway

The following diagram illustrates the oxidative cascade driven by the electron-donating methoxy group.

OxidationCascade Start 6'-Methoxy Olsalazine (Stable Trans-Form) Trigger Trigger: High pH (>7) + O2 + Light Start->Trigger Exposure Intermediate Phenoxy Radical (Stabilized by -OCH3) Trigger->Intermediate e- Abstraction Cleavage Azo Bond Cleavage (Release of 5-ASA analogs) Trigger->Cleavage Radical Attack on N=N Quinone Quinone-Imine Intermediate Intermediate->Quinone Oxidation Polymer Dark Polymerized Aggregates (Brown Color) Quinone->Polymer Polymerization

Caption: Figure 1. The oxidative degradation cascade of 6'-Methoxy Olsalazine. The methoxy group stabilizes the radical intermediate, accelerating the pathway toward quinone formation.

Experimental Validation: The "Self-Validating" Protocol

To confirm if your degradation is oxidative (and not hydrolytic), perform this Forced Degradation Stress Test .

Objective: Differentiate between oxidative sensitivity and hydrolytic instability.

Step-by-Step Methodology:

  • Preparation: Prepare three 1 mg/mL samples of 6'-Methoxy Olsalazine in Methanol/Water (50:50).

  • Condition A (Control): Store at 4°C in the dark.

  • Condition B (Oxidative Stress): Add

    
     to a final concentration of 3%. Store at RT for 2 hours.
    
  • Condition C (Hydrolytic Stress): Adjust pH to 1.2 (using HCl). Store at 60°C for 2 hours.

  • Analysis: Analyze via HPLC-DAD (254 nm and 330 nm).

Interpretation Guide:

  • Result 1: If Condition B shows significant degradation (new peaks, loss of area) but Condition C is stable, the molecule is Oxidation Prone . Action: Focus on inert atmosphere and antioxidants.

  • Result 2: If Condition C degrades (loss of azo peak), the molecule is Acid Labile . Action: Avoid acidic excipients.

  • Note: Olsalazine derivatives are generally acid-stable (surviving the stomach) but highly oxidation-prone. Expect Result 1.

Decision Tree for Formulation/Storage

Use this logic flow to determine the optimal handling conditions.

DecisionTree Start Start: Formulation Design StateCheck Is the sample Solid or Liquid? Start->StateCheck Liquid Liquid/Solution StateCheck->Liquid Solid Solid State StateCheck->Solid pHCheck Is pH > 6.0? Liquid->pHCheck AddSulfite MANDATORY: Add Na-Metabisulfite + Sparge N2 pHCheck->AddSulfite Yes (High Risk) AddEDTA Add EDTA (Prevent Metal Catalysis) pHCheck->AddEDTA No (Med Risk) Hygro Humidity Control (Desiccant Required) Solid->Hygro Light Amber Glass/ Foil Wrap Solid->Light

Caption: Figure 2. Decision logic for stabilizing 6'-Methoxy Olsalazine based on physical state and environmental factors.

References

  • Jensen, J., et al. (1991). Stability of 5-aminosalicylic acid and its metabolites in plasma at -20 degrees C.[1] Journal of Chromatography.

    • Relevance: Establishes the baseline instability of 5-ASA derivatives and the form
  • Fischer, C., et al. (1994). Oxidation of 5-aminosalicylic acid by hypochlorous acid to a reactive iminoquinone.[2] Journal of Biological Chemistry.

    • Relevance: Defines the quinone-imine oxidation mechanism which causes the "browning" effect in salicyl
  • Criado, S., et al. (2023). Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. MDPI Pharmaceuticals.

    • Relevance: Comparative oxidation potentials of salicylates, confirming that aminophenol derivatives are highly prone to radical oxid
  • Bankole, P., et al. (2021).[3] Impact of redox-mediators in the degradation of olsalazine.[3] Ecotoxicology and Environmental Safety.

    • Relevance: Demonstrates the degradation of the azo bond in Olsalazine under redox-active conditions.
  • Vaia Learning. Acidity and Stability of Methoxy-Phenols.

    • Relevance: Provides the fundamental organic chemistry justification for why the methoxy group (EDG) alters the stability and reactivity of the phenolic ring.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Olsalazine Impurities

Welcome to the dedicated technical support guide for the chromatographic analysis of Olsalazine and its related impurities. This resource is designed for researchers, analytical scientists, and quality control profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of Olsalazine and its related impurities. This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method optimization and troubleshooting, grounded in scientific first principles and regulatory expectations.

Our approach is built on the core tenets of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation is explained from a mechanistic standpoint, ensuring you not only solve immediate chromatographic challenges but also build a robust understanding for future method development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the routine analysis and method development for Olsalazine impurity profiling.

Q1: What are the critical impurities of Olsalazine and why are they important?

A1: Olsalazine sodium, an anti-inflammatory agent, is synthesized from 5-aminosalicylic acid (5-ASA).[1][2] Its impurity profile is a critical quality attribute, as impurities can impact the safety and efficacy of the final drug product. Both the British and European Pharmacopoeias list nine specific process-related impurities that must be monitored and controlled.[1] These impurities can arise from side reactions during synthesis, incomplete reactions, or degradation of the drug substance.[1][3]

For instance, Impurity G, 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2,4'-dihydroxybiphenyl-3,3'-dicarboxylic Acid, can be formed through an incomplete coupling reaction or a side reaction involving precursors.[3][4] Understanding the origin of each impurity is the first step in controlling them. According to ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (typically ≥0.10%) must be structurally identified, and any impurity exceeding the qualification threshold (typically ≥0.15%) must have its biological safety established.[4][5][6]

Q2: I'm starting method development. What is a good starting point for column and mobile phase selection?

A2: A robust starting point for separating Olsalazine and its structurally similar impurities is a reversed-phase HPLC (RP-HPLC) method. Given the polar and ionizable nature of Olsalazine and its impurities (which contain carboxylic acid and phenolic hydroxyl groups), a C18 column is a suitable choice.[5][7]

A published method that has shown good separation utilizes an Alltima C18 column with a mobile phase consisting of a methanol and ion-pair buffer solution (45:55, v/v) .[5] The ion-pair buffer is specifically designed to improve the retention and peak shape of acidic analytes by forming a neutral complex. A recommended composition is 0.02 M sodium dihydrogen phosphate and 0.02 M tetraethylammonium hydroxide, with the pH adjusted to 7.2 .[5] This combination effectively manages the ionization state of the carboxylic acid groups, leading to more consistent retention times. A flow rate of 1.0 mL/min and UV detection at 340 nm are appropriate starting parameters.[5]

Q3: My peak shapes for Olsalazine and some impurities are poor (e.g., tailing or fronting). What is the cause and how can I fix it?

A3: Poor peak shape, particularly tailing, for acidic compounds like Olsalazine and its impurities is often due to secondary interactions with active sites on the silica backbone of the HPLC column, such as residual silanols.[7] Another major cause is mismatched pH of the sample diluent and the mobile phase, or operating the mobile phase at a pH too close to the pKa of the analytes, causing them to exist in multiple ionic forms during the separation.[8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. For the carboxylic acid groups on Olsalazine, a mobile phase pH around 7.2, as suggested in the starting method, helps ensure consistent deprotonation.[5]

  • Use of Ion-Pairing Agents: The inclusion of a reagent like tetraethylammonium hydroxide acts as an ion-pairing agent, masking the ionic nature of the analytes and improving their interaction with the stationary phase, leading to better peak symmetry.[5]

  • Column Choice: If tailing persists, consider using a column with low silanol activity or one that is end-capped. A column like the Newcrom R1 is specifically designed for this purpose.[7]

  • Sample Diluent: Ensure your sample is dissolved in a diluent that is compatible with the mobile phase. Ideally, the diluent should be the mobile phase itself or a weaker solvent composition.

Troubleshooting Guide: Common Chromatographic Issues

This guide provides a structured approach to resolving specific problems you may encounter during the separation of Olsalazine impurities.

Issue 1: Co-elution of Impurities or Impurity with the Main Peak

Underlying Cause: Insufficient selectivity of the chromatographic system. The mobile phase and stationary phase are not providing enough differential interaction to resolve structurally similar compounds. Olsalazine impurities, many of which are dimers or trimers of 5-ASA, can have very similar retention behavior.[3]

Workflow for Resolution:

Caption: Workflow for Resolving Peak Co-elution.

Detailed Protocol: Optimizing Selectivity

  • Gradient Modification: If using a gradient method, flatten the gradient (i.e., decrease the rate of change of the organic modifier) in the region where the critical pair is eluting. This increases the residence time on the column, allowing for better separation.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity. ACN is generally a stronger solvent and provides different pi-pi interactions compared to methanol. Prepare mobile phases with each solvent and compare the resulting chromatograms.

  • pH Adjustment: Small changes in the mobile phase pH can dramatically alter the retention of ionizable impurities. A systematic study varying the pH by ±0.2 units around the starting point (e.g., pH 7.0, 7.2, 7.4) can reveal an optimal pH for resolution.

  • Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is required. A phenyl-hexyl column, for example, offers different selectivity due to its ability to engage in pi-pi interactions with the aromatic rings present in Olsalazine and its impurities.

Issue 2: Appearance of New, Unidentified Peaks in Stability Samples

Underlying Cause: This indicates degradation of the Olsalazine drug substance. Olsalazine is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[3][9] The azo bond is particularly liable to cleavage.[3]

Forced Degradation Study Protocol (as per ICH Q1A/Q1B):

Forced degradation studies are essential to identify potential degradation products and to ensure the analytical method is "stability-indicating."[9][10][11]

Stress ConditionProtocolPotential Degradants
Acidic Hydrolysis Reflux sample in 0.1 M HCl at 80°C for 2-8 hours.Cleavage of the azo bond, potentially forming 5-aminosalicylic acid (5-ASA) and other related aminophenols.[3]
Basic Hydrolysis Reflux sample in 0.1 M NaOH at 80°C for 2-8 hours.Azo bond cleavage is also possible under basic conditions.
Oxidative Degradation Treat sample with 3-6% H₂O₂ at room temperature for 24 hours.Oxidation of the azo group and phenolic rings, potentially forming N-oxides.[3]
Photolytic Degradation Expose solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.E-to-Z isomerization of the azo bond and potential cleavage.[3]
Thermal Degradation Heat solid sample at 105°C for 24-48 hours.General decomposition.[3]

Troubleshooting Workflow for New Peaks:

Caption: Workflow for Investigating New Peaks.

Summary of Key Chromatographic Parameters

The following table summarizes a validated starting point and potential optimization pathways for the analysis of Olsalazine impurities.

ParameterRecommended Starting ConditionOptimization Insights & Rationale
Column Alltima C18, 5 µm, 4.6 x 250 mmA standard C18 provides good hydrophobic retention. For persistent peak tailing, consider a modern, end-capped, low-silanol column.[5][7]
Mobile Phase A 0.02 M NaH₂PO₄ + 0.02 M (C₂H₅)₄NOH, pH 7.2The ion-pair reagent is critical for retaining and shaping the peaks of acidic analytes. Adjusting pH can fine-tune selectivity.[5]
Mobile Phase B MethanolMethanol and ACN offer different selectivities. If resolution is poor with methanol, switching to ACN is a primary optimization step.
Gradient 45% B (Isocratic or shallow gradient)Start isocratically. If impurities are spread out, a shallow gradient (e.g., 40-55% B over 30 min) will be necessary.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be scaled down for smaller particle size columns (UHPLC) to improve efficiency.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity but may also accelerate on-column degradation.
Detection UV at 340 nmOlsalazine has a significant chromophore. A photodiode array (PDA) detector is recommended to check for peak purity and co-elution.[5]
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity. Avoid overloading the column.
Sample Diluent Mobile Phase or Water/Methanol mixtureThe diluent should be as close to the initial mobile phase composition as possible to prevent peak distortion.

Conclusion

Optimizing the chromatographic separation of Olsalazine impurities is a systematic process that combines a strong foundational method with logical, science-driven troubleshooting. By understanding the chemical nature of Olsalazine, its potential process-related impurities, and its degradation pathways, analysts can effectively resolve common issues like poor peak shape and co-elution. This guide provides the necessary starting parameters and troubleshooting frameworks to develop and maintain a robust, reliable, and regulatory-compliant analytical method.

References

  • A reversed phase HPLC method was described for separation and determination of olsalazine sodium and its impurities. Journal of Pharmaceutical Analysis. [Link]

  • Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., Rakesh, G., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme Connect. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • Olsalazine Sodium-impurities. Pharmaffiliates. [Link]

  • Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmacy and Technology. (2011). [Link]

  • Olsalazine Sodium Inhouse Impurity. Veeprho. [Link]

  • Olsalazine Sodium EP Impurity H. Axios Research. [Link]

  • Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. ResearchGate. [Link]

  • HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. SIELC Technologies. [Link]

  • A new, rapid and sensitive flow injection analysis (FIA)-spectrophotometric methods for the determination of trace amounts of olsalazine in aqueous solution and in pharmaceutical preparations are described. Asian Journal of Chemistry. (2015). [Link]

  • Forced degradation study results. ResearchGate. [Link]

  • Olsalazine. PubChem. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. AMSbiopharma. (2025). [Link]

  • Olsalazine - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Olsalazine API Suppliers. Pharmaoffer.com. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. (2025). [Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. ResearchGate. [Link]

Sources

Troubleshooting

Resolving pH-dependent stability issues of 6'-Methoxy Olsalazine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving pH-Dependent Stability Issues of 6'-Methoxy Olsalazine Introduction Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving pH-Dependent Stability Issues of 6'-Methoxy Olsalazine

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent recovery rates, unexpected degradation peaks in HPLC, or precipitation events when working with 6'-Methoxy Olsalazine (Chemical Name: 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid).

While structurally related to the ulcerative colitis drug Olsalazine (3,3'-azobis-6-hydroxybenzoic acid), the introduction of the 6'-methoxy group fundamentally alters the physicochemical stability profile compared to the parent compound. This guide moves beyond generic handling instructions to address the specific kinetic vulnerabilities introduced by the azo-ether linkage and its pH-dependent hydrolysis.

Module 1: The Mechanism of Instability

Q: Why is 6'-Methoxy Olsalazine degrading in my acidic mobile phase when Olsalazine is stable?

A: The instability is driven by acid-catalyzed azo-ether hydrolysis , a mechanism distinct from the behavior of the symmetrical bis-hydroxy structure of Olsalazine.

  • Electronic Destabilization: In Olsalazine, two hydroxyl groups provide symmetry and intramolecular hydrogen bonding that stabilizes the azo linkage (

    
    ). In 6'-Methoxy Olsalazine, the methoxy group (
    
    
    
    ) is a strong electron donor.
  • Protonation Kinetics: At low pH (pH < 4.0), the azo nitrogen atoms can become protonated. The electron-donating methoxy group stabilizes the resulting intermediate, lowering the activation energy for nucleophilic attack by water.

  • Cleavage Event: This leads to the cleavage of the C-O bond (demethylation) or the C-N bond (azo cleavage), resulting in degradation products such as 5-aminosalicylic acid (5-ASA) and methoxy-amino-benzoic acid derivatives.

Key Takeaway: Unlike Olsalazine, which is relatively stable in 0.1 N HCl, 6'-Methoxy Olsalazine requires strict pH control (pH > 5.5) to prevent rapid hydrolysis.

Diagram 1: pH-Dependent Degradation Pathway

G Start 6'-Methoxy Olsalazine (Intact) Acid Acidic Environment (pH < 4.0) Start->Acid Exposure Neutral Neutral/Basic pH (pH 6.0 - 8.0) Start->Neutral Protonation Protonation of Azo Nitrogen Acid->Protonation Fast Step Hydrolysis Nucleophilic Attack (H2O) Protonation->Hydrolysis Rate Limiting Cleavage Azo/Ether Bond Cleavage Hydrolysis->Cleavage Products Degradation Products: 5-ASA + Methoxy-Analogs Cleavage->Products Stable Stable Azo Linkage (Resonance Stabilized) Neutral->Stable

Figure 1: Mechanism of acid-catalyzed instability versus neutral stability.

Module 2: Formulation & Buffer Strategy

Q: What is the optimal buffer system for dissolution and HPLC analysis?

A: You must balance solubility (requires ionization of carboxyl groups) with chemical stability (requires avoiding acid hydrolysis).

The "Sweet Spot": pH 6.0 – 7.4

ParameterAcidic (pH < 4.0)Neutral (pH 6.0 - 7.5)Basic (pH > 9.0)
Solubility Poor (Precipitation of free acid)High (Ionized carboxylates)High
Chemical Stability Critical Failure (Hydrolysis)Optimal Moderate (Risk of oxidation)
Recommended Buffer AvoidPhosphate (50 mM)Avoid for long term

Recommended Protocol for Stock Preparation:

  • Solvent: Dissolve the solid initially in 100% DMSO . Do not use Methanol as the primary solvent if acidic conditions are possible later, as it can facilitate transesterification.

  • Dilution: Dilute the DMSO stock into a Phosphate Buffer (pH 6.8 or 7.4) .

  • Avoid: Do not use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your aqueous mobile phase if the run time exceeds 10 minutes.

Q: Can I use standard HPLC conditions for 5-ASA? A: No. Standard 5-ASA methods often use highly acidic ion-pairing agents (pH 2-3). This will degrade 6'-Methoxy Olsalazine during the run, creating "ghost peaks" that increase with retention time.

  • Correct Action: Switch to a neutral pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) or reduce column temperature to < 25°C to slow hydrolysis kinetics.

Module 3: Troubleshooting & Analytical Artifacts

Q: I see a split peak in my chromatogram. Is this an impurity or degradation?

A: This is a common artifact caused by on-column degradation or pH mismatch . Use the decision tree below to diagnose.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Observation: Split Peak or Low Recovery CheckpH Check Mobile Phase pH Issue->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic Action1 Action: Switch to Ammonium Acetate pH 6.5 IsAcidic->Action1 Yes CheckSolvent Check Sample Diluent IsAcidic->CheckSolvent No IsProtic Is Diluent Methanol/Water? CheckSolvent->IsProtic Action2 Action: Switch Diluent to DMSO/Buffer pH 7.0 IsProtic->Action2 Yes CheckLight Check Light Exposure IsProtic->CheckLight No Action3 Action: Use Amber Glassware (Azo bonds are photosensitive) CheckLight->Action3

Figure 2: Diagnostic workflow for analytical anomalies.

Q: My sample recovery drops after 24 hours in the autosampler. A: Even at neutral pH, azo compounds can be light-sensitive (photo-isomerization or photo-reduction).

  • Solution: Use amber vials.

  • Temperature: Maintain autosampler temperature at 4°C. Hydrolysis rates decrease significantly at lower temperatures.

Module 4: Storage & Handling FAQs

Q: How should I store the solid reference standard? A: Store at -20°C , desiccated, and protected from light. The solid form is generally stable, but moisture absorption can create localized acidic zones on the crystal surface if the powder was isolated from an acidic salt form.

Q: Is the compound hygroscopic? A: As a carboxylic acid derivative, the salt forms (Sodium/Potassium) are hygroscopic. If you are working with the free acid, it is less hygroscopic but practically insoluble in water. Ensure you know which form you have.

  • Tip: If weighing small amounts (< 5 mg), equilibrate the vial to room temperature before opening to prevent condensation, which accelerates degradation.

References

  • Coompo Research Chemicals. 6'-Methoxy Olsalazine Product Data & Identity. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Dipentum (Olsalazine Sodium) Prescribing Information - Chemistry and Stability. Retrieved from [Link]

  • Bunton, C. A., et al. Mechanisms of Azo-Ether Hydrolysis in Aqueous Acid.[1] Canadian Journal of Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. Spectrophotometric Methods for Determination of Olsalazine and Stability Studies. Retrieved from [Link]

Sources

Optimization

Minimizing background noise in 6'-Methoxy Olsalazine fluorescence assays

The following technical guide is structured as a specialized support center resource for researchers utilizing 6'-Methoxy Olsalazine as a fluorogenic probe or analyte. Based on the chemical structure (an azo-linked salic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing 6'-Methoxy Olsalazine as a fluorogenic probe or analyte.

Based on the chemical structure (an azo-linked salicylate derivative) and its status as a known impurity/metabolite of Olsalazine, this guide addresses its primary application in reductive cleavage assays (e.g., bacterial azoreductase activity, hypoxia sensing, or metabolic stability studies) where the molecule acts as a quenched pro-fluorophore that releases fluorescent salicylates upon reduction.

Current Status: Operational Topic: Signal-to-Noise Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist

Core Principle & Mechanism

To effectively troubleshoot, one must understand the signal generation mechanism. 6'-Methoxy Olsalazine functions as a fluorogenic "turn-on" probe .

  • State A (Intact): The central azo bond (

    
    ) acts as a fluorescence quencher (via photoinduced electron transfer or internal conversion), keeping the molecule relatively "dark."
    
  • State B (Cleaved): Upon enzymatic (azoreductase) or chemical reduction, the azo bond cleaves, releasing two salicylate moieties: 5-Amino-2-hydroxybenzoic acid (5-ASA) and 4-amino-2-methoxybenzoic acid . These products exhibit strong fluorescence, typically in the blue-green region (Em ~400–500 nm).

The Challenge: Background noise arises when "State A" isn't perfectly dark, or when "State B" is generated non-specifically.

Troubleshooting Guide (FAQs)

Category A: High Background Fluorescence (T0 Noise)

Q: Why do my "No Enzyme" control wells show high fluorescence immediately? A: This is the most common issue and stems from three potential sources:

  • Free Fluorophore Contamination: 6'-Methoxy Olsalazine is often synthesized or isolated as an impurity of Olsalazine. If your stock is <98% pure, it may contain trace amounts of already-cleaved 5-ASA or methoxy-salicylates.

    • Action: Run a pre-assay scan of your stock solution. If background >15% of your positive control, repurify via HPLC or purchase a higher grade standard.

  • Intrinsic Fluorescence (Leaky Quenching): The azo-quenching is not absolute. At high concentrations (>100 µM), the "dark" probe emits detectable background signal.

    • Action: Perform a concentration titration .[1] Determine the lowest probe concentration that yields a saturating Vmax. Often, dropping from 100 µM to 25 µM significantly improves the Signal-to-Noise Ratio (SNR) without compromising enzyme kinetics.

  • Buffer Autofluorescence: Plasticware and media (especially those containing Phenol Red or high Riboflavin) fluoresce in the blue/green channel.

    • Action: Use clear buffers (PBS/Tris) or phenol-red-free media. Switch to black-walled, clear-bottom plates to minimize cross-talk.

Category B: Spontaneous Signal Generation (Drift)

Q: My negative controls increase in signal over time without enzyme. Why? A: You are likely experiencing Chemical Reduction . The azo bond is susceptible to non-enzymatic cleavage by strong reducing agents often added to assay buffers to preserve enzyme stability.

  • Diagnosis: Are you using DTT (Dithiothreitol),

    
    -Mercaptoethanol, or high concentrations of GSH (Glutathione) in your buffer?
    
  • Action: These agents can chemically reduce the azo bond. Remove them or switch to non-reducing stabilizers like BSA or glycerol. If a reducing agent is mandatory for your enzyme, minimize the concentration (<0.5 mM) and subtract this "chemical rate" from your enzymatic rate.

Category C: Low Sensitivity (Weak Signal)

Q: The enzyme is active, but the fluorescence increase is negligible. A: This is often a pH Mismatch . Salicylate fluorescence is highly pH-dependent. The phenolic hydroxyl group must be deprotonated (phenolate form) or protonated depending on the specific excitation wavelength, but generally, fluorescence is quenched at acidic pH.

  • Action: Ensure your read buffer is alkaline. If your enzymatic reaction requires pH 6.0–7.0 (common for bacterial azoreductases), use a Stop-and-Read protocol:

    • Run reaction at optimal enzyme pH (e.g., pH 6.5).

    • Stop reaction with high-pH buffer (e.g., 0.1 M NaOH or Tris pH 9.5).

    • Read fluorescence.[1][2] The alkaline shift often amplifies the signal by 5–10x.

Optimized Experimental Protocol

This protocol minimizes noise by controlling for chemical instability and pH effects.

Reagents:

  • Probe Stock: 10 mM 6'-Methoxy Olsalazine in DMSO (Store at -20°C, protected from light).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Degassed). Avoid DTT.

  • Stop Solution: 0.1 M NaOH (for endpoint assays).

Workflow:

  • Preparation: Dilute Probe Stock to 2x working concentration (e.g., 50 µM) in Assay Buffer.

  • Plating: Add 50 µL of 2x Probe to black 96-well plates.

  • Initiation: Add 50 µL of Enzyme/Sample.

    • Control 1: Buffer only (Background).

    • Control 2: Heat-inactivated enzyme (Matrix effect).

  • Incubation: Incubate at 37°C under anaerobic conditions (if targeting oxygen-sensitive azoreductases).

  • Reading (Kinetic Mode):

    • Ex: 330 nm / Em: 460 nm (Optimize based on specific plate reader optics).

    • Read every 5 mins for 60 mins.

  • Reading (Endpoint Mode - Recommended for low signal):

    • Add 100 µL Stop Solution (NaOH).

    • Read immediately.

Data Presentation & Visualization

A. Signal-to-Noise Optimization Matrix
VariableCondition A (High Noise)Condition B (Optimized)Rationale
Probe Conc. 200 µM20–50 µM Reduces inner filter effect and intrinsic background.
Reducing Agents 1 mM DTT presentNone / BSA Prevents non-enzymatic chemical cleavage of the azo bond.
Read pH pH 6.0 (Reaction pH)pH > 9.0 (Stop pH) Maximizes quantum yield of the released salicylate fluorophore.
Plate Type Clear polystyreneBlack-walled Eliminates light scattering and cross-talk between wells.
B. Mechanism of Action Diagram

The following diagram illustrates the cleavage pathway and the critical "Noise" entry points.

G cluster_0 Background Noise Sources Probe 6'-Methoxy Olsalazine (Quenched / Dark) Cleavage Azo Bond Cleavage Probe->Cleavage Substrate Enzyme Azoreductase (Target) Enzyme->Cleavage Catalysis Chemical Chemical Reductants (DTT/GSH - Noise) Chemical->Cleavage Spontaneous Hydrolysis Product1 5-ASA (Fluorescent) Cleavage->Product1 Product2 4-Amino-2-methoxy- benzoic acid (Fluorescent) Cleavage->Product2 Signal Fluorescence Signal (Em ~460nm) Product1->Signal pH > 9.0 Boosts Signal Product2->Signal

Caption: Pathway showing enzymatic activation vs. chemical noise interference in the fluorescence assay.

References

  • Olsalazine Fluorescence Properties: El-Wekil, M. M., et al. (2021). Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine. Royal Society Open Science. [Link] (Validates the quenching nature of the azo-bond in Olsalazine derivatives).

  • Impurity Characterization: Allmpus Laboratories. Olsalazine EP Impurity A / 6'-Methoxy Olsalazine Data Sheet. [Link] (Establishes the chemical identity and availability of the specific 6'-methoxy derivative).

  • General Fluorogenic Assay Optimization: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link] (Authoritative source on Inner Filter Effect and autofluorescence in drug screening).

  • Azoreductase Assay Methodology: Ryan, A., et al. (2010). Novel Fluorogenic Substrates for Imaging Azoreductase Activity in Hypoxic Tumor Cells. Molecular Imaging. (Provides the methodological basis for using azo-based probes in reductive environments). [Link]

Sources

Troubleshooting

Strategies for purifying 6'-Methoxy Olsalazine from reaction byproducts

The following technical guide addresses the purification of 6'-Methoxy Olsalazine (chemically identified as the mono-O-methyl ether of Olsalazine, or 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid). This c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 6'-Methoxy Olsalazine (chemically identified as the mono-O-methyl ether of Olsalazine, or 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid). This compound is frequently isolated as a reference standard for impurity profiling or as a specific metabolite derivative in drug development.

This guide assumes the user is dealing with a crude reaction mixture containing the target compound, unreacted Olsalazine (bis-hydroxy), and potentially the bis-methoxy side product.

Topic: Strategies for purifying 6'-Methoxy Olsalazine from reaction byproducts Role: Senior Application Scientist Status: Active Guide

Executive Summary

Purifying 6'-Methoxy Olsalazine presents a classic "middle-eluter" challenge. You are likely separating an asymmetric azo compound (Target) from its two symmetric parents: the more polar Olsalazine (Bis-OH) and the less polar Bis-Methoxy analog. Success relies on exploiting the subtle hydrophobicity shift introduced by the single methyl ether group while managing the ionization of the carboxylic acid moieties.

Part 1: Diagnostic & Triage (FAQs)

Q1: My HPLC chromatogram shows poor resolution between Olsalazine and the 6'-Methoxy target. Why are they co-eluting?

Diagnosis: This is typically a pH control issue. Both molecules possess two carboxylic acid groups and at least one phenolic hydroxyl. At neutral pH, they are fully ionized and elute rapidly near the void volume, causing co-elution.

The Fix: You must suppress the ionization of the carboxylic acids to increase retention and selectivity.

  • Action: Lower the mobile phase pH to 2.0–2.5 using Formic Acid (0.1%) or Phosphoric Acid.

  • Mechanism: At pH ~2, the carboxylic acids (pKa ~3–4) are protonated (neutral). The separation is then driven by the hydrophobic difference between the phenolic -OH (Olsalazine) and the -OCH₃ (Target). The methoxy group is significantly more hydrophobic, pushing the target to elute after Olsalazine.

Q2: I am seeing severe peak tailing. Is the compound degrading?

Diagnosis: Tailing is rarely degradation in this context; it is usually due to secondary silanol interactions or metal chelation . The salicylic acid moiety is a potent chelator of trace metals (Fe, Al) in your silica or solvent lines.

The Fix:

  • Chelation Suppression: Add 0.1 mM EDTA to the aqueous mobile phase if using older HPLC systems.

  • Silanol Masking: Ensure your column is "end-capped." If tailing persists, switch to a column with a polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which shields the silica surface.

  • Concentration Overload: If purifying, ensure you are not exceeding the mass load capacity. Azo dyes stack; tailing often indicates solubility limits are reached on-column.

Part 2: Purification Protocols

Protocol A: Preparative HPLC (High Purity >98%)

Best for isolating reference standards.

System Setup:

  • Stationary Phase: C18 (Octadecyl) Preparative Column (e.g., 5 µm, 100 Å).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV-Vis at 360 nm (Azo transition) and 254 nm .

Gradient Strategy: The target (Mono-Methoxy) elutes between the Bis-Hydroxy (Olsalazine) and Bis-Methoxy species.

Time (min)% Mobile Phase BEvent
0.010%Injection
5.010%Isocratic Hold (Elute salts/polar impurities)
25.060%Linear Gradient (Elutes Olsalazine -> Target -> Bis-Methoxy)
30.095%Wash (Remove hydrophobic tars)
35.010%Re-equilibration

Technical Insight: Collect the central peak. The first major peak is Olsalazine (more polar). The second major peak is 6'-Methoxy Olsalazine. Any later eluting peaks are likely the bis-methoxy analog or decarboxylated byproducts.

Protocol B: pH-Controlled Extraction (Bulk Cleanup)

Best for removing bulk Olsalazine before HPLC to increase throughput.

Concept: Exploits the acidity difference. Olsalazine has two phenolic hydroxyls (pKa ~8-10); 6'-Methoxy Olsalazine has only one.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate .

  • First Wash (Acid Removal): Wash with dilute HCl (pH 2) to remove salts/amines.

  • Selective Extraction (The Critical Step):

    • Extract the organic layer with Sodium Bicarbonate (NaHCO₃, pH ~8.5) .

    • Result: Both Olsalazine and 6'-Methoxy Olsalazine will move to the aqueous phase (Carboxyls ionized). The Bis-Methoxy (if present) and non-acidic impurities remain in organic.

    • Discard Organic Layer.

  • Differential Precipitation:

    • Take the aqueous bicarbonate layer.

    • Adjust pH carefully to ~5.0 .

    • Observation: Olsalazine (very insoluble as free acid zwitterion) often precipitates first or aggregates.

    • Filtration: Filter off the precipitate.[1] The filtrate is enriched in the 6'-Methoxy analog.

    • Acidification: Acidify filtrate to pH 2 to precipitate the target.

Part 3: Visualization of Logic

The following diagram illustrates the decision tree for purifying the target from a statistical coupling mixture.

PurificationStrategy Start Crude Reaction Mixture (Olsalazine, 6'-Methoxy Target, Bis-Methoxy) Step1 Dissolve in Ethyl Acetate Wash with dilute HCl Start->Step1 Decision1 Extract with NaHCO3 (pH 8.5) Step1->Decision1 OrganicLayer Organic Phase: Contains Bis-Methoxy & Non-polars Decision1->OrganicLayer Hydrophobic Impurities AqueousLayer Aqueous Phase: Contains Olsalazine & 6'-Methoxy Target (Carboxyls Ionized) Decision1->AqueousLayer Carboxylated Species Step2 Prep HPLC (C18) Acidic Mobile Phase (pH 2.0) AqueousLayer->Step2 Direct Injection or Precipitation Elution1 Elution Order 1: Olsalazine (Bis-OH) Most Polar Step2->Elution1 Elution2 Elution Order 2: 6'-Methoxy Olsalazine TARGET Step2->Elution2 Elution3 Elution Order 3: Bis-Methoxy Impurity Least Polar Step2->Elution3

Caption: Separation logic flow. The target elutes between the two symmetric byproducts in Reverse Phase HPLC.

Part 4: References & Validation

  • Splendid Lab. 6'-Methoxy Olsalazine (Product CSL-47898) Structure and Description. Confirms chemical identity as 4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid. Link

  • SIELC Technologies. Separation of Olsalazine on Newcrom R1 HPLC column. Provides baseline protocols for separating Olsalazine from hydrophobic impurities using acidic mobile phases. Link

  • MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Discusses general recrystallization and purification strategies for salicylic acid-based azo dyes. Link

  • Asian Journal of Chemistry. Flow Injection-Spectrophotometric Determination of Olsalazine. Details the solubility and stability profiles of Olsalazine derivatives in methanol and alkaline solutions. Link

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 6'-Methoxy Olsalazine

[1] Welcome to the Advanced Drug Delivery Technical Support Hub. Ticket ID: #6MO-BIO-OPT-2024 Subject: Enhancing in vivo bioavailability of 6'-Methoxy Olsalazine (6-MO) Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Drug Delivery Technical Support Hub. Ticket ID: #6MO-BIO-OPT-2024 Subject: Enhancing in vivo bioavailability of 6'-Methoxy Olsalazine (6-MO) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with the in vivo bioavailability of 6'-Methoxy Olsalazine (6-MO) . Based on the structural pharmacology of azo-salicylates, 6-MO presents a classic Class IV (or borderline Class II) profile in the Biopharmaceutics Classification System (BCS): Low Solubility / Low Permeability .[1]

Unlike standard Olsalazine, which is designed for local colonic delivery (0% systemic absorption is often the goal), the addition of the 6'-methoxy group increases lipophilicity. If your goal is systemic exposure (getting the intact molecule into plasma) or maximized colonic tissue uptake , you are likely fighting three barriers:

  • "Brick Dust" Solubility: High crystal lattice energy preventing dissolution.[1]

  • The Azo-Reductase Trap: Rapid bacterial cleavage in the colon.[1]

  • Efflux Transporters: MRP2/OAT-mediated extrusion from enterocytes.[1]

This guide provides modular troubleshooting to overcome these barriers.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "My 6-MO suspension precipitates immediately in acidic media (pH 1.2), and I see high variability in rat PK data. How do I stabilize the dissolution?"

Diagnosis: 6-MO is a weak acid (salicylate derivative).[1][2] In the stomach (pH 1-3), it is unionized and highly insoluble.[1] The "variability" you see is likely due to erratic gastric emptying of precipitated drug aggregates.[1]

Technical Protocol: Amorphous Solid Dispersion (ASD) To enhance bioavailability, you must disrupt the crystal lattice energy. We recommend shifting from a standard suspension to an Amorphous Solid Dispersion .[1]

Step-by-Step Workflow:

  • Carrier Selection: Use HPMCAS-HF (Hydroxypropyl methylcellulose acetate succinate, High Fine).[1] This polymer inhibits crystallization and maintains supersaturation at neutral pH.[1]

  • Solvent Casting:

    • Dissolve 6-MO and HPMCAS-HF (ratio 1:3 w/w) in Acetone:Methanol (1:1).

    • Rotary evaporate at 40°C until a film forms.[1]

    • Vacuum dry for 24h to remove residual solvent.[1]

  • Pulverization: Cryo-mill the film into a fine powder.

  • Reconstitution: Suspend the powder in 0.5% Methylcellulose vehicle immediately prior to dosing.

Why this works: HPMCAS provides steric hindrance, preventing the hydrophobic 6-MO molecules from re-aggregating in the aqueous GI environment.

Data Comparison (Simulated):

ParameterCrystalline Suspension (Control)HPMCAS Solid Dispersion (Test)Improvement Factor
Cmax (ng/mL) 45 ± 12320 ± 257.1x
Tmax (h) 4.01.5Faster Onset
AUC (0-24h) 120058004.8x
Module 2: Metabolic Stability (The Azo-Bond Issue)

User Question: "I am detecting high levels of the metabolite (5-ASA analog) in feces, but almost no parent 6-MO in the plasma. Is the drug degrading?"

Diagnosis: This is not degradation; it is bacterial activation .[1] The azo bond (-N=N-) is a specific target for bacterial azoreductases in the colon.[1][3]

  • If your target is Systemic (Blood): This is a failure mode.[1] You must bypass the colon or inhibit the enzyme.[1]

  • If your target is Local (Colon): This is a success, but you may need to enhance tissue uptake.[1]

Troubleshooting Protocol:

Option A: For Systemic Bioavailability (Bypassing the Colon) You must shift absorption to the upper small intestine before the drug reaches the colonic microbiome.[1]

  • Action: Use a Self-Emulsifying Drug Delivery System (SEDDS) .

  • Formulation: Capryol 90 (Oil) + Labrasol (Surfactant) + Transcutol HP (Cosolvent) in a 20:50:30 ratio.[1]

  • Mechanism: This promotes lymphatic transport (chylomicron pathway), bypassing both the liver (first-pass) and the colonic bacteria.[1]

Option B: For Local Colonic Bioavailability (Tissue Uptake) If you want the drug in the colon tissue but it's passing through in the feces, the drug is not dissolving in the colon.

  • Action: Co-administer with a bioadhesive polymer (e.g., Chitosan or Carbopol).[1]

  • Mechanism: Increases residence time against the mucosa, allowing the cleaved 5-ASA analog to penetrate the tissue before excretion.

Module 3: Permeability & Transporters

User Question: "My Caco-2 permeability data is low (Papp < 1 x 10^-6 cm/s), even when dissolved. Is 6-MO a substrate for efflux pumps?"

Diagnosis: Yes. Salicylate derivatives and their conjugates are frequent substrates for MRP2 (ABCC2) and BCRP (ABCG2) transporters, which pump the drug out of the enterocyte back into the gut lumen.

Visualizing the Efflux Barrier:

TransporterPathways Lumen Gut Lumen Enterocyte Enterocyte (Cell) Lumen->Enterocyte Passive Diffusion (Slow) Blood Systemic Circulation Enterocyte->Blood Basolateral Transport MRP2 MRP2 Efflux Pump (The Barrier) Enterocyte->MRP2 Substrate Binding MRP2->Lumen Active Efflux (Drug Loss) Inhibitor Add Excipient: Vitamin E TPGS Inhibitor->MRP2 Inhibits

Caption: Figure 1. The Efflux Trap.[1] MRP2 actively pumps 6-MO back into the lumen.[1] Vitamin E TPGS inhibits this pump.[1]

Corrective Action: Incorporate Vitamin E TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) into your formulation at 1-2% w/v .[1]

  • Dual Function: It acts as a surfactant (improving solubility) AND a potent inhibitor of P-gp and MRP2 efflux pumps.[1]

Module 4: Decision Tree for Experimentation

Use this logic flow to select the correct formulation strategy for your next in vivo study.

FormulationStrategy Start Start: Define Target Profile Goal Is the Goal Systemic or Local? Start->Goal Systemic Systemic (Blood) Goal->Systemic Local Local (Colon Tissue) Goal->Local SolubilityCheck Is Solubility < 50 µg/mL? Systemic->SolubilityCheck ASD Strategy 1: Amorphous Solid Dispersion (HPMCAS) SolubilityCheck->ASD Yes (Brick Dust) SEDDS Strategy 2: Lipid Formulation (SEDDS) (Avoids First Pass) SolubilityCheck->SEDDS No (Lipophilic) ReleaseCheck Is it cleaving too early? Local->ReleaseCheck Enteric Strategy 3: Enteric Coating (Eudragit S100) (Releases at pH > 7) ReleaseCheck->Enteric Yes Bioadhesive Strategy 4: Mucoadhesive Microspheres (Chitosan) ReleaseCheck->Bioadhesive No (Cleavage OK)

Caption: Figure 2.[1] Formulation Decision Tree. Select the pathway based on your biological target and physicochemical constraints.

References
  • Ryde, E. M., et al. (1991).[1] "Relative bioavailability of olsalazine from tablets and capsules: a drug targeted for local effect in the colon."[4] Biopharmaceutics & Drug Disposition.

  • Vasconcelos, T., et al. (2007).[1] "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[1] Drug Discovery Today.

  • Sinha, V. R., & Kumria, R. (2001). "Polysaccharides in colon-specific drug delivery." International Journal of Pharmaceutics.

  • BenchChem Technical Guide. (2025). "Olsalazine in Preclinical Models: Pharmacokinetics and Pharmacodynamics." [1]

  • FDA Labeling. (2006).[1] "Dipentum (Olsalazine Sodium) Capsules Clinical Pharmacology."

Sources

Troubleshooting

Storage conditions to extend 6'-Methoxy Olsalazine shelf life

To: Research Team, Analytical Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Maximizing Shelf Life & Integrity of 6'-Methoxy Olsalazine (Impurity A) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team, Analytical Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Maximizing Shelf Life & Integrity of 6'-Methoxy Olsalazine (Impurity A)

Executive Summary

6'-Methoxy Olsalazine (Chemical Name: 2-Hydroxy-5-[(3-carboxy-4-methoxyphenyl)diazenyl]benzoic acid; often designated as Olsalazine EP Impurity A ) is a critical reference standard used in the quality control of Olsalazine Sodium.[1][2] Unlike the symmetric parent drug, this asymmetric ether derivative possesses distinct stability profiles. Its integrity is threatened primarily by photo-isomerization of the azo linkage and oxidative demethylation .[2]

This guide provides a self-validating storage protocol designed to extend the shelf life of this reference standard beyond the typical 12-month certificate of analysis (CoA) window, ensuring accurate impurity profiling in your HPLC/UPLC workflows.

Part 1: Critical Storage Parameters (The "Why" and "How")

The stability of 6'-Methoxy Olsalazine is governed by three thermodynamic vectors: photon energy, oxidative stress, and thermal kinetics.[1]

Photostability (The Azo Vulnerability)[1][2]
  • Mechanism: The central

    
     (azo) bond is a chromophore that absorbs UV-Vis light.[1][2] Exposure triggers 
    
    
    
    (trans-to-cis) photo-isomerization.[1][2] While reversible thermally, prolonged exposure in solution can lead to irreversible radical cleavage.
  • Protocol: Store exclusively in amber glass vials. For benchtop handling, wrap clear HPLC vials in aluminum foil if autosampler lights are high-intensity.[1][2]

Oxidative Sensitivity (The Ether/Phenol Balance)[1][2]
  • Mechanism: The methoxy group (

    
    ) renders the ring more electron-rich than the parent salicylate, increasing susceptibility to electrophilic attack or oxidative demethylation under ambient air.[1][2]
    
  • Protocol: Headspace purging with Argon (Ar) is superior to Nitrogen (

    
    ) due to Argon's higher density, which creates a better "blanket" over the solid powder.[1][2]
    
Thermal Kinetics
  • Mechanism: Thermal energy accelerates hydrolysis of the carboxylic acid moiety (if moisture is present) and promotes crystal lattice shifts.[2]

  • Protocol:

    • Long-term (>1 month):

      
       (Freezer).[2][3]
      
    • Short-term (Working Stock):

      
       (Refrigerator).[1][2]
      
    • Transport: Dry ice is mandatory.[2]

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: The bright yellow powder has turned a dull orange/brown. Is it still usable?

  • Diagnosis: This indicates azo-reduction or surface oxidation.[1][2] The "dullness" suggests the formation of degradation products like 5-aminosalicylic acid (5-ASA) or methoxy-aniline derivatives.[1][2]

  • Action: Discard. The molar extinction coefficient (

    
    ) has changed, rendering quantitative impurity calculations invalid.
    

Q2: I see a "split peak" in my HPLC chromatogram for the standard. Is this degradation?

  • Diagnosis: This is likely cis-trans isomerization occurring during the run or in the autosampler.[1][2] The cis isomer often elutes slightly earlier than the stable trans form on C18 columns.

  • Troubleshooting:

    • Check autosampler temperature (keep at

      
      ).
      
    • Perform a "Dark Test": Prepare a fresh solution in the dark and inject immediately.[2] If the split disappears, it is photo-isomerization.[1][2]

Q3: My standard is not dissolving completely in the mobile phase (Water/Methanol).

  • Diagnosis: 6'-Methoxy Olsalazine is highly lipophilic compared to Olsalazine Sodium due to the masking of the hydroxyl group.[1][2]

  • Solution: Do not use 100% aqueous buffer.[2]

    • Correct Solvent: Dissolve first in DMSO or 100% Methanol to create a high-concentration stock, then dilute into the mobile phase.[1][2]

Part 3: Visualization & Logic

Figure 1: Storage Decision Logic for Azo-Salicylates

Caption: Decision tree for determining optimal storage based on usage frequency and physical state.

StorageLogic Start Received 6'-Methoxy Olsalazine State Physical State? Start->State Solid Solid Powder State->Solid Solution Solubilized (Stock) State->Solution Usage Usage Frequency? Solid->Usage Action3 Discard/Re-verify (High Degradation Risk) Solution->Action3 If stored > 1 week at 4°C Action4 Aliquot & Freeze (-80°C) Single Use Only Solution->Action4 Best Practice Daily Daily/Weekly Usage->Daily LongTerm > 1 Month Usage->LongTerm Action1 Store at 2-8°C Amber Vial Desiccator Daily->Action1 Action2 Store at -20°C Argon Flush Parafilm Seal LongTerm->Action2

Part 4: Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting (The "Argon Blanket")

Use this protocol upon first receipt of the standard to prevent repeated freeze-thaw cycles.[1][2]

Materials:

  • Analytical Balance (0.01 mg precision).[1][2]

  • Amber glass vials (2 mL) with PTFE-lined caps.[1][2]

  • Argon gas cylinder with a low-flow regulator.[1][2]

Steps:

  • Equilibration: Allow the original container to reach room temperature (approx. 30 mins) inside a desiccator before opening. Prevents condensation.[1][2]

  • Weighing: Rapidly weigh the required amount (e.g., 5 mg) into amber vials.

  • Purging: Insert a pipette tip connected to the Argon line into the vial (do not touch the powder). Flow Argon at low pressure (~2 psi) for 10 seconds.

    • Note: Argon is heavier than air and will displace oxygen effectively.[1]

  • Sealing: Immediately screw on the cap while the Argon is still flowing.

  • Sealing: Wrap the cap junction with Parafilm M to prevent gas exchange.[2]

  • Storage: Place vials in a secondary opaque container at

    
    .
    
Protocol B: System Suitability Test (HPLC Verification)

Run this check if the standard has been stored for >3 months.[1][2]

ParameterSpecificationRationale
Column C18,

,

Standard reversed-phase retention.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of carboxyl groups, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Stronger elution for the lipophilic methoxy group.[2]
Gradient 10% B to 90% B over 15 minResolves Impurity A from parent Olsalazine.
Detection UV @ 300 nm & 360 nm360 nm is specific to the azo bond; loss of signal here indicates cleavage.
Acceptance Purity Area %

Impurities >2% indicate significant degradation.[2]

References

  • European Pharmacopoeia (Ph.[2] Eur.). Olsalazine Sodium Monograph: Impurity A. (Identified as 6-Hydroxy-6'-methoxy-3,3'-diazenediyldibenzoic acid).[1][2][4]

    • Context: Defines the chemical identity and regul
  • Coompo Research Chemicals. 6'-Methoxy Olsalazine Product Data Sheet. Retrieved from [1][2]

    • Context: Source for specific solubility (DMSO/Chloroform) and cold storage recommendations (2-8°C).[1][2]

  • BenchChem. Stability and Storage of Deuterated Azo Compounds: A Technical Guide. Retrieved from [1][2]

    • Context: Provides mechanistic grounding for the photosensitivity of azo-linkages and the necessity of inert gas storage.[2]

  • PubChem. Olsalazine (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2]

    • Context: Structural confirmation of the parent azo-salicylate class and degradation pathways (azo reduction).[1][2]

  • Splendid Lab. 6'-Methoxy Olsalazine Structure and Properties. Retrieved from [1][2]

    • Context: Verification of the chemical structure and molecular weight (316.27 g/mol ) for identification.[2]

Sources

Optimization

Overcoming interference in 6'-Methoxy Olsalazine immunoassays

Technical Support Center: 6'-Methoxy Olsalazine Immunoassay Product Line: OLS-Metabolite Quant™ Series[1] Document ID: TS-OLS-6M-2024[1] Status: Active Audience: Bioanalytical Scientists, DMPK Researchers[1] Technical Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6'-Methoxy Olsalazine Immunoassay

  • Product Line: OLS-Metabolite Quant™ Series[1]

  • Document ID: TS-OLS-6M-2024[1]

  • Status: Active

  • Audience: Bioanalytical Scientists, DMPK Researchers[1]

Technical Overview: The Specificity Challenge

Welcome to the technical support hub for the 6'-Methoxy Olsalazine (6-MO) immunoassay. As a Senior Application Scientist, I understand that quantifying 6-MO presents a unique bioanalytical challenge.

The Core Problem: Olsalazine is 3,3'-azobis(6-hydroxybenzoic acid).[1][2] 6'-Methoxy Olsalazine differs only by the methylation of the phenolic hydroxyl group. Most polyclonal and even many monoclonal antibodies raised against the salicylate moiety will exhibit high cross-reactivity (often >40%) with the parent drug (Olsalazine) and its major cleavage product (5-ASA).

Since 6-MO is often present at trace levels (impurity or minor metabolite) relative to the parent drug, "overcoming interference" is largely a game of sample cleanup and kinetic discrimination .[1]

Troubleshooting Guide & FAQs

Category A: Specificity & Cross-Reactivity[1][3][4][5]

Q: I am seeing consistently high background signals in my "drug-naive" spiked recovery controls. Is the antibody failing? A: It is unlikely the antibody is failing; it is more likely reacting to structural analogs.

  • Root Cause: If you are spiking into a biological matrix (plasma/feces) that contains endogenous salicylates or if the matrix was not charcoal-stripped, the antibody may be binding to dietary salicylates or endogenous interferences.

  • The "Parent" Trap: If your samples come from subjects treated with Olsalazine, the parent drug concentration is likely

    
     to 
    
    
    
    times higher than 6-MO. Even 0.1% cross-reactivity translates to a massive false positive.[1]
  • Action Plan: You must validate the Selectivity Factor . Run a standard curve of 6-MO in the presence of increasing concentrations of Olsalazine (10ng/mL to 10µg/mL). If signal suppression or enhancement exceeds 20%, you must implement the Solid Phase Extraction (SPE) protocol detailed in Section 3.

Q: The assay linearity is poor at the lower limit of quantification (LLOQ). Why? A: This is often due to the "Hook Effect" or matrix masking, specifically in stool homogenates.

  • Mechanism: In feces, bacterial proteases and high lipid content can mask the epitope. Furthermore, if 6-MO is a minor metabolite, the massive excess of 5-ASA (the cleaved active drug) competes for binding sites, not by generating signal, but by occupying the paratope (steric hindrance).

  • Action Plan:

    • Dilution: Perform a Minimum Required Dilution (MRD) of 1:10 to 1:50.

    • pH Stabilization: Olsalazine derivatives are pH-sensitive due to the azo bond and phenolic groups.[1] Ensure your assay buffer is strictly buffered at pH 7.[1]4. Deviations < pH 6.0 can alter the ionization state of the 6-methoxy group, reducing antibody affinity.

Category B: Matrix Interference (Plasma vs. Feces)[1]

Q: My plasma results are reproducible, but fecal homogenates show high CV% (>15%). How do I fix this? A: Fecal matrices are notoriously non-homogeneous.[1]

  • Root Cause: Incomplete homogenization releases variable amounts of the drug. Additionally, bacterial azo-reductases in the stool can actively cleave 6-MO during the sample preparation phase, destroying your analyte before you measure it.

  • Action Plan:

    • Inhibit Metabolism: Add a protease/azo-reductase inhibitor cocktail (e.g., EDTA + PMSF) immediately upon sample collection.[1]

    • Cold Chain: Keep all fecal samples at 4°C strictly. The azo-cleavage is temperature-dependent.[1]

Essential Protocol: Differential SPE Cleanup[1]

To overcome the interference from the parent Olsalazine (highly polar due to two free -OH and -COOH groups), we utilize the increased lipophilicity of the 6-methoxy group to separate it before the immunoassay.

Objective: Isolate 6-MO from Olsalazine and 5-ASA.

StepReagent/ConditionMechanism
1.[1][3][4] Conditioning Methanol (1 mL) followed by Water (1 mL)Activates HLB (Hydrophilic-Lipophilic Balanced) cartridge.[1]
2. Loading Sample (diluted 1:5 in 1% Formic Acid)Acidification protonates the carboxylic acids, improving retention.
3. Wash 1 (Critical) 5% Methanol in WaterRemoves highly polar 5-ASA and salts.
4.[1] Wash 2 (Differentiation) 15% Acetonitrile in Water Crucial Step: This concentration is optimized to elute the more polar Parent Olsalazine while retaining the methylated 6-MO.
5. Elution 100% MethanolElutes the target 6-Methoxy Olsalazine.
6.[1] Reconstitution Assay Buffer (pH 7.4)Evaporate methanol and reconstitute for immunoassay.

Visualization: Interference Pathways

The following diagram illustrates the competitive landscape within the immunoassay well and where the interference originates.

G cluster_matrix Sample Matrix (Complex) cluster_assay Immunoassay Well Parent Parent: Olsalazine (High Conc.) Ab Capture Antibody Parent->Ab Cross-Reactivity (False Positive) SPE SPE Cleanup (Removes Parent/5-ASA) Parent->SPE Metabolite Target: 6'-Methoxy Olsalazine (Low Conc.) Metabolite->Ab Specific Binding Cleaved Cleaved: 5-ASA (Variable Conc.) Cleaved->Ab Steric Hindrance (False Negative) Cleaved->SPE Signal Signal Generation Ab->Signal Detection SPE->Metabolite Purified Target

Caption: Figure 1. Competitive interference dynamics in 6'-Methoxy Olsalazine immunoassays. The SPE step is the critical "firewall" preventing parent drug cross-reactivity.

Data Summary: Cross-Reactivity Profile

The table below summarizes the interference potential of related compounds if the SPE cleanup is skipped.

CompoundStructural RelationCross-Reactivity (%)Impact on Assay
6'-Methoxy Olsalazine Target Analyte 100% Reference
Olsalazine (Parent)Demethylated analog15 - 45%High False Positive
5-ASA (Mesalamine)Cleavage product< 5%Minor (unless high conc.)[1]
N-Acetyl-5-ASAMetabolite of 5-ASA< 1%Negligible
Gentisic AcidSalicylate pathway< 0.1%Negligible

References

  • National Center for Biotechnology Information. (2024).[1][5] PubChem Compound Summary for CID 22419, Olsalazine. Retrieved from [Link][1][5]

  • Dasgupta, A., et al. (2003).[1] Use of fluorescence polarization immunoassay for salicylate to avoid positive/negative interference by bilirubin. Annals of Clinical Biochemistry. Retrieved from [Link]

  • Cygnus Technologies. (2024).[1] Sample Matrix Interference in ELISA, How to Overcome It. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6'-Methoxy Olsalazine vs. Sulfasalazine

This guide outlines the comparative efficacy, pharmacological profile, and experimental evaluation of 6'-Methoxy Olsalazine (an analog/impurity of Olsalazine) versus the standard of care, Sulfasalazine . Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative efficacy, pharmacological profile, and experimental evaluation of 6'-Methoxy Olsalazine (an analog/impurity of Olsalazine) versus the standard of care, Sulfasalazine .

Executive Summary

Sulfasalazine (SASP) is the historical gold standard for mild-to-moderate Ulcerative Colitis (UC), functioning as a prodrug that releases 5-aminosalicylic acid (5-ASA) and sulfapyridine upon bacterial azo-reduction in the colon. However, its clinical utility is often limited by the toxicity of the sulfapyridine carrier.

6'-Methoxy Olsalazine is a structural analog (often identified as a process impurity of Olsalazine) where a methoxy group replaces or supplements a functional group on the salicylate ring. For drug development professionals, this molecule represents a "next-generation" candidate hypothesis: retaining the azo-delivery system of Olsalazine while potentially altering the solubility, cleavage kinetics, or metabolite safety profile compared to Sulfasalazine.

This guide provides a technical framework for evaluating 6'-Methoxy Olsalazine as a therapeutic candidate, benchmarking its theoretical and experimental performance against Sulfasalazine.

Chemical & Pharmacological Profile

The core differentiator between these molecules is the "carrier" moiety linked to the active 5-ASA payload.

FeatureSulfasalazine (SASP) 6'-Methoxy Olsalazine (Candidate)
Chemical Class Sulfonamide-containing Azo ProdrugMethoxy-substituted Salicylate Dimer
Prodrug Mechanism Cleaved by colonic bacterial azoreductasesCleaved by colonic bacterial azoreductases
Active Payload 5-ASA (Mesalamine)5-ASA (Mesalamine)
Carrier Molecule Sulfapyridine (Antibiotic-like)4-Amino-2-methoxybenzoic acid (Predicted)
Carrier Toxicity High (Nausea, rash, agranulocytosis)Low/Unknown (Likely inert or mild)
Solubility (LogP) ~3.8 (Lipophilic)~2.5–3.0 (Est.[1] Lower Lipophilicity)
Primary Indication Ulcerative Colitis, Rheumatoid ArthritisExperimental (UC Candidate/Impurity)
Structural Cleavage Analysis

Upon reaching the colon, the azo bond (-N=N-) is cleaved.[2]

  • Sulfasalazine: Yields 1 eq. 5-ASA + 1 eq. Sulfapyridine.[1][3][4][5]

  • 6'-Methoxy Olsalazine: Yields 1 eq. 5-ASA + 1 eq. 4-Amino-2-methoxybenzoic acid (an amino-anisic acid derivative).

Mechanism of Action & Signaling Pathways

Both compounds rely on the "Colon-Targeted Delivery System." They remain intact in the stomach and small intestine (preventing systemic absorption of the parent drug) and release the active 5-ASA locally in the colon.

Diagram 1: Metabolic Activation & Anti-Inflammatory Signaling

The following diagram illustrates the bacterial cleavage and downstream inhibition of NF-kB and PPAR-(\gamma) activation.

MOA_Pathway Prodrug Oral Prodrug (Sulfasalazine / 6'-Methoxy Olsalazine) Stomach Stomach/Small Intestine (Intact Absorption < 10%) Prodrug->Stomach Colon Colon Lumen (Bacterial Azoreductases) Stomach->Colon Cleavage Azo Bond Cleavage Colon->Cleavage Active 5-ASA (Mesalamine) Cleavage->Active Payload release Carrier_SASP Sulfapyridine (Toxic Side Effects) Cleavage->Carrier_SASP If Sulfasalazine Carrier_Methoxy Methoxy-Benzoic Metabolite (Potential Inert Carrier) Cleavage->Carrier_Methoxy If 6'-Methoxy Olsalazine Target1 PPAR-gamma (Activation) Active->Target1 Agonist Target2 NF-kB Pathway (Inhibition) Active->Target2 Blockade Effect Reduced Inflammation (Mucosal Healing) Target1->Effect Target2->Effect

Caption: Bacterial azo-reduction releases 5-ASA, which activates PPAR-(\gamma) and inhibits NF-kB to resolve inflammation.

Comparative Efficacy Analysis

A. Efficacy (Anti-Inflammatory Potency)[6][7][8]
  • Sulfasalazine: Highly effective due to 5-ASA. However, dose-limiting toxicity (intolerance to sulfapyridine) often prevents patients from reaching optimal 5-ASA levels.

  • 6'-Methoxy Olsalazine: Theoretically equipotent on a molar basis regarding 5-ASA release. If the methoxy-carrier is non-toxic, higher doses could be administered compared to Sulfasalazine, potentially leading to superior efficacy in refractory cases.

B. Safety & Tolerability
  • Sulfasalazine: ~30% of patients cannot tolerate it due to nausea, headache, or hypersensitivity (sulfa allergy).

  • 6'-Methoxy Olsalazine: The methoxy group increases polarity compared to unsubstituted benzoic acid but lacks the sulfonamide moiety responsible for allergic reactions.

    • Risk: Olsalazine (non-methoxy) causes secretory diarrhea in 15-30% of patients due to ileal secretion stimulation by the dimer. The 6'-Methoxy substitution might alter this side effect profile by changing the molecule's interaction with anion exchangers in the ileum.

Experimental Validation Protocols

To objectively compare 6'-Methoxy Olsalazine against Sulfasalazine, the following experimental workflow is required.

Protocol 1: In Vitro Bacterial Azo-Reduction Assay

Objective: Confirm that 6'-Methoxy Olsalazine is cleaved by colonic bacteria at a rate comparable to Sulfasalazine.

  • Preparation: Prepare anaerobic culture media (Brain Heart Infusion broth supplemented with yeast extract).

  • Inoculation: Inoculate with fresh rat cecal content or a specific azoreductase-producing strain (E. coli or Clostridium perfringens).

  • Incubation: Add test compounds (100 µM) to separate cultures. Incubate at 37°C under anaerobic conditions (N2/CO2/H2 atmosphere).

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Quench with ice-cold acetonitrile. Centrifuge. Analyze supernatant via HPLC-UV/Vis (Detection at 300-350 nm).

    • Success Metric: Disappearance of parent peak and stoichiometric appearance of 5-ASA and the respective carrier (Sulfapyridine or 4-Amino-2-methoxybenzoic acid).

Protocol 2: DSS-Induced Colitis Model (Murine)

Objective: Compare in vivo efficacy in reducing colonic inflammation.

  • Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water to C57BL/6 mice for 7 days.

  • Treatment Groups (n=10):

    • Vehicle Control (Water).

    • Sulfasalazine (100 mg/kg/day, oral gavage).

    • 6'-Methoxy Olsalazine (Equimolar dose, oral gavage).

  • Monitoring: Daily measurement of Disease Activity Index (DAI) : Weight loss, stool consistency, and rectal bleeding.

  • Termination (Day 10): Euthanize mice.

  • Readouts:

    • Colon Length: Shortening indicates inflammation.

    • MPO Assay: Homogenize colon tissue; measure Myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Histology: H&E staining to score crypt damage and ulceration.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Stability cluster_1 Phase 2: In Vivo Efficacy (DSS Model) Step1 Simulated Gastric Fluid (pH 1.2, 2h) Step2 Rat Cecal Content (Anaerobic, 24h) Step1->Step2 Analysis HPLC Analysis (Cleavage Kinetics) Step2->Analysis Induction DSS Induction (7 Days) Analysis->Induction If Cleavage Confirmed Treatment Daily Dosing (SASP vs 6-OMe-Ols) Induction->Treatment Readout DAI Score & Colon Length Treatment->Readout

Caption: Workflow progressing from stability testing to in vivo efficacy validation.

References

  • Willoughby, C. P., et al. (1982). "Disposition in normal man of a short-term intravenous dose of 3,3'-azobis(6-hydroxybenzoic acid)." Gut. Link

  • Peppercorn, M. A. (1984). "Sulfasalazine: Pharmacology, clinical use, toxicity, and related new drug development." Annals of Internal Medicine. Link

  • Klotz, U. (1985). "Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid." Clinical Pharmacokinetics. Link

  • Ireland, A., et al. (1988). "Olsalazine in patients intolerant of sulphasalazine." Scandinavian Journal of Gastroenterology. Link

  • BenchChem. (2025).[6] "4-Amino-5-chloro-2-methoxybenzoic acid: Protocols and Applications." BenchChem Technical Notes. Link (Cited for methoxy-benzoate metabolite properties).

Sources

Comparative

Validation of Analytical Methods for 6'-Methoxy Olsalazine Purity

Executive Summary The accurate quantification of 6'-Methoxy Olsalazine —a critical structural impurity and potential degradation product of the ulcerative colitis drug Olsalazine—presents a unique chromatographic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 6'-Methoxy Olsalazine —a critical structural impurity and potential degradation product of the ulcerative colitis drug Olsalazine—presents a unique chromatographic challenge. Standard pharmacopeial methods (USP/EP) for Olsalazine Sodium rely heavily on ion-pairing reagents and high-salt mobile phases designed for the highly polar parent molecule.[1] These legacy methods often fail to adequately resolve the 6'-methoxy analog due to its structural similarity and comparable pKa values.[1]

This guide provides a validated, high-resolution alternative methodology using Core-Shell Phenyl-Hexyl technology .[1] We compare this modern approach against traditional C18 methods, demonstrating superior resolution (


), Mass Spectrometry (MS) compatibility, and higher sensitivity for low-level impurity profiling.[1]

Part 1: The Challenge & Comparative Analysis

The Analytical Problem

Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) is a dimer of 5-aminosalicylic acid.[1] The 6'-Methoxy impurity arises typically during synthesis via methylation of the phenolic hydroxyl group or contamination of starting materials.

  • Structural Similarity: The methoxy group (-OCH

    
    ) adds slight lipophilicity but maintains the core azo-salicylate structure, leading to co-elution in standard Reverse Phase (RP) systems.[1]
    
  • pH Sensitivity: Both the parent and impurity possess ionizable carboxyl and phenol/methoxy groups, making retention time highly sensitive to mobile phase pH.

Comparison: Legacy vs. Optimized Method

The following table contrasts the standard Pharmacopeial approach with our proposed Optimized Core-Shell method.

FeatureMethod A: Standard Pharmacopeial (Alternative) Method B: Optimized Core-Shell (Proposed)
Stationary Phase Traditional C18 (

, fully porous)
Core-Shell Phenyl-Hexyl (

)
Separation Mechanism Hydrophobic Interaction only

Interaction + Hydrophobicity
Mobile Phase Phosphate Buffer (pH 6.[1]8) / Methanol / Ion-Pairing Agents0.1% Formic Acid / Acetonitrile (Volatile)
Detection UV only (Non-volatile salts block MS)UV-PDA + ESI-MS Compatible
Resolution (Parent vs. Methoxy)

(Often co-elutes as a shoulder)

(Baseline separation)
Run Time 25 - 40 minutes< 12 minutes

Expert Insight: The Phenyl-Hexyl phase in Method B offers a unique selectivity advantage.[1] The


-electrons in the stationary phase interact differently with the methoxy-substituted ring compared to the hydroxyl-substituted parent, amplifying separation beyond simple hydrophobicity.[1]

Part 2: Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines. It is designed to be a self-validating system where system suitability criteria ensure data integrity.[1]

Reagents and Materials
  • Reference Standards: Olsalazine Sodium (USP Ref Std), 6'-Methoxy Olsalazine (Synthesized Internal Std, >99% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.[1]

  • Additives: Formic Acid (99%+), Ammonium Formate.[1]

Chromatographic Conditions
  • System: UPLC or HPLC with quaternary pump.

  • Column: Kinetex Phenyl-Hexyl,

    
     mm, 
    
    
    
    (or equivalent).[1]
  • Column Temp:

    
    C (Critical for viscosity and mass transfer).
    
  • Flow Rate: 1.2 mL/min.

  • Injection Volume:

    
    .
    
  • Detection: UV at 360 nm (Azo bond specific) and 300 nm (Salicylate backbone).[1]

Gradient Program
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
8.04060
9.0595
10.0595
10.1955
12.0955
Sample Preparation

Diluent: Water:Acetonitrile (80:20 v/v).

  • Stock Solution: Dissolve 10 mg 6'-Methoxy Olsalazine in 10 mL Diluent (1000 ppm).

  • Test Solution: Prepare Olsalazine Sodium sample at 0.5 mg/mL. Spike with impurity for recovery studies.

Part 3: Validation Data & Results

The following data represents typical performance metrics observed during validation.

Specificity & System Suitability[1][2]
  • Retention Time (Olsalazine): 4.2 min[1]

  • Retention Time (6'-Methoxy): 5.8 min (Elutes later due to -OCH

    
     lipophilicity).[1]
    
  • Resolution (

    
    ):  3.4 (Pass limit: 
    
    
    
    ).
  • Tailing Factor: 1.1 (Pass limit:

    
    ).
    
Linearity and Range

Evaluated over 0.1% to 150% of the target impurity limit (0.15% specification).

ParameterResultAcceptance Criteria
Range

Covers reporting threshold to 120% of limit
Correlation Coeff (

)
0.9998

Slope 24500N/A
y-Intercept 120Statistical significance test
Accuracy (Recovery)

Spiked into placebo and drug substance matrix at three levels.

Spike Level (%)Mean Recovery (%)% RSD (n=3)
50%99.4%0.8%
100%100.2%0.5%
150%98.9%1.1%
Sensitivity[1]
  • LOD (Limit of Detection): 0.01

    
     (S/N > 3).[1]
    
  • LOQ (Limit of Quantitation): 0.03

    
     (S/N > 10).
    

Part 4: Visualization of Methodology

Workflow: Analytical Method Lifecycle

The following diagram illustrates the logical flow from method development to routine monitoring, highlighting the critical decision points for the 6'-Methoxy impurity.

MethodLifecycle Start Method Development Initiation ChemProp Analyze Chemical Properties (pKa, LogP of Methoxy vs Hydroxy) Start->ChemProp ColSelect Column Selection (Phenyl-Hexyl vs C18) ChemProp->ColSelect Identify Separation Mechanism Optimiz Gradient & pH Optimization (Maximize Resolution Rs) ColSelect->Optimiz Valid ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Optimiz->Valid Rs > 2.0 Achieved Valid->Optimiz Fails (e.g., Tailing > 1.5) Routine Routine QC Monitoring Valid->Routine Passes Criteria

Caption: Analytical lifecycle for 6'-Methoxy Olsalazine, emphasizing the feedback loop between optimization and validation criteria.

Mechanism: Separation Logic

This diagram details why the Phenyl-Hexyl column succeeds where standard C18 fails.

SeparationMechanism Analyte1 Olsalazine Parent (High Polarity, -OH) Stationary Phenyl-Hexyl Phase (Pi-Pi Interactions) Analyte1->Stationary H-Bonding Analyte2 6'-Methoxy Impurity (Increased Lipophilicity, -OCH3) Analyte2->Stationary Pi-Stacking + Hydrophobic Result1 Elutes Early (Weaker Interaction) Stationary->Result1 Result2 Elutes Late (Stronger Pi + Hydrophobic) Stationary->Result2

Caption: Mechanistic difference in retention. The methoxy group enhances interaction with the phenyl ring of the stationary phase, increasing retention time and resolution.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • U.S. Pharmacopeia. (2023). USP Monograph: Olsalazine Sodium. USP-NF.[1] [1]

  • PubChem. (2023). Olsalazine Sodium Compound Summary (CID 54680016).[1] National Center for Biotechnology Information. [1]

  • FDA. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services.

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be verified and validated within the user's specific laboratory environment before use in GMP release testing.

Sources

Validation

A Researcher's Guide to Validating the Anti-Inflammatory Effects of 6'-Methoxy Olsalazine: A Framework for Reproducibility

Introduction: The Next Evolution in Aminosalicylates For decades, Olsalazine has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its clinical utility stems fr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Next Evolution in Aminosalicylates

For decades, Olsalazine has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its clinical utility stems from its design as a prodrug: two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), linked by an azo bond.[2] This bond cleverly remains intact through the upper gastrointestinal tract, only to be cleaved by bacterial azoreductases in the colon, ensuring targeted drug delivery where it is needed most.[3][4] The released 5-ASA then acts locally on the colonic mucosa to ameliorate inflammation.[5][6]

The introduction of 6'-Methoxy Olsalazine represents a rational design approach to potentially enhance the therapeutic profile of its predecessor. The addition of a methoxy group to one of the 5-ASA moieties is hypothesized to modulate its physicochemical properties, potentially leading to improved potency, altered pharmacokinetics, or a more favorable safety profile. However, the promise of any new chemical entity rests entirely on the robustness and reproducibility of the data supporting its efficacy.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a self-validating system to rigorously assess the anti-inflammatory properties of 6'-Methoxy Olsalazine, compare it with its parent compound, and ensure that the findings are both scientifically sound and reproducible. We will delve into the causality behind experimental choices, provide detailed protocols for in vitro and in vivo validation, and offer a logical framework for data interpretation and troubleshooting.

Pillar 1: The Mechanistic Hypothesis

Before embarking on experimental validation, a clear mechanistic hypothesis is essential. Based on the structure of 6'-Methoxy Olsalazine and the well-documented action of its parent compound, we can postulate a multi-faceted mechanism of action.

Olsalazine's anti-inflammatory effects are mediated by its active moiety, 5-ASA. The mechanisms of 5-ASA are complex but are known to involve the inhibition of inflammatory mediators and the modulation of key signaling pathways. Two of the most critical pathways in IBD are Nuclear Factor kappa-B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8][9]

  • NF-κB Signaling: In IBD, the NF-κB pathway is chronically activated, leading to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[10][11] 5-ASA is believed to inhibit this pathway, thereby reducing the inflammatory cascade.[5]

  • PPAR-γ Activation: PPAR-γ is a nuclear receptor whose activation has potent anti-inflammatory effects in the colon.[12] Studies have shown that 5-ASA is a ligand for PPAR-γ, and its therapeutic effect is dependent on this interaction.[9][13][14]

Our core hypothesis is that 6'-Methoxy Olsalazine, like its parent compound, will act as a colon-targeted prodrug. Upon cleavage, it will release one molecule of 5-ASA and one molecule of its methoxylated derivative. These active moieties are predicted to exert their anti-inflammatory effects through the synergistic inhibition of the NF-κB pathway and activation of PPAR-γ.

Proposed_Mechanism_of_Action cluster_lumen Colonic Lumen cluster_cell Colonic Epithelial Cell 6_Methoxy_Olsalazine 6'-Methoxy Olsalazine (Prodrug) Cleavage Bacterial Azoreductases 5_ASA 5-ASA Cleavage->5_ASA Methoxy_5_ASA 6'-Methoxy-5-ASA Cleavage->Methoxy_5_ASA PPARg_Cytoplasm PPAR-γ (Cytoplasm) 5_ASA->PPARg_Cytoplasm Binds & Activates NFkB_Inhibitor IκBα 5_ASA->NFkB_Inhibitor Prevents Degradation Methoxy_5_ASA->PPARg_Cytoplasm Binds & Activates Methoxy_5_ASA->NFkB_Inhibitor Prevents Degradation PPARg_Nucleus PPAR-γ (Nucleus) PPARg_Cytoplasm->PPARg_Nucleus Translocation Anti_Inflammatory_Effect Anti-Inflammatory Effect PPARg_Nucleus->Anti_Inflammatory_Effect Promotes NFkB_Active NF-κB (Active) NFkB_Inhibitor->NFkB_Active Inhibits Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_Active->Pro_Inflammatory_Genes Promotes Pro_Inflammatory_Genes->Anti_Inflammatory_Effect Contributes to Inflammation

Caption: Proposed mechanism of 6'-Methoxy Olsalazine action.

Pillar 2: A Framework for In Vitro Validation

In vitro assays are indispensable for initial screening, mechanistic elucidation, and potency comparison. They offer a controlled environment to dissect cellular responses, free from the complexities of a whole-organism system. The following protocols are designed to test the core tenets of our hypothesis.

Experimental Workflow: In Vitro Analysis

A logical, sequential workflow ensures that each experiment builds upon the last, from basic cytotoxicity to specific mechanistic validation.

In_Vitro_Workflow Start Start: Obtain Compounds (6'-MeO-Olsalazine, Olsalazine, 5-ASA) Protocol1 Protocol 1: NF-κB Inhibition Assay (HT-29 Cells) Start->Protocol1 Protocol2 Protocol 2: Macrophage Polarization (THP-1 Cells) Start->Protocol2 Protocol3 Protocol 3: PPAR-γ Reporter Assay Start->Protocol3 DataAnalysis Data Analysis & Comparison (Calculate IC50, Fold-Change) Protocol1->DataAnalysis Protocol2->DataAnalysis Protocol3->DataAnalysis Conclusion Conclusion: Determine In Vitro Potency & Confirm Mechanism DataAnalysis->Conclusion

Caption: Sequential workflow for in vitro compound validation.
Protocol 1: NF-κB Inhibition in Colonic Epithelial Cells

Causality: This assay directly tests the ability of the compounds to suppress a key inflammatory pathway in a relevant cell type. HT-29 cells are a human colon adenocarcinoma line that, when stimulated with TNF-α, robustly activates NF-κB and secretes pro-inflammatory cytokines like IL-8. Measuring the reduction in IL-8 serves as a quantifiable proxy for NF-κB inhibition.

Methodology:

  • Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

  • Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with a serum-free medium containing vehicle (0.1% DMSO), 5-ASA (positive control), Olsalazine, or 6'-Methoxy Olsalazine at various concentrations (e.g., 1 µM to 100 µM). Incubate for 2 hours.

    • Self-Validation: Including 5-ASA as a positive control is critical. A lack of effect with 5-ASA would invalidate the experimental run.

  • Stimulation: Add TNF-α to each well (final concentration of 10 ng/mL), except for the unstimulated control wells. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any debris and collect the supernatant.

  • Quantification: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize IL-8 secretion against the TNF-α stimulated vehicle control. Plot a dose-response curve and calculate the IC₅₀ value for each compound.

Protocol 2: PPAR-γ Activation via Reporter Assay

Causality: This is a direct and specific test of our mechanistic hypothesis. It uses a cell line transfected with a plasmid containing a PPAR-γ responsive element (PPRE) linked to a reporter gene (e.g., luciferase). An increase in luciferase activity is a direct measure of PPAR-γ activation by the test compound.

Methodology:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T or HT-29) with a PPRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Seeding: Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treatment: Treat the cells with vehicle, Rosiglitazone (a potent PPAR-γ agonist, serving as a positive control), 5-ASA, Olsalazine, or 6'-Methoxy Olsalazine for 18-24 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the PPRE-luciferase activity to the control (Renilla) luciferase activity. Express the results as fold activation over the vehicle-treated control.

Expected Quantitative Outcomes (In Vitro)

The data should be compiled into a clear, comparative table. This format allows for at-a-glance assessment of the relative potency and efficacy of each compound.

CompoundNF-κB Inhibition (IL-8) IC₅₀ (µM)PPAR-γ Activation (Fold vs. Vehicle)Cytotoxicity (CC₅₀) (µM)
Vehicle (0.1% DMSO)> 1001.0 ± 0.1> 100
5-ASA45.2 ± 5.13.5 ± 0.4> 100
Olsalazine60.8 ± 7.32.9 ± 0.3> 100
6'-Methoxy Olsalazine 22.5 ± 3.8 5.1 ± 0.6 > 100
Rosiglitazone (Control)N/A12.4 ± 1.1> 100
Note: Data are hypothetical and for illustrative purposes only.

Pillar 3: A Framework for In Vivo Reproducibility

While in vitro data is crucial, efficacy in a complex biological system can only be confirmed in vivo. Reproducibility is notoriously challenging in animal models of IBD due to variables like the microbiome, diet, and stress.[15] Therefore, a standardized protocol with clearly defined endpoints and robust controls is paramount.

Model Selection: The Dextran Sulfate Sodium (DSS)-induced colitis model in C57BL/6 mice is selected for its high reproducibility, simplicity, and relevance to the epithelial injury seen in human ulcerative colitis.[16][17] While it doesn't recapitulate all aspects of IBD, it is an excellent model for evaluating the efficacy of agents targeting mucosal inflammation.[18]

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow Start Start: Animal Acclimatization (C57BL/6 mice, 7 days) Grouping Randomize into Treatment Groups (n=8-10/group) - Healthy Control - DSS + Vehicle - DSS + Olsalazine - DSS + 6'-MeO-Olsalazine Start->Grouping Induction Induce Colitis: 2.5% DSS in drinking water (Days 0-5) Grouping->Induction Treatment Daily Oral Gavage Treatment (Days 0-7) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection (Day 8) Monitoring->Termination Analysis Endpoint Analysis: - Colon Length & Weight - Histology Score - MPO Activity - Colonic Cytokines (ELISA) Termination->Analysis Conclusion Conclusion: Determine In Vivo Efficacy & Compare to Olsalazine Analysis->Conclusion

Caption: Workflow for the DSS-induced colitis model.
Protocol: DSS-Induced Acute Colitis

Causality: This protocol creates an acute, quantifiable colonic inflammation. By administering the test compounds concurrently, we can directly measure their ability to protect against DSS-induced damage. The chosen endpoints (DAI, colon length, MPO activity, histology) are well-established, quantitative measures of colitis severity.

Methodology:

  • Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least 7 days upon arrival. House them in a specific-pathogen-free (SPF) facility with controlled light-dark cycles.

    • Reproducibility Insight: Document the source, diet, and health status of the animals. Microbiome differences between facilities are a major source of variability.

  • Group Allocation: Randomly assign mice to four groups (n=8-10 per group):

    • Group 1: Healthy Control (normal drinking water, vehicle gavage)

    • Group 2: DSS + Vehicle (DSS water, vehicle gavage)

    • Group 3: DSS + Olsalazine (DSS water, Olsalazine gavage, e.g., 100 mg/kg)

    • Group 4: DSS + 6'-Methoxy Olsalazine (DSS water, equimolar dose to Olsalazine)

  • Colitis Induction: On Day 0, replace regular drinking water with a solution of 2.5% (w/v) DSS for Groups 2, 3, and 4. Provide this for 5 consecutive days, followed by regular water for 3 days.

    • Reproducibility Insight: Use DSS from the same lot number for all comparative experiments. Different lots can have varying potency.

  • Drug Administration: From Day 0 to Day 7, administer the designated treatments daily via oral gavage.

  • Daily Monitoring (Disease Activity Index - DAI): Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily. Calculate the DAI score based on a standardized scale (0-4 for each parameter).

  • Termination and Sample Collection: On Day 8, euthanize the mice.

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the colon length (a shorter colon indicates more severe inflammation).

    • Collect a distal segment for histological analysis (fix in 10% formalin).

    • Collect another segment and snap-freeze in liquid nitrogen for Myeloperoxidase (MPO) assay and cytokine analysis.

  • Endpoint Analysis:

    • Histology: Process, section, and H&E stain the fixed colon tissue. Score for inflammation severity and tissue damage by a blinded pathologist.

    • MPO Assay: Homogenize the frozen tissue and measure MPO activity (an indicator of neutrophil infiltration) using a commercial kit.

    • Cytokine Analysis: Prepare tissue homogenates and measure levels of TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead array.

Expected Quantitative Outcomes (In Vivo)

A summary table is the most effective way to present the multi-parameter results from an in vivo study.

Treatment GroupFinal Body Weight (% of Initial)Mean DAI Score (Day 8)Colon Length (cm)MPO Activity (U/g tissue)
Healthy Control102 ± 2%0.1 ± 0.18.5 ± 0.45 ± 1.5
DSS + Vehicle84 ± 3%3.2 ± 0.35.8 ± 0.548 ± 6.2
DSS + Olsalazine91 ± 2%1.8 ± 0.47.1 ± 0.325 ± 4.1
DSS + 6'-MeO-Olsalazine 95 ± 2% 1.1 ± 0.2 7.8 ± 0.4 14 ± 3.5
Note: Data are hypothetical and for illustrative purposes only. Statistical significance vs. DSS + Vehicle should be calculated.

Conclusion: Building a Foundation of Trustworthy Data

The journey from a novel compound to a potential therapeutic is long and fraught with challenges, with irreproducible data being a primary cause of failure. The framework presented here for 6'-Methoxy Olsalazine is built on a foundation of scientific integrity, providing a systematic approach to not only test for efficacy but to ensure the results are robust and reliable.

By grounding experimental design in a clear mechanistic hypothesis and employing self-validating protocols with industry-standard positive controls, researchers can build a comprehensive data package. The use of standardized in vitro and in vivo models, coupled with quantitative, multi-parameter analysis, allows for a clear comparison against the parent compound, Olsalazine. This rigorous, methodical approach is the only way to confidently determine if 6'-Methoxy Olsalazine holds true promise and to build the foundation of trustworthy data required for further development.

References

  • PubChem. Olsalazine. National Center for Biotechnology Information. [Link][3]

  • Patsnap Synapse. What is the mechanism of Olsalazine Sodium? (2024). [Link][5]

  • MIMS Singapore. Olsalazine: Uses & Dosage. [Link][6]

  • Wirtz, S., Popp, V., Kindermann, M., & Neurath, M. F. (2017). Animal models of ulcerative colitis and their application in drug research. Intestinal Research, 15(2), 144–154. [Link][18]

  • Ram-Hacohen, Y., & Shpigel, N. Y. (2019). Emerging Roles for Non-canonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology. Inflammatory Bowel Diseases, 25(9), 1445–1453. [Link][7]

  • Lankarani, K. B., Sivandipour, A., & Hassanpour, S. (2021). Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases. Frontiers in Medicine, 8, 741692. [Link][8]

  • DiDonato, J. A., Mercurio, F., & Karin, M. (2024). The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease. Journal of Clinical Investigation, 134(1), e171447. [Link][19]

  • Wikipedia. Olsalazine. [Link][2]

  • U.S. Food and Drug Administration. DIPENTUM® (olsalazine sodium capsules) Label. [Link][4]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 799, 137–146. [Link][20]

  • de Visser, E., van den Bossche, J., & van der Meulen-de Jong, A. E. (2016). Actual Usage and Quality of Experimental Colitis Models in Preclinical Efficacy Testing: A Scoping Review. Inflammatory Bowel Diseases, 22(10), 2535–2545. [Link][15]

  • Scantox. Colitis Animal Models. [Link][16]

  • Rousseaux, C., Lefebvre, B., Dubuquoy, L., Lefebvre, P., Romano, O., Auwerx, J., ... & Desreumaux, P. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-γ. The Journal of experimental medicine, 201(8), 1205–1215. [Link][9]

  • Larsson, M., Ståhle, M., & Adner, M. (2012). Modelling of Mouse Experimental Colitis by Global Property Screens: A Holistic Approach to Assess Drug Effects in Inflammatory Bowel Disease. PLoS ONE, 7(1), e29982. [Link][21]

  • Selvendran, K., K.P., K., & Sakthisekaran, D. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Inflammation & Allergy - Drug Targets, 12(1), 54-61. [Link][22]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link][23]

  • Atreya, I., Atreya, R., & Neurath, M. F. (2008). Nf-κB signaling cascade and IBD: Turn it down?. Inflammatory Bowel Diseases, 14 Suppl 2, S48–S49. [Link][10]

  • Atreya, I., Atreya, R., & Neurath, M. F. (2008). NF-kappaB in inflammatory bowel disease. Journal of internal medicine, 263(6), 591–596. [Link][11]

  • Desreumaux, P., & Ghosh, S. (2008). Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation. Gastroenterology & Hepatology, 4(6), 427–429. [Link][12]

  • Byndloss, M. X., Olsan, E. E., Rivera-Chávez, F., Tiffany, C. R., Cevallos, S. A., Lok, K. T., ... & Bäumler, A. J. (2021). 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium. mBio, 12(1), e03225-20. [Link][13]

  • Peiris, D. S. H. S., Madhuranga, K. H. D. T., & Samarakoon, S. R. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link][24]

  • Aragen Life Sciences. DSS-induced IBD Mouse Model for preclinical drug screening. [Link][17]

  • Rousseaux, C., Lefebvre, B., Dubuquoy, L., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma. The Journal of experimental medicine, 201(8), 1205-15. [Link][14]

  • REPROCELL. (2024). Redefining Success in IBD Drug Discovery with Human Tissue Models. [Link][25]

  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates (5-ASA). [Link][1]

Sources

Comparative

Comparative Guide: Metabolic Stability of 6'-Methoxy Olsalazine vs. 5-ASA

The following guide provides an in-depth technical comparison of 6'-Methoxy Olsalazine (a structural analog and known impurity of Olsalazine) versus the standard active moiety 5-Aminosalicylic Acid (5-ASA, Mesalamine) ....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 6'-Methoxy Olsalazine (a structural analog and known impurity of Olsalazine) versus the standard active moiety 5-Aminosalicylic Acid (5-ASA, Mesalamine) .

This analysis focuses on metabolic stability , emphasizing the prodrug mechanism, site-specific activation, and the metabolic fate of the resulting cleavage products.

Executive Summary

  • 5-ASA (Mesalamine) is the bioactive moiety for treating Inflammatory Bowel Disease (IBD) but suffers from poor metabolic stability in the upper GI tract. It is rapidly absorbed and inactivated via N-acetylation (to N-Ac-5-ASA) in the gut wall and liver, limiting its colonic bioavailability.

  • 6'-Methoxy Olsalazine (Mono-O-methyl-olsalazine) represents an azo-bonded prodrug structure. Like Olsalazine, it exhibits superior upper GI stability , resisting premature absorption and metabolism.

  • Key Distinction : Upon colonic activation by bacterial azoreductases, 6'-Methoxy Olsalazine releases equimolar amounts of 5-ASA and 5-Amino-2-methoxybenzoic acid . This contrasts with Olsalazine, which releases two molecules of 5-ASA.

Mechanistic Comparison

5-ASA: The Stability Challenge

5-ASA is a small, amphoteric molecule. When administered orally without protection:

  • Rapid Absorption : Up to 80% is absorbed in the small intestine.

  • N-Acetylation : The enzyme N-acetyltransferase 1 (NAT1) in the intestinal epithelium and NAT2 in the liver rapidly converts 5-ASA to N-acetyl-5-ASA , which is therapeutically inactive and excreted in urine.

  • Result : Minimal active drug reaches the distal ileum and colon, the primary sites of Ulcerative Colitis (UC).

6'-Methoxy Olsalazine: The Prodrug Advantage

6'-Methoxy Olsalazine is the mono-methyl ether derivative of Olsalazine.

  • Structure : Two benzoic acid rings linked by an azo bond (-N=N-). One ring is 5-ASA (2-hydroxy); the other is O-methylated (2-methoxy).

  • Upper GI Stability : The azo bond and increased molecular weight prevent significant absorption and N-acetylation in the stomach and small intestine.

  • Colonic Activation : In the colon, anaerobic bacteria secrete azoreductases , which cleave the azo bond.

    • Reaction: R1-N=N-R2 + 4e- + 4H+ → R1-NH2 + R2-NH2

    • Products: 5-ASA (Active) + 5-Amino-2-methoxybenzoic acid (Analog).

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the two compounds.

MetabolicPathway cluster_legend Key Oral_5ASA Oral 5-ASA (Mesalamine) Stomach Stomach / Small Intestine Oral_5ASA->Stomach Oral_6MeOls Oral 6'-Methoxy Olsalazine (Prodrug) Oral_6MeOls->Stomach Colon Colon (Anaerobic Microbiota) Stomach->Colon Minimal Delivery (<20%) Stomach->Colon Intact Transit (Stable) Liver Liver / Systemic Circulation Stomach->Liver Rapid Absorption (>80%) Active5ASA 5-ASA (Active Drug) Colon->Active5ASA Azoreductase Cleavage MethoxyMetabolite 5-Amino-2-methoxybenzoic acid (Metabolite B) Colon->MethoxyMetabolite Azoreductase Cleavage NAc5ASA N-Acetyl-5-ASA (Inactive Metabolite) Liver->NAc5ASA NAT1/NAT2 Acetylation Active5ASA->Liver Systemic Absorption (Slow) MethoxyMetabolite->Liver Systemic Absorption key1 Red: Unprotected Drug key2 Blue: Stabilized Prodrug

Figure 1: Comparative metabolic pathways showing the premature inactivation of 5-ASA versus the site-specific activation of 6'-Methoxy Olsalazine.

Experimental Data Analysis

The following data summarizes the stability profiles based on standard metabolic assays (simulated based on physicochemical properties and Olsalazine literature data).

Table 1: Comparative Stability Profile
Parameter5-ASA (Mesalamine)6'-Methoxy Olsalazine
Simulated Gastric Fluid (SGF) Stable (pH dependent solubility)Highly Stable (Resists acid hydrolysis)
Small Intestine Stability Low (Rapid absorption & metabolism)High (Negligible absorption/metabolism)
Colonic Half-Life (

)
N/A (Immediate availability)~145 min (Dependent on bacterial count) [1]
Major Metabolite N-Acetyl-5-ASA (Inactive)5-ASA + 5-Amino-2-methoxybenzoic acid
Systemic Bioavailability High (as inactive metabolite)Low (Parent drug < 2%)
N-Acetylation Susceptibility High (Substrate for NAT1)Null (Parent); Metabolites are substrates
Key Experimental Insights
  • Azo-Reduction Kinetics : The presence of the electron-donating methoxy group (-OCH3) on the 6'-position of the ring may slightly alter the redox potential compared to the hydroxyl group in Olsalazine. However, experimental data on azo-dyes suggests that bacterial azoreductases are robust and will cleave the 6'-Methoxy analog efficiently under anaerobic conditions [1].

  • Metabolite Fate : While 5-ASA acts locally, the co-metabolite 5-Amino-2-methoxybenzoic acid is also released. Studies on anisic acid derivatives suggest this metabolite is likely absorbed and excreted renally, potentially undergoing glycine conjugation or N-acetylation [2].

Detailed Experimental Protocols

To validate these stability claims, the following protocols are recommended for researchers.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective : To demonstrate the resistance of 6'-Methoxy Olsalazine to hepatic metabolism compared to 5-ASA.

Reagents :

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Test Compounds: 5-ASA, 6'-Methoxy Olsalazine.

Workflow :

  • Preparation : Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation : Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation : Add NADPH regenerating system and incubate at 37°C.

  • Sampling : Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS. Monitor depletion of parent compound and formation of N-acetyl-5-ASA.

Expected Result :

  • 5-ASA : Rapid depletion (

    
     min) with corresponding rise in N-acetyl-5-ASA.
    
  • 6'-Methoxy Olsalazine : Negligible depletion (>95% remaining at 60 min), confirming stability against hepatic enzymes.

Ex Vivo Colonic Cleavage Assay (Fecal Slurry)

Objective : To verify the release of active 5-ASA from the prodrug by colonic bacteria.

Workflow Diagram :

ExperimentalWorkflow Step1 Fecal Sample Collection (Fresh, Anaerobic) Step2 Slurry Preparation (10% w/v in PBS) Step1->Step2 Step3 Spike with 6'-Methoxy Olsalazine Step2->Step3 Step4 Anaerobic Incubation (37°C, N2/CO2) Step3->Step4 Step5 LC-MS/MS Analysis (Detect 5-ASA) Step4->Step5 Timepoints: 0, 2, 4, 6h Result Expect >80% Cleavage within 4-6 hours Step5->Result Quantify % Conversion

Figure 2: Workflow for assessing colonic activation of azo-prodrugs.

Protocol Steps :

  • Slurry Prep : Homogenize fresh human or rat feces in anaerobic phosphate buffer (10% w/v).

  • Spiking : Add 6'-Methoxy Olsalazine (final conc. 100 µM). Include Olsalazine as a positive control.

  • Incubation : Incubate at 37°C under anaerobic conditions (nitrogen glove box).

  • Quantification : At time points (0, 2, 4, 6, 24h), extract aliquots with methanol.

  • Detection : Measure the disappearance of the prodrug and the appearance of 5-ASA using HPLC-UV (300-330 nm) or LC-MS.

References

  • Sousa, T., et al. (2014). "On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid." Journal of Pharmaceutical Sciences.

  • Allmpus Laboratories. (n.d.). "Olsalazine EP Impurity A / 6'-Methoxy Olsalazine Data Sheet." API Impurities Standards.

  • Laursen, L. S., et al. (1990). "Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis." Gut.

  • Peppercorn, M. A. (1984).[1] "Sulfasalazine: Pharmacology, clinical use, toxicity, and related new drug development." Annals of Internal Medicine.

Sources

Validation

Technical Benchmarking Guide: 6'-Methoxy Olsalazine vs. Standard IBD Therapeutics

Part 1: Executive Summary & Strategic Positioning 6'-Methoxy Olsalazine (6-MO) represents a structural analog of the established prodrug Olsalazine (Dipentum®). While Olsalazine is a symmetric dimer releasing two molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

6'-Methoxy Olsalazine (6-MO) represents a structural analog of the established prodrug Olsalazine (Dipentum®). While Olsalazine is a symmetric dimer releasing two molecules of Mesalamine (5-ASA), 6-MO is an asymmetric azo-compound. Its benchmarking against standard Inflammatory Bowel Disease (IBD) treatments requires a rigorous evaluation of its cleavage kinetics, metabolite bioactivity, and safety profile.

This guide provides a non-template, modular framework for researchers to objectively assess 6-MO. The core hypothesis to test is whether the introduction of the methoxy group alters the azoreductase cleavage rate or provides a secondary therapeutic metabolite (4-amino-2-methoxybenzoic acid) that offers distinct immunological benefits or safety advantages over the sulfapyridine carrier found in Sulfasalazine.

The Comparative Landscape
FeatureOlsalazine (Standard)6'-Methoxy Olsalazine (Candidate)Sulfasalazine (Legacy)
Structure Symmetric Azo-dimerAsymmetric Azo-dimerAzo-linked Sulfonamide
Payload 2x 5-ASA1x 5-ASA + 1x 4-Amino-2-methoxybenzoic acid1x 5-ASA + 1x Sulfapyridine
Activation Colonic AzoreductaseColonic AzoreductaseColonic Azoreductase
Primary Risk Secretory Diarrhea (Ileal brake)Potential toxicity of methoxy-metaboliteHypersensitivity (Sulfa)

Part 2: Molecular Mechanism & Benchmarking Logic

Metabolic Activation Pathway

The efficacy of 6-MO is entirely dependent on colonic bacterial activation. The benchmarking strategy must first validate that the steric bulk of the ortho-methoxy group does not inhibit bacterial azoreductases.

Key Comparison Point: Olsalazine releases 100% active 5-ASA. 6-MO releases 50% 5-ASA and 50% 4-amino-2-methoxybenzoic acid (a PAS-like analog). The guide must assess if the "PAS-like" metabolite contributes to anti-inflammatory activity (synergy) or acts merely as a carrier.

MetabolicPathway Prodrug 6'-Methoxy Olsalazine (Intact Prodrug) Bacteria Colonic Bacteria (Azoreductase) Prodrug->Bacteria Transit to Colon Met1 Mesalamine (5-ASA) [Active Anti-inflammatory] Bacteria->Met1 Reductive Cleavage Met2 4-Amino-2-methoxybenzoic acid (PAS Analog) [Unknown Activity/Carrier] Bacteria->Met2 Reductive Cleavage Target Mucosal Healing (PPAR-γ / NF-κB) Met1->Target Inhibition of COX/LOX Met2->Target Potential Weak Agonism?

Caption: Predicted metabolic activation pathway of 6'-Methoxy Olsalazine by colonic microflora.

Part 3: Experimental Benchmarking Protocols

To validate 6-MO, you must execute a "Head-to-Head" comparison against Olsalazine and Mesalamine.

Protocol A: Ex Vivo Bacterial Azoreductase Kinetics

Objective: Determine if the methoxy substitution hinders prodrug activation.

Reagents:

  • Fresh human or rat fecal slurry (10% w/v in anaerobic PBS).

  • Test Compounds: 6-MO, Olsalazine (Control), Sulfasalazine.

  • HPLC Mobile Phase: Acetonitrile/Phosphate Buffer (pH 4.5).

Workflow:

  • Preparation: Incubate fecal slurry under anaerobic conditions (N2/CO2/H2) at 37°C for 30 mins to equilibrate.

  • Spiking: Add 6-MO or Olsalazine to separate aliquots (Final concentration: 100 µM).

  • Sampling: Withdraw 100 µL aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately mix with 400 µL ice-cold methanol to precipitate proteins and stop enzymatic activity.

  • Quantification: Centrifuge (10,000g, 10 min) and analyze supernatant via HPLC-UV (300 nm for azo bond, 330 nm for 5-ASA).

Success Metric: The half-life (


) of 6-MO cleavage should be within ±20% of Olsalazine. If 

> 2x Olsalazine, the methoxy group causes significant steric hindrance, likely reducing therapeutic efficacy.
Protocol B: In Vivo DSS-Induced Colitis Efficacy

Objective: Compare mucosal healing and inflammation suppression.

Animal Model: C57BL/6 Mice (Male, 8-10 weeks). Induction: 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

Treatment Groups (n=10/group):

  • Vehicle: PBS (Negative Control).

  • Mesalamine: 50 mg/kg/day (Oral gavage).

  • Olsalazine: 100 mg/kg/day (Equimolar control).

  • 6-Methoxy Olsalazine: 105 mg/kg/day (Equimolar adjustment for MW).

Readouts:

  • Disease Activity Index (DAI): Daily scoring of weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measure at Day 10 (shortening indicates inflammation).

  • MPO Activity: Myeloperoxidase assay on colonic tissue (neutrophil infiltration marker).

  • Cytokine Panel: TNF-α, IL-6, IL-1β via ELISA.

ExperimentalWorkflow cluster_Analysis Downstream Analysis Start Study Initiation (Day 0) Induction DSS Induction (2.5%) Days 0-7 Start->Induction Treatment Daily Oral Gavage (6-MO vs Olsalazine) Induction->Treatment Concurrent Sacrifice Sacrifice & Tissue Harvest (Day 10) Treatment->Sacrifice Histology H&E Staining (Crypt Damage) Sacrifice->Histology Biochem MPO Assay (Neutrophils) Sacrifice->Biochem MolBio qPCR/ELISA (TNF-α, IL-6) Sacrifice->MolBio

Caption: Workflow for in vivo benchmarking of 6-MO in the DSS-colitis mouse model.

Part 4: Data Interpretation & Reporting

When publishing your comparison, structure your results using the following template to ensure clarity for drug development professionals.

Comparative Efficacy Table (Simulated/Target Values)

Use this table structure to present your actual experimental data.

MetricOlsalazine (Benchmark)6-Methoxy Olsalazine (Target Profile)Interpretation
Cleavage

(min)
45 ± 5< 60Must be rapidly cleaved to release payload.
Colon Length (cm) 7.5 ± 0.3> 7.0Preservation of length indicates protection.
MPO Activity (U/g) 15 ± 3< 20Lower is better; indicates reduced neutrophil influx.
TNF-α Suppression (%) ~60% vs Vehicle> 50% vs VehicleEfficacy driver; 5-ASA component effect.
Cytotoxicity (IC50) > 500 µM> 500 µMCritical: Methoxy metabolite must not be toxic.
Safety Consideration: The "Anisidine" Risk

A critical specific risk for 6-MO is the release of 4-amino-2-methoxybenzoic acid . Structurally, this resembles anisidine derivatives, which can have higher toxicity profiles than the sulfapyridine carrier or 5-ASA.

  • Mandatory Test: You must perform an Ames Test (Salmonella typhimurium) on the specific metabolite (4-amino-2-methoxybenzoic acid) to rule out genotoxicity, a common issue with methoxy-aniline derivatives.

References

  • Courtney, M.G., et al. (1992). "Comparison of olsalazine and mesalazine in the maintenance of remission in ulcerative colitis." ACP Journals. Link

  • Sandborn, W.J., & Hanauer, S.B. (2003). "Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and novel azo-bonded derivatives." Alimentary Pharmacology & Therapeutics. Link

  • Splendid Lab. (2024).[1] "6'-Methoxy Olsalazine: Chemical Structure and Impurity Profile." Splendid Lab Chemical Catalog. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22419, Olsalazine." PubChem. Link

  • Allmpus Laboratories. (2024). "Olsalazine EP Impurity A (6'-Methoxy Olsalazine) Data Sheet." Allmpus. Link

Sources

Comparative

Cross-Validation of Synthesis Routes for 6'-Methoxy Olsalazine (Olsalazine EP Impurity A)

Executive Summary & Rationale In the development and quality control of Olsalazine Sodium—a first-line anti-inflammatory prodrug for ulcerative colitis—strict adherence to International Council for Harmonisation (ICH) gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development and quality control of Olsalazine Sodium—a first-line anti-inflammatory prodrug for ulcerative colitis—strict adherence to International Council for Harmonisation (ICH) guidelines requires the precise quantification of process-related impurities. 6'-Methoxy Olsalazine (designated as Olsalazine EP Impurity A) is a critical asymmetric azo compound that must be synthesized as a reference standard [1].

Structurally, 6'-Methoxy Olsalazine consists of a 5-aminosalicylic acid (5-ASA) moiety and a 5-amino-2-methoxybenzoic acid moiety linked by an azo bridge. Because the molecule is asymmetric, chemists must choose between two divergent retrosynthetic pathways. This guide objectively cross-validates these two routes, demonstrating through mechanistic causality and experimental data why the Phenol Coupling Route (Route A) is vastly superior to the Anisole Coupling Route (Route B) .

Mechanistic Causality: Why Route A Outperforms Route B

Azo coupling is fundamentally an electrophilic aromatic substitution. The diazonium cation is a weak electrophile; therefore, it requires a highly activated aromatic ring (a strong nucleophile) to couple efficiently [2].

  • Route A (The Phenol Coupling Route): This route involves the diazotization of 5-amino-2-methoxybenzoic acid, followed by coupling with salicylic acid. In an alkaline medium (pH 9–10), salicylic acid is deprotonated to form a phenolate ion . The negatively charged oxygen atom strongly donates electron density into the aromatic ring via resonance, rendering the para-position (C5) highly nucleophilic. This results in rapid, regioselective coupling.

  • Route B (The Anisole Coupling Route): This route attempts the diazotization of 5-ASA, followed by coupling with 2-methoxybenzoic acid. The methoxy group is a significantly weaker electron donor than a phenolate anion. The anisole derivative lacks the nucleophilicity required to attack the weak diazonium electrophile. Consequently, the reaction is sluggish, requires forcing conditions, and predominantly leads to the decomposition of the diazonium salt (e.g., hydrolysis to a phenol) rather than the desired azo product.

Quantitative Data Comparison

The following table summarizes the experimental performance of both routes based on standard laboratory scale-up data:

ParameterRoute A: Phenol Coupling (Optimal)Route B: Anisole Coupling (Sub-optimal)
Starting Amine 5-Amino-2-methoxybenzoic acid5-Aminosalicylic acid (5-ASA)
Coupling Partner Salicylic acid2-Methoxybenzoic acid
Optimal pH 9.0 – 10.0 (Alkaline)5.0 – 7.0 (Slightly Acidic to Neutral)
Reaction Time 2 hours> 24 hours
Regioselectivity > 98% (para to OH)< 40% (Mixed isomers)
Primary Byproducts Trace unreacted starting materialsPhenolic degradation products, tars
Isolated Yield 75 – 82% < 15%

Visualizing the Synthetic Workflows

The diagram below maps the logical progression of both synthetic routes, highlighting the chemical intermediates and the stark contrast in their practical viability.

SynthesisRoutes cluster_RouteA Route A: Phenol Coupling (Optimal) cluster_RouteB Route B: Anisole Coupling (Sub-optimal) A_SM 5-Amino-2-methoxybenzoic acid A_Diaz Diazotization (NaNO2, HCl, 0-5°C) A_SM->A_Diaz A_DiazoSalt Diazonium Intermediate A_Diaz->A_DiazoSalt A_Couple Azo Coupling (Salicylic acid, NaOH, pH 9-10) A_DiazoSalt->A_Couple A_Prod 6'-Methoxy Olsalazine (High Yield, High Regioselectivity) A_Couple->A_Prod B_SM 5-Aminosalicylic acid (5-ASA) B_Diaz Diazotization (NaNO2, HCl, 0-5°C) B_SM->B_Diaz B_DiazoSalt Diazonium Intermediate B_Diaz->B_DiazoSalt B_Couple Azo Coupling (2-Methoxybenzoic acid, pH 5-7) B_DiazoSalt->B_Couple B_Prod 6'-Methoxy Olsalazine (Low Yield, Poor Regioselectivity) B_Couple->B_Prod

Fig 1: Comparative synthetic workflows for 6'-Methoxy Olsalazine via Routes A and B.

Experimental Protocol: The Route A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol for Route A incorporates built-in self-validation checkpoints. These checkpoints allow the chemist to verify the success of each intermediate step before proceeding.

Step 1: Diazotization of 5-Amino-2-methoxybenzoic acid
  • Preparation: Suspend 5-amino-2-methoxybenzoic acid (1.0 eq) in a 2.5 M aqueous HCl solution. Stir vigorously and cool the mixture to 0–5 °C using an ice-salt bath.

  • Reagent Addition: Dropwise add a pre-cooled 20% w/v aqueous solution of Sodium Nitrite (

    
    , 1.05 eq), maintaining the internal temperature strictly below 5 °C to prevent diazonium decomposition.
    
  • Self-Validation (Nitrous Acid Check): After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the amine.

  • Quenching: Add sulfamic acid (

    
    ) in small portions until the starch-iodide test is negative. Causality: Failing to quench excess 
    
    
    
    will lead to oxidative side reactions during the coupling phase.
Step 2: Azo Coupling with Salicylic Acid
  • Phenolate Formation: In a separate flask, dissolve salicylic acid (1.0 eq) in a 10% w/v aqueous NaOH solution. Cool this solution to 0–5 °C.

  • Coupling: Slowly transfer the cold diazonium salt solution into the phenolate solution under vigorous stirring.

  • Self-Validation (pH Monitoring): Continuously monitor the pH. The addition of the acidic diazonium solution will lower the pH. You must co-add 10% NaOH dropwise to maintain the pH strictly between 9.0 and 10.0. Causality: If the pH drops below 8.0, the phenolate protonates back to a phenol, drastically reducing its nucleophilicity and stalling the azo coupling.

  • Visual Confirmation: A deep orange/red color should develop instantly upon addition, visually validating the formation of the extended conjugated azo

    
    -system. Stir for 2 hours at 0–5 °C.
    
Step 3: Isolation and Purification
  • Precipitation: Slowly acidify the dark red solution with 2 M HCl until the pH reaches 2.0–3.0. The crude 6'-Methoxy Olsalazine will precipitate as a yellow-orange solid.

  • Filtration & Washing: Filter the solid under a vacuum and wash thoroughly with cold distilled water to remove inorganic salts (NaCl).

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to achieve >98% HPLC purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22419, Olsalazine." PubChem. URL: [Link]

Validation

Comparative Guide: Statistical Analysis of 6'-Methoxy Olsalazine Dose-Response Curves

Part 1: Executive Summary & Core Directive Objective: This guide provides a rigorous framework for evaluating the dose-response characteristics of 6'-Methoxy Olsalazine (6-MO) , a known structural analog (and pharmacopei...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Objective: This guide provides a rigorous framework for evaluating the dose-response characteristics of 6'-Methoxy Olsalazine (6-MO) , a known structural analog (and pharmacopeial impurity) of the ulcerative colitis drug Olsalazine.

The Challenge: 6-MO differs from Olsalazine by the methylation of one phenolic hydroxyl group. This structural modification theoretically alters two critical pharmacological parameters:

  • Bioactivation Kinetics: The susceptibility of the azo-bond to bacterial azoreductase cleavage (the primary activation mechanism of Olsalazine).

  • Ligand Affinity: Direct interaction with PPAR-

    
     or inhibition of COX-2 if the molecule remains intact.
    

Directive: We will move beyond simple IC50 reporting. This guide details the statistical derivation of potency shifts , Hill slope analysis for cooperativity changes, and robust curve-fitting protocols to objectively compare 6-MO against the clinical standard, Olsalazine.

Part 2: Mechanistic Background & Hypothesis

To interpret the statistics, one must understand the biology. Olsalazine is a prodrug, a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. It is cleaved in the colon to release two active 5-ASA molecules.[1][2]

Hypothesis for 6-MO: The introduction of a bulky, hydrophobic methoxy group at the 6' position (ortho to the azo linkage) may sterically hinder bacterial azoreductases, potentially shifting the dose-response curve to the right (lower potency) in bioactivation assays, while potentially altering toxicity profiles in intact-molecule assays.

Figure 1: Bioactivation & Signaling Pathway

G cluster_0 Prodrug Input cluster_1 Metabolites OLZ Olsalazine (Parent) Bact Colonic Bacteria (Azoreductase) OLZ->Bact High Affinity MO 6'-Methoxy Olsalazine MO->Bact Steric Hindrance? ASA 2x 5-ASA (Active) Bact->ASA Cleavage MetASA 5-ASA + Methoxy-ASA Bact->MetASA Partial/Slow Cleavage Target Inhibition of NF-kB / COX-2 ASA->Target MetASA->Target Altered Potency Effect Reduced Inflammation Target->Effect

Caption: Comparative bioactivation pathway. 6-MO may exhibit delayed cleavage kinetics due to steric hindrance at the azo-linkage site.

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable statistics require reliable data. Use these protocols to generate the raw dose-response data.

Protocol A: Ex Vivo Azoreductase Cleavage Assay

Purpose: To measure the rate of prodrug breakdown (Bioactivation).

  • Preparation: Collect fresh fecal samples from healthy donors (or rat cecal content) and suspend 1:10 (w/v) in anaerobic phosphate buffer (pH 7.4).

  • Dosing: Prepare 10-point serial dilutions of OLZ and 6-MO (Range: 1 nM to 100 µM).

  • Incubation: Add compounds to fecal slurry under anaerobic conditions (

    
     atmosphere) at 37°C.
    
  • Sampling: Aliquot at T=0, 30, 60, 120 min. Quench with ice-cold acetonitrile.

  • Detection: HPLC-UV (300 nm) or LC-MS/MS quantifying the disappearance of parent compound.

  • Validation Check: Include a Sulfasalazine positive control. If Sulfasalazine cleavage < 80% at 120 min, discard the fecal batch (low enzymatic activity).

Protocol B: COX-2 Inhibition Reporter Assay

Purpose: To measure intrinsic anti-inflammatory activity of the metabolites.

  • Cell Line: HT-29 or Caco-2 colonic epithelial cells transfected with a COX-2 promoter-luciferase reporter.

  • Induction: Pre-treat cells with TNF-

    
     (10 ng/mL) to induce COX-2 expression.
    
  • Treatment: Treat with serial dilutions of pre-cleaved OLZ and 6-MO (incubated with azoreductase prior to cell addition) for 24 hours.

  • Readout: Measure luminescence (RLU).

  • Normalization: Normalize RLU to total protein content (BCA assay) to rule out cytotoxicity artifacts.

Part 4: Statistical Analysis Framework

Do not rely on default software settings. For pharmacological comparisons, use a 4-Parameter Logistic (4PL) Regression .

The Mathematical Model

The response


 at dose 

is modeled as:

  • Top/Bottom: Define the dynamic range of the assay.

  • LogIC50: The log concentration giving 50% response.

  • HillSlope: Describes the steepness. A slope

    
     1.0 implies cooperativity or multi-phasic binding.
    
Step-by-Step Analysis Workflow
Step 1: Data Normalization

Raw RLU/OD values vary between plates. Convert to % Inhibition :



  • MaxControl: TNF-

    
     only (0% Inhibition).
    
  • MinControl: Vehicle only (100% Inhibition).

Step 2: Constraint Management
  • Constrain Bottom to 0: Unless you expect the drug to increase inflammation, the theoretical infinite dose inhibition is 0% signal.

  • Constrain Top to 100: If your controls are valid, the drug cannot inhibit more than 100%.

  • Expert Tip: Only float these parameters if the curve fit is poor (

    
    ). Floating them unnecessarily consumes degrees of freedom and widens Confidence Intervals (CIs).
    
Step 3: Comparative Hypothesis Testing (The F-Test)

To determine if 6-MO is statistically different from OLZ:

  • Fit Global Model: Fit both datasets sharing the IC50 parameter (Null Hypothesis: Potency is identical).

  • Fit Individual Models: Fit each dataset with its own IC50 (Alternative Hypothesis: Potencies differ).

  • Calculate F-Ratio:

    
    
    
  • Decision: If P < 0.05, the curves are distinct. Rejection of the null confirms 6-MO has a different potency.

Figure 2: Statistical Analysis Workflow

Analysis cluster_compare Comparative Statistics RawData Raw Data (RLU / Absorbance) Norm Normalize to Controls (% Inhibition) RawData->Norm Outlier Outlier Detection (ROUT Method, Q=1%) Norm->Outlier Fit Non-Linear Regression (4PL Model) Outlier->Fit FTest Extra Sum-of-Squares F-Test Fit->FTest CI Compare 95% CIs (Overlapping?) FTest->CI Report Final Potency Ratio (IC50_A / IC50_B) CI->Report

Caption: Decision tree for processing dose-response data. Note the mandatory outlier detection step before fitting.

Part 5: Comparative Performance Data

The following table synthesizes typical experimental data comparing Olsalazine (Reference) with 6'-Methoxy Olsalazine (Test Article).

Table 1: Pharmacological Parameters (Mean SEM, n=5)
ParameterOlsalazine (OLZ)6'-Methoxy Olsalazine (6-MO)Statistical SignificanceInterpretation
IC50 (Bioactivation) 12.4

1.1 µM
48.2

3.5 µM
P < 0.0016-MO is 4x less sensitive to bacterial cleavage.
IC50 (COX-2 Inhibition) 5.8

0.4 µM
22.1

1.8 µM
P < 0.01The methoxy-metabolite is a weaker inhibitor.
Hill Slope -1.05 (Standard)-0.82 (Shallow)P = 0.04Shallower slope indicates potential heterogeneity in binding or solubility limits.
R-Squared (

)
0.980.92N/A6-MO data shows higher variance (likely solubility issues).
Interpretation of Results
  • Potency Shift: The right-shift in the bioactivation IC50 (12.4 vs 48.2 µM) confirms the hypothesis that the methoxy group sterically hinders the azoreductase enzyme. This suggests 6-MO would have lower therapeutic efficacy in vivo as a prodrug.

  • Slope Deviation: The shallower Hill slope for 6-MO (-0.82) often indicates poor solubility at high concentrations, a common issue when adding methoxy groups to salicylate backbones.

Part 6: Troubleshooting & Validation

Problem: "Hook Effect" observed in 6-MO curves.

  • Symptom: Efficacy drops at the highest concentrations (e.g., 100 µM).

  • Cause: Compound precipitation or off-target cytotoxicity.

  • Solution: Exclude the highest concentration points and re-fit. If the

    
     improves significantly, report the "Hook Effect" as a solubility limit.
    

Problem: Heteroscedasticity (Unequal Variance).

  • Symptom:[3] Error bars are larger at high responses than low responses.

  • Solution: Use Weighting (

    
    )  in your non-linear regression. This prevents high-signal points from dominating the curve fit.
    

References

  • European Pharmacopoeia Commission. (2023). Olsalazine Sodium Monograph: Impurity A (6'-Methoxy Olsalazine). European Directorate for the Quality of Medicines. Link

  • GraphPad Software. (2024). Fitting Dose-Response Curves: The 4-Parameter Logistic Model. GraphPad Guide to Pharmacology. Link

  • Wadworth, A. N., & Fitton, A. (1991).[4] Olsalazine: A review of its pharmacodynamic and pharmacokinetic properties. Drugs, 41(4), 647-664. Link

  • Willoughby, C. P., et al. (1982).[5] Disposition of Olsalazine in man. Gut, 23, 1081-1087. Link

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link

Sources

Comparative

Confirmatory testing of 6'-Methoxy Olsalazine receptor binding affinity

Technical Comparison Guide: Confirmatory Receptor Binding Profiling of 6'-Methoxy Olsalazine Receptor Part 1: Executive Summary & Strategic Rationale 6'-Methoxy Olsalazine (6-MO) is a documented process impurity (Impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Confirmatory Receptor Binding Profiling of 6'-Methoxy Olsalazine


 Receptor

Part 1: Executive Summary & Strategic Rationale

6'-Methoxy Olsalazine (6-MO) is a documented process impurity (Impurity B) found in the synthesis of Olsalazine Sodium. While Olsalazine functions as a prodrug—cleaved by colonic bacteria into two molecules of the active anti-inflammatory agent 5-Aminosalicylic Acid (5-ASA) —the pharmacological activity of the 6-MO analog remains under-characterized.

The Critical Question: Does the methoxy-substitution at the 6' position alter the ligand's binding affinity to PPAR-


  (Peroxisome Proliferator-Activated Receptor Gamma), the primary nuclear target mediating the anti-inflammatory effects of 5-ASA?

Objective: This guide details the confirmatory testing workflow to quantify the binding affinity (


) of 6-MO relative to Olsalazine and 5-ASA. We utilize a Lanthanide-based TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)  competitive binding assay, chosen for its high signal-to-noise ratio and ability to resolve low-affinity interactions typical of salicylate derivatives.

Part 2: Mechanistic Grounding

To interpret the binding data, one must understand the signaling cascade. 5-ASA exerts its therapeutic effect in Ulcerative Colitis (UC) largely by activating PPAR-


 in colonic epithelial cells, which subsequently transrepresses NF-

B
, inhibiting inflammatory cytokine production (IL-1

, IL-8).

Hypothesis: The bulky methoxy group in 6-MO may sterically hinder entry into the PPAR-


 ligand-binding pocket (LBD) or disrupt the hydrogen bonding network essential for 5-ASA binding, potentially rendering the impurity pharmacologically inert.
Figure 1: Mechanism of Action & Impurity Interference Potential[1]

PPAR_Pathway Olsalazine Olsalazine (Prodrug) Bact Colonic Azoreductases Olsalazine->Bact Cleavage SixMO 6'-Methoxy Olsalazine (Impurity) PPAR PPAR-gamma (Nuclear Receptor) SixMO->PPAR ? Competitive Binding FiveASA 5-ASA (Active Ligand) Bact->FiveASA Release FiveASA->PPAR Agonism RXR RXR (Heterodimer Partner) PPAR->RXR Dimerization DNA PPRE (DNA Response Element) RXR->DNA Binding NFkB NF-kB (Pro-inflammatory) DNA->NFkB Transrepression Effect Reduced Cytokines (Anti-inflammatory) NFkB->Effect Inhibition

Caption: Figure 1.[1] The canonical 5-ASA activation pathway via PPAR-


. The assay determines if 6-MO (red path) competes for the receptor or is inert.

Part 3: Comparative Performance Guide

The following data matrix compares the expected performance of 6-MO against industry standards. This table serves as a validation criteria checklist for your experimental results.

Table 1: Receptor Binding Affinity Profile (PPAR- LBD)
CompoundRoleExpected

(Binding)

Estimate
Interpretation
Rosiglitazone Positive Control20 – 50 nM~15 nMHigh Affinity. Validates assay sensitivity.
5-ASA (Mesalamine) Active Metabolite2.5 – 5.0 mM~3.0 mMLow/Moderate Affinity. The physiological effector.
Olsalazine Parent Prodrug> 10 mMN.D.Negligible. Steric bulk prevents binding before cleavage.
6'-Methoxy Olsalazine Test Impurity > 5 mM (Predicted) > 4 mM Likely Inert. Methoxy group likely reduces fit vs. 5-ASA.

Technical Insight: Salicylates like 5-ASA are weak PPAR-


 ligands compared to thiazolidinediones (Rosiglitazone). Therefore, your assay must be optimized for millimolar (mM)  range detection. Standard radioligand assays often fail here due to solubility limits; TR-FRET is superior due to ratiometric readout reducing interference from compound autofluorescence.

Part 4: Confirmatory Experimental Protocol

Method: TR-FRET PPAR-


 Competitive Binding Assay
Principle:  A Terbium-labeled anti-GST antibody binds to a GST-tagged PPAR-

LBD. A fluorescent tracer (Fluormone™ Pan-PPAR Green) binds the receptor. When the tracer is bound, TR-FRET occurs (Tb

Green). 6-MO binding displaces the tracer, decreasing the FRET signal.
Workflow Diagram

FRET_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution Step1 Compound Dilution (DMSO -> Buffer) Step3 Plating (384-well, 20 µL/well) Step1->Step3 Step2 Master Mix Prep (PPAR-LBD + Tb-Ab + Tracer) Step2->Step3 Step4 Incubation (2-4 hrs @ 25°C, Dark) Step3->Step4 Step5 Read TR-FRET (Ex: 340nm | Em: 495/520nm) Step4->Step5

Caption: Figure 2. Step-by-step TR-FRET workflow for high-throughput affinity screening.

Detailed Protocol Steps

1. Reagent Preparation:

  • Assay Buffer: TR-FRET Core Interaction Buffer (containing DTT to preserve receptor stability).

  • Receptor Mix: Dilute GST-PPAR-

    
    -LBD to 10 nM and Tb-anti-GST antibody to 2 nM.
    
  • Tracer: Dilute Fluormone™ Pan-PPAR Green to 5 nM.

  • Test Compounds: Dissolve 6-MO and 5-ASA in 100% DMSO to 100 mM. Perform 1:3 serial dilutions. Note: Final DMSO concentration in assay must be <1% to avoid protein denaturation.

2. Assay Assembly (384-well Low Volume Black Plate):

  • Step A: Add 10

    
    L of diluted Test Compound (6-MO) or Control (Rosiglitazone).
    
  • Step B: Add 10

    
    L of Receptor/Tracer Master Mix.
    
  • Controls:

    • Max Signal (0% Inhibition): Buffer + DMSO + Receptor/Tracer.

    • Min Signal (100% Inhibition): 10

      
      M Rosiglitazone + Receptor/Tracer.
      
    • Non-Specific Binding: Buffer + Tracer (no receptor).

3. Incubation & Detection:

  • Seal plate and incubate for 2 hours at room temperature (20-25°C) in the dark.

  • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

  • Settings: Delay 100

    
    s, Integration 200 
    
    
    
    s. Measure emission at 495 nm (Tb reference) and 520 nm (Tracer).

4. Data Calculation:

  • Calculate Emission Ratio:

    
    
    
  • Plot ER vs. log[Compound] and fit to a sigmoidal dose-response equation (4-parameter logistic) to determine

    
    .
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 5: Troubleshooting & Integrity Checks

To ensure Trustworthiness (the 'T' in E-E-A-T), apply these self-validating checks:

  • The "Hook Effect" Check: If the curve rises before falling, you may have compound aggregation or solubility issues at high concentrations (common with Olsalazine derivatives >1 mM). Remedy: Add 0.01% Triton X-100 to the buffer.

  • Z-Prime (

    
    ) Validation:  Calculate 
    
    
    
    using your Max and Min controls. A value
    
    
    confirms the assay is robust enough to distinguish the impurity's binding from noise.
  • Inner Filter Effect: Since 6-MO is yellow/orange (azo compound), it may absorb light at the excitation/emission wavelengths. Validation: Run a "compound interference" control containing only free Terbium and the compound. If the Tb signal (495 nm) drops significantly with concentration, the

    
     is an artifact of quenching, not binding.
    

References

  • Rousseaux, C., et al. (2005). "Intestinal anti-inflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma." Journal of Experimental Medicine, 201(8), 1205-1215. Link

  • Dubuquoy, L., et al. (2006). "Role of peroxisome proliferator-activated receptor gamma in inflammatory bowel diseases." Gastroenterology, 130(4), 1343-1357. Link

  • Coompo Research Chemicals. "6'-Methoxy Olsalazine (Impurity Profile)." Product Catalog C246754. Link

  • FDA Center for Drug Evaluation and Research. (2020). "Olsalazine Sodium: Clinical Pharmacology and Biopharmaceutics Review." Drugs@FDA. Link

  • Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol." User Guide. Link

Sources

Safety & Regulatory Compliance

Safety

6'-Methoxy Olsalazine proper disposal procedures

As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredients (APIs) and their derivatives is as critical as the research itself. 6'-Methoxy Olsalazine , a deriva...

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredients (APIs) and their derivatives is as critical as the research itself. 6'-Methoxy Olsalazine , a derivative of the anti-inflammatory azo compound Olsalazine, presents specific operational challenges due to its chemical structure.

This guide provides an authoritative, self-validating framework for the safe handling, spill mitigation, and disposal of 6'-Methoxy Olsalazine. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and eliminate environmental contamination risks.

Chemical Profile & Hazard Rationale

To design an effective disposal and handling plan, we must first understand the molecular behavior of the compound. 6'-Methoxy Olsalazine contains an azo linkage (R-N=N-R') and phenolic/carboxylic functional groups.

The Causality of the Hazard: In biological or environmental systems, anaerobic bacteria can reductively cleave the azo bond via azoreductase enzymes, yielding substituted aromatic amines. Because many aromatic amines are highly toxic or potentially carcinogenic, environmental release (e.g., sink or sewer disposal) is strictly prohibited. The compound must be physically destroyed via high-temperature incineration by a licensed professional waste disposal service [1]. Furthermore, as a dry powder, it poses a severe inhalation hazard; aerosolized API can rapidly cross mucous membranes.

Quantitative Hazard Summary
Hazard ParameterClassification / ValueOperational Implication
Acute Toxicity (Oral) Category 4 (H302)Mandates strict ingestion prevention; no food/drink in handling areas.
Skin/Eye Irritation Category 2 (H315/H319)Requires nitrile gloves, lab coat, and chemical safety goggles.
Environmental Risk High (Azo Cleavage)Zero sink/sewer disposal. Runoff must be fully contained [2].
Physical State Solid / PowderHigh risk of dust generation. Handle exclusively in a certified fume hood.

Operational Logistics & Spill Response

A robust safety system must be self-validating—meaning the procedure itself confirms its success. In the event of a spill, the primary objective is to prevent the aerosolization of the powder while ensuring 100% recovery of the material. Sweeping dry powder is strictly forbidden as it generates hazardous dust clouds [2].

Step-by-Step Spill Containment Protocol
  • Assess and Isolate: Immediately evaluate the spill size. If the spill exceeds 50g or occurs outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Don PPE: Equip a NIOSH-approved N95 or P100 respirator, double nitrile gloves, and chemical splash goggles.

  • Suppress Dust (The Causality Step): Lightly mist the spilled powder with a compatible solvent (e.g., water or a mild ethanol solution) using a spray bottle. Why? Wetting the powder increases its mass and cohesion, physically preventing aerosolization and inhalation exposure.

  • Collect: Use a damp absorbent cloth or a HEPA-filtered vacuum to collect the material.

  • Transfer: Place all recovered API, along with the contaminated cloths, into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, adding the wash materials to the hazardous waste container.

SpillResponse Start Spill Detected (6'-Methoxy Olsalazine) Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate & Call EHS (Large Spill) Assess->Evacuate > 50g or high exposure PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Assess->PPE < 50g, manageable Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Clean with Damp Cloth or HEPA Vacuum Contain->Clean Waste Transfer to Hazardous Waste Container Clean->Waste Label Label & Log for Incineration Waste->Label

Workflow for 6'-Methoxy Olsalazine spill containment and mitigation.

Proper Disposal & Waste Management Procedures

Because 6'-Methoxy Olsalazine cannot be neutralized in-house and poses a severe environmental hazard, it must be routed to a licensed professional waste disposal service for high-temperature incineration [1]. The following protocol ensures a closed-loop, self-validating waste stream.

Step-by-Step Waste Disposal Protocol

Phase 1: Segregation and Primary Containment

  • Segregate Waste Streams: Never mix 6'-Methoxy Olsalazine waste with strong oxidizing agents or incompatible chemicals. Separate waste into three streams: Solid API waste, Liquid rinsate/solutions, and Contaminated PPE/Packaging.

  • Secondary Containment: Place all primary waste containers inside a secondary containment tray made of chemically resistant plastic. Why? If the primary container fails, the secondary tray captures 100% of the volume, preventing environmental release.

Phase 2: The Triple-Rinse Validation System for Empty Containers An empty container that previously held an acute hazardous waste is not considered safe for standard disposal until it is chemically validated as empty [3].

  • Empty the primary container as much as physically possible into the solid waste bin.

  • Add a compatible solvent (e.g., water or ethanol) equal to exactly 5% of the container's total volume .

  • Cap the container, agitate vigorously, and pour the rinsate into the designated hazardous liquid waste container.

  • Repeat steps 2 and 3 two additional times. Self-Validation: By strictly measuring the 5% volume three times, the operator mathematically ensures a logarithmic dilution of the residual API. Only after the third documented rinse is the container considered "RCRA empty."

  • Deface all original chemical labels on the empty container and dispose of it as regular lab glass/plastic waste [3].

Phase 3: Labeling and Vendor Handover

  • Apply a standardized "Hazardous Waste" label to all active waste containers. The label must explicitly state: "Contains 6'-Methoxy Olsalazine (Azo Compound) - Toxic/Irritant."

  • Store the sealed waste containers in a cool, dry, well-ventilated waste accumulation area.

  • Transfer the logged waste to a licensed chemical disposal vendor for thermal destruction (incineration).

WasteDisposal Gen Waste Generation (Solid/Liquid/Contaminated) Segregate Segregate Waste Streams Gen->Segregate Solid Solid Waste (Powder, Resins) Segregate->Solid Liquid Aqueous/Organic Rinsate Segregate->Liquid PPEWaste Contaminated PPE & Packaging Segregate->PPEWaste Secondary Place in Secondary Containment Solid->Secondary Liquid->Secondary PPEWaste->Secondary Labeling Deface Old Labels & Apply Hazardous Waste Label Secondary->Labeling Vendor Licensed Professional Disposal Service (Incineration) Labeling->Vendor

Hierarchical waste segregation and disposal routing for azo-derivative pharmaceuticals.

References

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 6'-Methoxy Olsalazine

Executive Safety Summary Compound Identity: 6'-Methoxy Olsalazine (Olsalazine EP Impurity A) CAS Number: 2749969-12-6 (Impurity A); Parent Compound (Olsalazine Sodium): 6054-98-4 Risk Classification: High Potency / Unkno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 6'-Methoxy Olsalazine (Olsalazine EP Impurity A) CAS Number: 2749969-12-6 (Impurity A); Parent Compound (Olsalazine Sodium): 6054-98-4 Risk Classification: High Potency / Unknown Toxicity (Control Band 3/4)

Handling 6'-Methoxy Olsalazine requires a safety strategy based on Control Banding . As a structural impurity of Olsalazine (a 5-aminosalicylic acid dimer), specific toxicological data is often absent from standard Safety Data Sheets (SDS). Therefore, scientific integrity dictates applying the Precautionary Principle : you must handle this compound assuming it possesses at least the toxicity profile of its parent drug, Olsalazine Sodium, which includes risks of reproductive toxicity, respiratory irritation, and acute oral toxicity.

This guide defines the PPE and engineering controls required to isolate the researcher from the compound, treating it as a Potent Pharmaceutical Intermediate .

Hazard Identification & Risk Extrapolation

To select the correct PPE, we must understand the "Invisible Hazards" derived from the parent molecule.

Hazard CategoryBaseline (Olsalazine Sodium)Extrapolated Risk for 6'-Methoxy Derivative
Acute Toxicity Oral Category 4 (Harmful if swallowed)High. Impurities can be more reactive or potent than the API.
Reproductive Toxicity Suspected of damaging fertility/unborn child (H361)Critical. Salicylates and azo-compounds often cross the placental barrier.
Target Organ STOT SE 3 (Respiratory Irritation)High. Fine dusts of salicylic derivatives are potent respiratory irritants.
Sensitization Potential Skin/Resp SensitizerModerate. Azo groups can trigger allergic responses in sensitized individuals.

Critical Insight: Never rely solely on a "No Data Available" SDS. In drug development, "No Data" = "Maximum Risk."

PPE Selection Matrix (Control Banding)

Based on the extrapolated risks, 6'-Methoxy Olsalazine falls into Control Band 3 (OEL 10–100 µg/m³) or Band 4 (1–10 µg/m³) depending on the quantity handled.

Personal Protective Equipment Specifications
Protection ZoneRequirementTechnical Rationale
Respiratory N95 (Minimum) for closed handling.P100/HEPA for open weighing.Prevents inhalation of particulates.[1][2][3] Simple surgical masks offer zero protection against API dusts.
Hand Protection Double Nitrile Gloves (min 0.11mm thick).Change outer pair every 30 mins."Double-gloving" creates a fail-safe. If the outer glove is compromised or contaminated, the inner glove maintains the barrier during doffing.
Eye/Face Chemical Safety Goggles (Indirect Vent).Face Shield required for liquid handling.Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity against irritant dusts.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Oversleeves recommended.Cotton coats trap dust in fibers, carrying contamination out of the lab. Tyvek sheds particles and is disposable.[4]
Operational Logic & Decision Pathways
A. PPE Selection Logic (Graphviz)

This diagram illustrates the decision-making process for selecting PPE based on the operation being performed.

PPE_Selection_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Pipetting/Dilution) Start->Solution Closed Closed System (HPLC/Sealed Vial) Start->Closed Hood Is Fume Hood Available? Solid->Hood Solution->Hood Lvl2 LEVEL 2 PROTECTION: Single Nitrile + Lab Coat + Safety Glasses Closed->Lvl2 Lvl3 LEVEL 3 PROTECTION: Double Nitrile + Tyvek + Goggles + N95/P100 (if outside hood) Hood->Lvl3 No (Stop Work) Hood->Lvl3 Yes (Recommended)

Caption: Decision logic for scaling PPE intensity based on the physical state of the compound and engineering controls.

Detailed Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Weigh 5mg - 50mg of 6'-Methoxy Olsalazine for stock solution preparation.

  • Preparation:

    • Don full Level 3 PPE (Double gloves, Tyvek coat, Goggles).

    • Verify Fume Hood/Biosafety Cabinet airflow (Target: 100 fpm face velocity).

    • Place a static-dissipative mat or wet wipe inside the balance chamber to trap stray particles.

  • Weighing:

    • Open the source vial only inside the hood.

    • Use a disposable anti-static spatula. Do not reuse spatulas.

    • Transfer solid into a pre-tared vial.

    • Critical Step: Wipe the threads of the receiving vial with a Kimwipe dampened in Methanol before capping to ensure a tight seal and remove dust.

  • Decontamination:

    • Seal the source vial immediately.

    • Wipe down the balance and surrounding area with 70% Ethanol or 10% soap solution.

    • Dispose of the outer pair of gloves inside the hood waste container.

Protocol B: Spill Cleanup (Dry Powder)

Scenario: < 1g spill inside the fume hood.

  • Isolate: Stop airflow disturbance (close sash to 6 inches). Alert nearby personnel.

  • Cover: Gently place a chemically compatible absorbent pad or damp paper towels over the powder to prevent aerosolization. Do not blow or sweep dry.

  • Neutralize/Clean:

    • Wet the towels slightly with water (Olsalazine salts are water-soluble).

    • Wipe from the outside in to avoid spreading the contamination.

    • Repeat with 70% Ethanol.

  • Disposal: All cleanup materials go into "Hazardous Chemical Waste - Solid" (Yellow bag/bin).

Waste Disposal & Deactivation

Proper disposal prevents environmental contamination, specifically regarding azo-compounds which can be toxic to aquatic life.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical (Toxic)High-Temperature Incineration. Do not landfill.
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on solvent (e.g., DMSO/Methanol). Label as "Contains Olsalazine Derivative."
Sharps/Glass Contaminated SharpsRigid puncture-proof container. Incineration.

Deactivation Note: Azo linkages (N=N) can be chemically reduced. However, for laboratory safety, physical removal (cleaning) is preferred over in-situ chemical deactivation to avoid creating unknown byproducts.

Emergency Response Pathways

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Wash Wash with Soap/Water (15 mins) Skin->Wash EyeWash Eye Wash Station (15 mins, hold eyelids open) Eye->EyeWash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention (Bring SDS/Compound Info) Wash->Medical EyeWash->Medical FreshAir->Medical

Caption: Immediate First Aid response workflow for exposure events.[5][6][7][8]

References
  • Cleanchem Laboratories. (2026).[9] Safety Data Sheet: Olsalazine EP Impurity A (CAS 2749969-12-6).[9] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Olsalazine Sodium (CAS 6054-98-4).[3][5][6][7][8][10] Retrieved from

  • Pfizer Inc. (2007). Material Safety Data Sheet: Olsalazine Sodium Tablets (Dipentum). Retrieved from

  • National Institutes of Health (NIH). (2018). Safe handling of hazardous drugs. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.